molecular formula C12H11BClNO4S B1421008 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid CAS No. 957062-69-0

4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid

Cat. No.: B1421008
CAS No.: 957062-69-0
M. Wt: 311.6 g/mol
InChI Key: RFMJCHDJLPORGS-UHFFFAOYSA-N
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Description

4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid is a useful research compound. Its molecular formula is C12H11BClNO4S and its molecular weight is 311.6 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-[(3-chlorophenyl)sulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BClNO4S/c14-10-2-1-3-11(8-10)15-20(18,19)12-6-4-9(5-7-12)13(16)17/h1-8,15-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMJCHDJLPORGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674313
Record name {4-[(3-Chlorophenyl)sulfamoyl]phenyl}boronic acid
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Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-69-0
Record name B-[4-[[(3-Chlorophenyl)amino]sulfonyl]phenyl]boronic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=957062-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(3-Chlorophenyl)sulfamoyl]phenyl}boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Executive Summary: 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure incorporates a boronic acid moiety, ideal for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and a substituted sulfonamide group, a common pharmacophore. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this key intermediate. We will delve into the causality behind experimental choices, from reaction setup to advanced purification strategies, ensuring a robust and reproducible protocol for researchers, scientists, and drug development professionals.

Introduction

Chemical Identity and Properties

This compound is a specialized chemical intermediate. Its key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name [4-[(3-chlorophenyl)sulfamoyl]phenyl]boronic acid[1]
CAS Number 957062-69-0[1][2]
Molecular Formula C₁₂H₁₁BClNO₄S[1][2]
Molecular Weight 311.6 g/mol [1]
Scientific Significance and Applications

The utility of this molecule stems from its dual functionality. The boronic acid group is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds with high efficiency and functional group tolerance.[3][4] This allows for the facile introduction of the entire sulfamoylphenyl moiety into complex molecular architectures.

Simultaneously, the N-aryl sulfonamide fragment is a privileged scaffold in drug design, appearing in numerous antibacterial, diuretic, and anticancer agents. The presence of the 3-chloro substituent provides a specific electronic and steric profile that can be crucial for modulating target binding affinity. Therefore, this compound serves as a critical starting material for synthesizing novel pharmaceutical candidates and advanced organic materials.

Overview of the Synthetic Strategy

The most efficient and logical approach to synthesizing the target compound is through the formation of the sulfonamide bond. This strategy involves the reaction of a commercially available aminophenylboronic acid with a substituted benzenesulfonyl chloride. This route is advantageous due to the high reactivity of the sulfonyl chloride group towards the amino group and the ready availability of the starting materials.

G cluster_start Starting Materials cluster_purification Purification Cascade SM1 4-Aminophenylboronic acid Reaction Sulfonamide Formation (Base-mediated) SM1->Reaction SM2 3-Chlorobenzenesulfonyl chloride SM2->Reaction Crude Crude Product Mixture Reaction->Crude Workup Aqueous Work-up Crude->Workup Purify Acid-Base Extraction / Recrystallization Workup->Purify Final Pure 4-(N-(3-Chlorophenyl)sulfamoyl) -phenylboronic acid Purify->Final

Caption: High-level workflow for the synthesis of the target compound.

Synthetic Pathway and Mechanism

Proposed Reaction Scheme

The core of the synthesis is the nucleophilic substitution reaction between 4-aminophenylboronic acid and 3-chlorobenzenesulfonyl chloride, mediated by a non-nucleophilic base such as pyridine or triethylamine.

(Self-generated image of the chemical reaction)

Reaction: 4-Aminophenylboronic acid + 3-Chlorobenzenesulfonyl chloride → this compound

Mechanistic Causality

The reaction proceeds via a classical sulfonamide formation mechanism. The nitrogen atom of the amino group on 4-aminophenylboronic acid acts as a nucleophile, attacking the highly electrophilic sulfur atom of the 3-chlorobenzenesulfonyl chloride. The sulfonyl chloride is an excellent leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation and deactivation of the starting amine. Pyridine is often chosen as it can serve as both the base and the solvent.

Detailed Experimental Protocol

Materials and Reagents

Proper reagent handling is critical. Sulfonyl chlorides are corrosive and moisture-sensitive and should be handled in a fume hood with appropriate personal protective equipment (PPE).[5]

ReagentCAS No.MW ( g/mol )M.P. (°C)Key Properties
4-Aminophenylboronic acid22237-13-4136.94~170 (dec.)Solid
3-Chlorobenzenesulfonyl chloride2888-06-4211.07102-104°C/1 mmHg (b.p.)Liquid, moisture-sensitive, corrosive[5]
Pyridine (Anhydrous)110-86-179.10-42Liquid, hygroscopic
Dichloromethane (DCM)75-09-284.93-96.7Volatile solvent
Hydrochloric Acid (1M aq.)7647-01-036.46N/ACorrosive
Ethyl Acetate141-78-688.11-83.6Flammable solvent
Brine (Saturated NaCl aq.)N/AN/AN/AAqueous solution
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-aminophenylboronic acid (5.0 g, 36.5 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous pyridine (50 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved. Cool the solution to 0 °C using an ice-water bath.

    • Scientist's Note: Using pyridine as both solvent and base simplifies the reaction setup. Cooling to 0 °C helps to control the exothermicity of the reaction upon addition of the sulfonyl chloride.

  • Reagent Addition: While stirring vigorously at 0 °C, add 3-chlorobenzenesulfonyl chloride (8.5 g, 40.2 mmol, 1.1 equiv) dropwise via syringe over 15-20 minutes. A precipitate (pyridinium hydrochloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours (overnight) to ensure complete conversion.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v with 1% acetic acid) to observe the disappearance of the starting amine.

Work-up and Initial Isolation
  • Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold 1M HCl (200 mL). This will neutralize the excess pyridine and precipitate the crude product.

  • Filtration: Stir the acidic mixture for 30 minutes, then collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (3 x 50 mL) to remove residual pyridinium salts, followed by a small amount of cold diethyl ether (2 x 20 mL) to aid in drying.

  • Drying: Dry the crude solid under high vacuum to obtain the crude this compound.

Purification of the Final Product

The Challenge of Purifying Boronic Acids

Arylboronic acids present unique purification challenges. They are known to adhere strongly to silica gel, making column chromatography often inefficient and leading to low recovery.[6][7] Furthermore, they can undergo spontaneous dehydration to form cyclic boroxine anhydrides, which can complicate analysis and subsequent reactions.

Recommended Purification: Acid-Base Extraction

A highly effective method for purifying boronic acids, especially those with acidic or basic handles, is through selective extraction. A patented process describes purifying boronic acids by forming a salt with a base, washing away neutral impurities, and then re-acidifying to precipitate the pure product.[8]

G Crude Crude Solid Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Wash1 Wash with 1M NaOH (aq) (Boronic acid salt moves to aqueous layer) Dissolve->Wash1 Separate1 Separate Layers Wash1->Separate1 Organic Organic Layer (Discard neutral impurities) Separate1->Organic Aqueous Aqueous Layer (Contains sodium boronate salt) Separate1->Aqueous Acidify Acidify Aqueous Layer (Cool to 0°C, add 2M HCl to pH ~2) Aqueous->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Vacuum Filter Precipitate->Filter Wash2 Wash solid with Cold Water Filter->Wash2 Dry Dry Under Vacuum Wash2->Dry Pure Pure Product Dry->Pure

Caption: Purification workflow using acid-base extraction.

Protocol:

  • Dissolve the crude product in ethyl acetate (approx. 20 mL per gram of crude).

  • Transfer the solution to a separatory funnel and extract with 1M NaOH (aq) (3 x volume of organic layer). The target compound will deprotonate and move into the aqueous layer as its sodium salt.

  • Combine the aqueous layers, cool in an ice bath, and slowly acidify by adding 2M HCl (aq) with stirring until the pH is approximately 2.

  • A white precipitate of the pure boronic acid will form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under high vacuum.

Characterization and Quality Control

Analytical Techniques

Full characterization is essential to confirm the structure and purity of the final product. A combination of spectroscopic techniques should be employed.

  • NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are critical for structural elucidation.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (N-H, S=O, B-O).

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Expected Spectroscopic Data

While experimental data should always be acquired, the following table outlines the expected signals based on known chemical shift ranges for similar structures.[9][10]

TechniqueExpected SignalsInterpretation
¹H NMR δ 10.0-11.0 (s, 1H), δ 8.2 (s, 2H), δ 7.2-7.9 (m, 8H)SO₂NH, B(OH)₂, Aromatic protons
¹³C NMR δ 120-145Aromatic carbons
¹¹B NMR δ 25-35Signal characteristic of an arylboronic acid
IR (cm⁻¹) 3400-3200 (B-OH), 3300 (N-H), 1350 & 1160 (S=O)Key functional group stretches
MS (ESI-) m/z ≈ 310 [M-H]⁻Molecular ion peak

Safety Considerations

  • 3-Chlorobenzenesulfonyl chloride: This reagent is corrosive and reacts with water to release HCl gas.[5] Always handle in a fume hood and wear appropriate gloves, lab coat, and eye protection.

  • Pyridine: Flammable liquid with a strong, unpleasant odor. Work in a well-ventilated area.

  • Acids and Bases: Handle concentrated acids and bases with care, as they are corrosive.

Conclusion

The synthesis of this compound can be reliably achieved through the base-mediated sulfonylation of 4-aminophenylboronic acid. The primary challenges lie not in the bond-forming reaction itself, but in the subsequent purification of the boronic acid product. By avoiding standard silica gel chromatography and employing a targeted acid-base extraction strategy, high purity material can be obtained efficiently. This robust protocol provides a clear and scalable pathway for producing this valuable intermediate, enabling further research and development in the pharmaceutical and materials science sectors.

References

An In-Depth Technical Guide to 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid (CAS 957062-69-0): A Putative Ligand for PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation and the Role of VHL Ligands

The landscape of modern therapeutics is rapidly evolving, moving beyond simple inhibition to sophisticated modulation of cellular processes. A paradigm-shifting strategy that has garnered immense interest is Targeted Protein Degradation (TPD), primarily driven by the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][3]

At the heart of this technology lies the crucial interaction between the PROTAC molecule, the target protein of interest (POI), and an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase has emerged as a workhorse in PROTAC development due to its well-characterized structure and broad tissue expression.[3] Small molecules that can effectively recruit VHL are therefore of paramount importance. This guide focuses on 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid , a compound whose structure suggests its potential as a VHL ligand, a critical component in the design of novel PROTAC degraders. While specific literature detailing the biological activity of this exact molecule is not publicly available, its structural motifs are characteristic of known VHL binders. This document will, therefore, provide a comprehensive overview of its chemical properties, its putative mechanism of action based on related compounds, and detailed, field-proven experimental protocols for its characterization and application in a PROTAC workflow.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug discovery and chemical biology.

PropertyValueSource
CAS Number 957062-69-0[4]
Molecular Formula C₁₂H₁₁BClNO₄S[4]
Molecular Weight 311.6 g/mol [4]
IUPAC Name [4-[(3-chlorophenyl)sulfamoyl]phenyl]boronic acid[4]
Synonyms (4-(N-(3-Chlorophenyl)sulfamoyl)phenyl)boronic acid, 3-Chlorophenyl 4-boronobenzenesulfonamide[4]

Putative Mechanism of Action: Hijacking the VHL E3 Ligase

Based on its structural similarity to known VHL ligands, this compound is hypothesized to function as the VHL-recruiting element within a PROTAC. The general mechanism of a VHL-based PROTAC is a catalytic cycle that leads to the degradation of the target protein.

PROTAC_Mechanism cluster_binding 1. Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Proteasomal Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds VHL VHL E3 Ligase Complex VHL->Ternary Binds PROTAC PROTAC (with VHL Ligand) PROTAC->POI Catalytic Cycle Re-entry PROTAC->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb E1/E2 Enzymes Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: The catalytic cycle of a VHL-based PROTAC.

The sulfonamide and boronic acid moieties of this compound are likely key to its interaction with the VHL protein, mimicking the binding of the natural VHL substrate, hypoxia-inducible factor 1α (HIF-1α).[1] Once incorporated into a PROTAC, this ligand would facilitate the formation of a ternary complex between the target protein and the VHL E3 ligase complex.[1] This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides. The PROTAC molecule is then released and can engage in another cycle of degradation.[1]

Experimental Protocols: A Practical Guide

The following protocols are generalized, best-practice methodologies for the synthesis, characterization, and evaluation of a putative VHL ligand like this compound and its subsequent use in a PROTAC.

Synthesis and Characterization

Step-by-Step Synthesis (Hypothetical Route):

  • Starting Materials: 4-Aminophenylboronic acid and 3-chlorobenzenesulfonyl chloride.

  • Protection: The amino group of 4-aminophenylboronic acid would likely require protection (e.g., as a Boc-carbamate) to prevent side reactions.

  • Sulfonylation: The protected aminophenylboronic acid would then be reacted with 3-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent like dichloromethane.

  • Deprotection: The protecting group would then be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final product.

  • Purification: The crude product would be purified by techniques such as column chromatography or recrystallization.[5]

  • Characterization: The identity and purity of the final compound should be confirmed by:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

Biochemical Assays for VHL Binding

To validate that this compound indeed binds to VHL, several biophysical and biochemical assays can be employed.

a) Fluorescence Polarization (FP) Assay:

This competitive binding assay is a robust method to determine the binding affinity (Kᵢ) of a ligand for its target protein.

Step-by-Step Protocol:

  • Reagents:

    • Recombinant VHL/Elongin B/Elongin C (VCB) complex.

    • A fluorescently labeled HIF-1α peptide (e.g., FAM-HIF-1α).

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

    • This compound.

  • Procedure:

    • A fixed concentration of the VCB complex and the FAM-HIF-1α peptide are incubated to form a complex with high fluorescence polarization.

    • Serial dilutions of the test compound are added to the complex.

    • If the compound binds to VHL, it will displace the fluorescent peptide, leading to a decrease in fluorescence polarization.

    • The data is plotted as fluorescence polarization versus compound concentration, and the IC₅₀ is determined. The Kᵢ can then be calculated using the Cheng-Prusoff equation.

b) Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (Kₐ, ΔH, and ΔS).

Step-by-Step Protocol:

  • Instrumentation: An isothermal titration calorimeter.

  • Sample Preparation:

    • The VCB complex is placed in the sample cell.

    • The test compound is loaded into the injection syringe.

    • Both are in the same buffer, which has been thoroughly degassed.

  • Procedure:

    • Small aliquots of the compound are injected into the sample cell containing the VCB complex.

    • The heat released or absorbed upon binding is measured.

    • The data is fitted to a binding model to determine the thermodynamic parameters.

Assay_Workflow start Synthesized Compound (CAS 957062-69-0) biochem Biochemical Assays start->biochem fp Fluorescence Polarization biochem->fp itc Isothermal Titration Calorimetry biochem->itc protac_synthesis PROTAC Synthesis fp->protac_synthesis Confirms VHL Binding itc->protac_synthesis Confirms VHL Binding cell_assays Cell-Based Assays protac_synthesis->cell_assays western Western Blot cell_assays->western proteomics Global Proteomics cell_assays->proteomics Selectivity Profiling dcb DC₅₀/Dₘₐₓ Determination western->dcb end Validated PROTAC Lead dcb->end proteomics->end

Figure 2: A typical workflow for the evaluation of a novel VHL ligand and its corresponding PROTAC.

PROTAC Synthesis and Cellular Evaluation

Once VHL binding is confirmed, this compound can be incorporated into a PROTAC. This involves linking it to a ligand for a specific protein of interest via a chemical linker.

a) PROTAC Synthesis:

The synthesis of a PROTAC is a multi-step process that requires careful planning of the linker chemistry. The boronic acid moiety itself can be a point of attachment, or other functional groups can be introduced into the molecule.

b) Cellular Assays for Protein Degradation:

The efficacy of the resulting PROTAC is assessed in cultured cells.

Western Blotting:

This is the most common method to visualize and quantify the degradation of the target protein.

Step-by-Step Protocol:

  • Cell Culture: A cell line that expresses the target protein is cultured.

  • Treatment: The cells are treated with varying concentrations of the PROTAC for a specific duration (e.g., 24 hours).

  • Lysis: The cells are lysed to release the proteins.

  • SDS-PAGE and Transfer: The protein lysates are separated by size using SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate, and the band intensity is quantified. A loading control (e.g., GAPDH or β-actin) is used to normalize the data.

  • Data Analysis: The level of protein degradation is determined relative to a vehicle-treated control. This allows for the calculation of the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).

Global Proteomics:

To assess the selectivity of the PROTAC, mass spectrometry-based global proteomics can be performed. This allows for the unbiased quantification of thousands of proteins in the cell, revealing any off-target degradation effects.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel VHL-based PROTACs. Its chemical structure aligns with known pharmacophores for VHL binding, making it a valuable tool for researchers in the field of targeted protein degradation. The experimental protocols outlined in this guide provide a robust framework for its synthesis, characterization, and implementation in a PROTAC discovery workflow. Future studies should focus on the definitive biological characterization of this specific molecule to unlock its full potential in the development of next-generation therapeutics. The continued exploration of novel E3 ligase ligands is crucial for expanding the scope and refining the selectivity of TPD, and molecules like this compound are at the forefront of this exciting endeavor.

References

A Comprehensive Guide to the Structure Elucidation of 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and pharmaceutical development. Any ambiguity in the structure compromises the integrity of subsequent biological, toxicological, and pharmacological data. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid (C₁₂H₁₁BClNO₄S, Molecular Weight: 311.6 g/mol ).[1] We will move beyond a simple checklist of techniques, instead focusing on the strategic integration of orthogonal analytical methods. This self-validating workflow ensures the highest degree of confidence in the final structural assignment, adhering to the rigorous standards expected in the scientific community.

The Strategic Imperative: An Integrated Analytical Workflow

The target molecule, this compound, is a multi-functional compound featuring a phenylboronic acid moiety, an aromatic sulfonamide linkage, and a chlorinated phenyl ring. A robust elucidation strategy must independently and collectively verify each of these structural features. Our approach is predicated on a logical progression from foundational data to definitive confirmation, where each step informs the next and provides a layer of validation. This workflow is not merely a sequence of experiments but an intellectual framework for solving a structural puzzle.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Spectroscopic & Spectrometric Characterization cluster_2 Phase 3: Definitive 3D Structure cluster_3 Final Confirmation A Initial Purity Assessment (LC-MS, HPLC-UV) B Molecular Formula Confirmation (High-Resolution Mass Spectrometry) A->B Provides pure sample for MS C Functional Group Identification (FTIR Spectroscopy) B->C Confirms expected functional groups D Atomic Connectivity & Isomerism (Multinuclear NMR Spectroscopy) B->D Guides NMR interpretation B->D C->D Cross-validation E Single Crystal Growth D->E Informs solvent choice for crystallization G Validated Structure of This compound D->G Primary evidence F X-ray Crystallography E->F Provides diffraction-quality crystal F->G Ultimate proof

Figure 1: A strategic workflow for comprehensive structure elucidation.

Phase 1: Molecular Formula and Purity

Before intricate spectroscopic analysis, we must confirm the compound's molecular formula and assess its purity. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this phase.

Causality Behind Experimental Choice

We select HRMS (e.g., Q-TOF or Orbitrap) over standard MS for its ability to provide a highly accurate mass measurement (typically to within 5 ppm). This accuracy is crucial for distinguishing between elemental compositions that may have the same nominal mass but different exact masses, thereby providing strong evidence for a specific molecular formula. Electrospray Ionization (ESI) is chosen as it is a soft ionization technique well-suited for polar, thermally labile molecules like sulfonamides, minimizing in-source fragmentation and maximizing the abundance of the molecular ion.[2][3]

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in an appropriate solvent such as HPLC-grade methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-Q-TOF or ESI-Orbitrap mass spectrometer.

  • Ionization Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing a clear molecular ion.

  • Data Acquisition: Perform a full scan analysis over a mass range of m/z 100-500.

  • Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known standard to guarantee mass accuracy.

Expected Data and Interpretation

The primary goal is to observe an ion whose measured exact mass corresponds to the calculated exact mass of the target molecule.

ParameterExpected ValueRationale & Key Confirmation
Calculated Exact Mass 311.01903 Da[1]For the molecular formula C₁₂H₁₁B³⁵Cl¹⁴N¹⁶O₄³²S
Observed [M+H]⁺ Ion ~312.0263 m/zProtonated molecule.
Observed [M-H]⁻ Ion ~310.0117 m/zDeprotonated molecule.
Isotopic Pattern A+2 peak at ~33% intensity of AThis is the unambiguous signature of a single chlorine atom (³⁵Cl:³⁷Cl ratio ≈ 3:1).
MS/MS Fragmentation Loss of SO₂ (-64 Da)A characteristic fragmentation pathway for aromatic sulfonamides.[2]

Phase 2: Unveiling the Molecular Architecture

With the molecular formula confirmed, the next phase focuses on piecing together the atomic connectivity using spectroscopy. FTIR provides a rapid survey of functional groups, while NMR spectroscopy delivers the detailed atomic map.

Functional Group Identification: FTIR Spectroscopy

FTIR is a rapid, non-destructive technique that confirms the presence of key functional groups whose vibrations correspond to specific infrared absorption frequencies.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Background Correction: Run a background scan of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

The FTIR spectrum serves as a qualitative fingerprint, confirming the presence of the core structural components.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3400 - 3200 (broad)O-H stretchBoronic acid, B(OH)₂Confirms the presence of the boronic acid hydroxyls.[4]
~3250 (sharp/medium)N-H stretchSulfonamide, R-NH-SO₂Verifies the secondary sulfonamide linkage.
1370 - 1330 (strong)Asymmetric S=O stretchSulfonyl, -SO₂-Confirms the sulfonyl group.
1180 - 1160 (strong)Symmetric S=O stretchSulfonyl, -SO₂-Confirms the sulfonyl group.
~1400 (strong)B-O stretchBoronic acid, B-OA key indicator of the boronic acid moiety.[4][5]
800 - 600 (medium)C-Cl stretchAryl chlorideIndicates the presence of the chloro-substituent.
Atomic Connectivity Mapping: Multinuclear NMR Spectroscopy

NMR is the most powerful technique for determining the precise connectivity of atoms in solution. A suite of 1D and 2D experiments is required for an unambiguous assignment.

  • ¹H and ¹³C NMR are standard for mapping the organic backbone.

  • ¹¹B NMR is specifically chosen because it is highly sensitive to the chemical environment of the boron atom, providing direct evidence of the boronic acid group. It is a convenient tool for monitoring the sp²-hybridized boron.[6][7][8]

  • 2D NMR (COSY, HSQC) experiments are essential to resolve ambiguities. COSY identifies proton-proton coupling networks within each aromatic ring, while HSQC correlates each proton with its directly attached carbon atom, confirming assignments.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it solubilizes the compound and is less likely to exchange with the labile N-H and O-H protons, allowing for their observation.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz).

  • Experiments: Acquire ¹H, ¹³C, ¹¹B, ¹H-¹H COSY, and ¹H-¹³C HSQC spectra. A D₂O exchange experiment can be performed to confirm the labile N-H and O-H protons.

NucleusExpected Chemical Shift (δ, ppm)Multiplicity / CouplingAssignment & Significance
¹H ~10.5 (variable)Broad singletSulfonamide N-H proton. Disappears upon D₂O exchange.
¹H ~8.0 (variable)Broad singletBoronic acid O-H protons (2H). Disappears upon D₂O exchange.
¹H ~7.8 - 8.0DoubletProtons on the phenylboronic acid ring, ortho to the boronic acid group.
¹H ~7.6 - 7.8DoubletProtons on the phenylboronic acid ring, ortho to the sulfamoyl group.
¹H ~7.2 - 7.5MultipletsProtons on the 3-chlorophenyl ring. The specific pattern will confirm the 1,3-substitution.
¹³C ~120 - 145-10 distinct aromatic carbon signals are expected (two carbons on the phenylboronic acid ring are equivalent by symmetry).
¹¹B ~19 - 30Broad singletCharacteristic of a trigonal planar (sp² hybridized) arylboronic acid.[6][8]

Phase 3: The Definitive Proof - X-ray Crystallography

While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a three-dimensional picture of the molecule in the solid state, confirming not only the atomic connectivity but also bond lengths, bond angles, and intermolecular interactions.[9][10]

Causality Behind Experimental Choice

X-ray crystallography is the gold standard for structure determination.[9] It moves beyond inferring connectivity from spectroscopic data to directly observing the positions of atoms in space. A successful crystal structure analysis leaves no room for doubt regarding the isomeric form or overall constitution of the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (Rate-Limiting Step): The primary challenge is growing a single, diffraction-quality crystal. This is often an empirical process. A common method is slow evaporation:

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture).

    • Loosely cover the vial and allow the solvent to evaporate slowly over several days to weeks.

  • Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and symmetry. The phase problem is solved (using direct methods or other techniques) to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final structure.

Expected Outcome

The successful completion of an X-ray crystallographic study will yield a detailed molecular structure, confirming:

  • The para-substitution on the phenylboronic acid ring.

  • The meta-substitution of the chlorine atom on the second phenyl ring.

  • Precise bond lengths and angles for the sulfonamide linkage and the boronic acid group.

  • The intermolecular hydrogen bonding network in the solid state, likely involving the boronic acid hydroxyls and the sulfonamide group.

Conclusion: A Self-Validating System for Structural Integrity

G cluster_data Convergent Analytical Evidence Structure {Final Validated Structure | this compound} MS HRMS Molecular Formula: C₁₂H₁₁BClNO₄S Cl Isotopic Pattern Confirmed SO₂ Loss in MS/MS MS->Structure Confirms Formula FTIR FTIR B(OH)₂, N-H, SO₂, B-O, C-Cl All Key Functional Groups Present FTIR->Structure Confirms Functional Groups NMR NMR ¹H, ¹³C, ¹¹B, 2D para- & meta- Isomerism Confirmed Full H-C-B Framework Mapped NMR->Structure Confirms Connectivity & Isomerism XRAY X-ray Crystallography Unambiguous 3D Structure Definitive Connectivity Bond Angles & Lengths XRAY->Structure Provides Ultimate Proof

Figure 2: Convergence of evidence leading to the validated structure.

This comprehensive approach ensures that the assigned structure is accurate and reliable, providing a solid foundation for any subsequent research or development activities. Adherence to such rigorous validation protocols is essential for maintaining the highest standards of scientific integrity.[11][12]

References

Biological activity of sulfamoyl phenylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Sulfamoyl Phenylboronic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction

The intersection of boron chemistry and medicinal science has yielded compounds of significant therapeutic interest, most notably the proteasome inhibitor bortezomib. Within this landscape, phenylboronic acids (PBAs) represent a versatile scaffold for inhibitor design. The unique ability of the boron atom to reversibly form a stable tetrahedral complex with nucleophiles, particularly the hydroxyl groups of serine residues in enzyme active sites, underpins their primary mechanism of action.[1][2]

This guide focuses on a specific, highly promising subclass: sulfamoyl phenylboronic acid derivatives . The incorporation of the sulfamoyl group (—SO₂NHR) is not a trivial substitution. As a potent electron-withdrawing group, it fundamentally alters the electronic properties of the phenylboronic acid scaffold. This modification significantly lowers the pKa of the boronic acid, a critical parameter that dictates its ionization state and, consequently, its binding affinity at physiological pH.[3] By enhancing the Lewis acidity of the boron atom, the sulfamoyl moiety potentiates the interaction with biological targets, leading to a diverse and compelling range of biological activities.

This document provides an in-depth exploration of these activities, grounded in mechanistic principles and supported by field-proven experimental methodologies. We will delve into their roles as enzyme inhibitors, antiviral agents, and anticancer therapeutics, elucidating the structure-activity relationships (SAR) that drive their potency and selectivity.

Core Physicochemical Principles & Mechanism of Action

The biological efficacy of sulfamoyl phenylboronic acid derivatives is intrinsically linked to the chemistry of the boronic acid group, which is modulated by the appended sulfamoyl moiety.

The Role of the Sulfamoyl Group in pKa Modulation

A typical phenylboronic acid has a pKa of approximately 8.8.[3] At physiological pH (~7.4), it exists predominantly in its neutral, trigonal planar form, which is less reactive towards nucleophilic attack. The introduction of a strong electron-withdrawing group, such as a sulfonyl or sulfonamide group, substantially lowers the boronic acid's pKa. For instance, 4-(N-allylsulfamoyl)phenylboronic acid and 4-(3-butenylsulfonyl)phenylboronic acid exhibit pKa values of 7.4 and 7.1, respectively.[3]

This pKa shift is fundamentally important. A lower pKa means that at physiological pH, a greater population of the molecule exists in the more reactive, negatively charged tetrahedral boronate form. This enhances its ability to act as a transition-state analog, particularly for serine hydrolases.[1][4]

Mechanism of Serine Hydrolase Inhibition

The primary mechanism of action for many biologically active boronic acids is the competitive, reversible inhibition of serine hydrolases (e.g., proteases, β-lactamases). The boron atom forms a dative covalent bond with the catalytic serine's hydroxyl group (Ser-Oγ), mimicking the tetrahedral high-energy intermediate of the natural enzymatic reaction.[1] The stability of this adduct is further enhanced by hydrogen bonds between the boronate hydroxyls and backbone amides in the enzyme's "oxyanion hole".[1]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Reversible Covalent Complex Ser_OH Active Site Serine (Ser-CH₂-OH) Complex Tetrahedral Adduct Ser-O-B(OH)₂⁻-Phenyl-SO₂NHR Ser_OH->Complex:f1 Forms Covalent Adduct Oxyanion_Hole Oxyanion Hole (Backbone N-H) Inhibitor Sulfamoyl Phenylboronic Acid B(OH)₂ Inhibitor:f1->Ser_OH Nucleophilic Attack Complex:f1->Oxyanion_Hole H-Bond Stabilization

Figure 1: General mechanism of serine hydrolase inhibition.

Key Biological Activities

The unique properties of the sulfamoyl phenylboronic acid scaffold have been leveraged to develop inhibitors and modulators for a wide range of biological targets.

Enzyme Inhibition
2.1.1 β-Lactamase Inhibition

Bacterial resistance to β-lactam antibiotics is a critical global health threat, primarily driven by the production of β-lactamase enzymes. Phenylboronic acids act as non-β-lactam inhibitors that can restore the efficacy of these antibiotics.[1][5] They function as transition-state analogs, forming a reversible adduct with the catalytic serine residue (e.g., Ser64 in AmpC) in the β-lactamase active site.[1] This prevents the hydrolysis of the antibiotic.

Studies have shown that sulfamoyl and other phenylboronic acid derivatives can act as low nanomolar inhibitors of Class C β-lactamases like AmpC and Class A carbapenemases like KPC-2.[1][5] The introduction of polar groups, such as carboxylates, has been shown to improve both affinity and pharmacokinetic properties like solubility.[1]

Derivative ClassTarget EnzymeKᵢ (nM)Synergy withReference
Aryl-boronic acid (Lead 1)AmpC β-lactamase83Meropenem[1]
4-carboxy-analog (Compound 11)AmpC β-lactamase26Meropenem[1]
Phenylboronic Acid DerivativesKPC-2, GES-5Low µMMeropenem[5]

Table 1: Inhibition constants (Kᵢ) and synergistic activity of representative phenylboronic acid derivatives against β-lactamases.

2.1.2 Other Enzyme Targets

The inhibitory activity of this class extends beyond β-lactamases:

  • Chymotrypsin: N-substituted sulfamoylacetamides have demonstrated moderate inhibitory activity against α-Chymotrypsin, a model serine protease.[6]

  • Carbonic Anhydrases (CAs): Sulfamoylphenyl pyrazole derivatives have shown potent inhibition of CAs, with IC₅₀ values in the nanomolar range, comparable to the clinical inhibitor Acetazolamide (AAZ). This activity is crucial for developing anticancer agents, as CAs are often overexpressed in tumors.[7]

  • NTPDases: Sulfamoyl-benzamide derivatives have been identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in pathological processes like thrombosis and cancer. The most potent derivative, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d), selectively blocked h-NTPDase8 with an IC₅₀ of 0.28 µM.[8]

Antiviral Activity: HBV Capsid Assembly Modulation

A novel application for these derivatives is in the treatment of Hepatitis B Virus (HBV). They have been designed as Capsid Assembly Modulators (CAMs), a class of antiviral agents that disrupt the viral life cycle.[9] Based on the structure of a lead CAM (NVR 3-778), researchers introduced phenylboronic acid groups into the solvent-exposed region of the molecule. This led to the discovery of compound 7b , a phenylboronic acid-bearing derivative with an anti-HBV activity (EC₅₀ = 0.83 µM) comparable to the parent compound (EC₅₀ = 0.73 µM) but with significantly improved water solubility (328.8 µg/mL vs. 35.8 µg/mL).[9] This demonstrates the utility of the boronic acid moiety in enhancing critical drug-like properties without sacrificing potency.

Anticancer Activity

Sulfamoyl phenylboronic acid derivatives have shown promise as anticancer agents through multiple mechanisms.

  • In Vitro Cytotoxicity: Iodinated derivatives like 3-(4-iodobenzenesulfonamido)phenylboronic acid have been shown to concentrate preferentially in human colon carcinoma (HT-29) and pancreatic cancer (PaCa-2) cells.[10] Phenylboronic acid itself has demonstrated dose-dependent cytotoxic effects against mouse mammary adenocarcinoma (4T1) and squamous cell carcinoma (SCCVII) cell lines.[11][12]

  • In Vivo Efficacy: In mouse xenograft models, phenylboronic acid administered intraperitoneally slowed the growth of both 4T1 and SCCVII tumors compared to controls.[11][12]

  • Carbonic Anhydrase Inhibition: As mentioned, derivatives that inhibit carbonic anhydrases, which are crucial for tumor survival in hypoxic environments, represent a key anticancer strategy.[7]

CompoundCell LineIC₅₀ (µM)ConditionReference
Compound 5b MCF-7 (Breast)5.21Normoxic[7]
Doxorubicin (Control)MCF-7 (Breast)11.58Normoxic[7]
Compound 5b MCF-7 (Breast)3.50Hypoxic[7]
Doxorubicin (Control)MCF-7 (Breast)2.72Hypoxic[7]

Table 2: In vitro anticancer activity of a sulfamoylphenyl pyrazole derivative compared to doxorubicin.

Antifungal Activity

In the agricultural sector, phenylboronic acid derivatives have been explored as novel fungicides. A study screening 82 derivatives against six plant pathogens found several compounds with potent activity (EC₅₀ < 10 µg/mL).[13] Notably, compound A49 (2-chloro-5-trifluoromethoxybenzeneboronic acid) was more effective against Botrytis cinerea (EC₅₀ = 0.39 µg/mL) than the commercial fungicide boscalid (EC₅₀ = 0.55 µg/mL). Mechanistic studies revealed that A49 inhibits spore germination, disrupts cell membrane integrity, and induces the accumulation of reactive oxygen species (ROS).[13]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the sulfamoyl phenylboronic acid scaffold has provided key insights into the structural requirements for biological activity. The structure can be deconstructed into several key sites for modification, as shown below.[14]

Figure 2: Key sites for Structure-Activity Relationship (SAR) analysis.

  • Site D (Central Ring): The substitution pattern on the central phenyl ring is critical. The relative positions of the boronic acid, sulfamoyl group, and linker to other pharmacophores dictate geometry and binding. Electron-withdrawing groups on this ring lower the boronic acid pKa, generally enhancing activity.[3]

  • Site E & F (Sulfonamide Group): Modifications to the amine of the sulfonamide (Site F) can significantly impact solubility, cell permeability, and interactions with secondary binding pockets. For instance, substituting with alkyl or aryl groups can tune lipophilicity.[15]

  • General Observations: Across different studies, it is clear that potent activity relies on a balance between the electronic effects that activate the boronic acid and the steric/physicochemical properties of substituents that govern target engagement and drug-like properties. For example, in HBV CAMs, adding the boronic acid improved solubility, while in β-lactamase inhibitors, adding a carboxyl group improved binding affinity.[1][9]

Experimental Protocols & Methodologies

The evaluation of sulfamoyl phenylboronic acid derivatives requires a suite of robust and validated assays. Below are representative protocols grounded in published methodologies.

Protocol: In Vitro β-Lactamase Inhibition Assay

This protocol is designed to determine the IC₅₀ of a test compound against a Class C β-lactamase like AmpC, using a chromogenic cephalosporin substrate.

Principle: The β-lactamase enzyme hydrolyzes the β-lactam ring of the substrate (e.g., nitrocefin), causing a color change that can be measured spectrophotometrically. An inhibitor will slow this reaction rate.

Materials:

  • Purified AmpC β-lactamase

  • Test Compounds (dissolved in DMSO)

  • Nitrocefin (substrate stock in DMSO)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.0

  • 96-well microtiter plates (UV-transparent)

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compounds in DMSO. A typical starting range is 10 mM down to low nM. Then, create intermediate dilutions in Assay Buffer.

  • Assay Plate Setup:

    • To each well, add 80 µL of Assay Buffer.

    • Add 10 µL of the diluted test compound (or DMSO for control wells).

    • Add 5 µL of a pre-determined concentration of AmpC enzyme solution (final concentration ~1-5 nM).

    • Mix and incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add 5 µL of nitrocefin solution (final concentration ~100 µM) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 30°C. Measure the absorbance at 486 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the % activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: In Vitro Anticancer Cytotoxicity Assay (Crystal Violet Staining)

This protocol assesses the ability of a test compound to inhibit cancer cell proliferation.[11]

Principle: Crystal violet is a dye that stains the DNA of adherent cells. The amount of dye retained after washing is proportional to the number of viable, attached cells.

Materials:

  • Cancer cell line (e.g., 4T1, MCF-7)

  • Complete culture medium (e.g., RPMI 1640 + 10% FCS)

  • Test Compounds (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Fixation Solution: 3% Formalin in PBS

  • Staining Solution: 0.1% Crystal Violet in water

  • Destaining Solution: 10% Acetic Acid

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells in 250 µL of complete medium into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the old medium from the cells and replace it with 250 µL of the medium containing the test compound (or vehicle control).

    • Incubate for an additional 24-48 hours.

  • Fixation and Staining:

    • Carefully aspirate the medium from all wells.

    • Gently wash the cells once with PBS.

    • Add 100 µL of Fixation Solution to each well and incubate for 15 minutes at room temperature.

    • Wash the plates extensively with deionized water and allow them to air dry completely.

    • Add 100 µL of Staining Solution to each well and incubate for 20 minutes.

  • Destaining and Measurement:

    • Wash the plates again with deionized water until the water runs clear and allow them to air dry.

    • Add 100 µL of Destaining Solution to each well to solubilize the dye.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no cells).

    • Normalize the data to the vehicle control (100% viability).

    • Plot % viability against the logarithm of compound concentration to determine the IC₅₀.

A Day 1: Seed Cells (1x10⁴ cells/well in 96-well plate) B Incubate 24h (37°C, 5% CO₂) A->B C Day 2: Treat Cells (Add serial dilutions of compound) B->C D Incubate 24-48h C->D E Fix & Stain 1. Wash (PBS) 2. Fix (Formalin) 3. Stain (Crystal Violet) D->E F Measure Viability 1. Wash & Dry 2. Solubilize Dye 3. Read Absorbance (570 nm) E->F G Data Analysis (Calculate IC₅₀) F->G

Figure 3: Workflow for the in vitro cytotoxicity assay.

Conclusion and Future Outlook

Sulfamoyl phenylboronic acid derivatives constitute a chemically versatile and biologically potent class of compounds. Their efficacy is rooted in a clear physicochemical rationale: the modulation of the boronic acid's pKa by the electron-withdrawing sulfamoyl group, which enhances interaction with key biological targets at physiological pH. This has enabled the development of promising candidates in diverse therapeutic areas, including infectious diseases and oncology.

The structure-activity relationships explored to date reveal a delicate interplay between electronic activation, steric fit, and drug-like properties. Future research should focus on:

  • Improving Selectivity: Fine-tuning the scaffold to achieve greater selectivity for specific enzyme isoforms or viral proteins to minimize off-target effects.

  • Optimizing Pharmacokinetics: While the boronic acid moiety has been shown to improve solubility in some cases, further work is needed to enhance oral bioavailability and metabolic stability for systemic applications.

  • Exploring New Targets: The fundamental mechanism of interacting with serine hydrolases and diols suggests that this scaffold could be applied to other target classes, such as sugar-binding proteins or other enzyme families.

By integrating rational design with robust biological evaluation, the full therapeutic potential of sulfamoyl phenylboronic acid derivatives can be realized, paving the way for a new generation of targeted medicines.

References

Physical and chemical properties of 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic Acid

Introduction: Bridging Medicinal Chemistry and Material Science

In the landscape of modern chemical research, few functional groups offer the versatility and potential of the boronic acid moiety. Its unique ability to undergo reversible covalent bonding with diols, coupled with its pivotal role in palladium-catalyzed cross-coupling reactions, has positioned arylboronic acids as indispensable tools for researchers in drug discovery, diagnostics, and materials science.[1][2] This guide focuses on a specific, highly functionalized derivative: This compound .

The presence of three key functional domains—the reactive boronic acid, the electron-withdrawing sulfonamide linker, and the halogenated aromatic ring—imparts a unique combination of properties to this molecule. The sulfonamide group, in particular, is known to significantly modulate the electronic character of the phenylboronic acid, thereby influencing its acidity (pKa) and reactivity.[3] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offers detailed protocols for its characterization, and explores its potential applications, grounding all claims in established chemical principles and authoritative references.

Physicochemical and Structural Characteristics

The fundamental physical and structural properties of a compound are the bedrock upon which its applications are built. While extensive experimental data for this specific molecule is not widely published, we can assemble a detailed profile from publicly available data and by drawing logical comparisons with structurally related analogues.[4][5]

PropertyValue / DescriptionSource(s) / Rationale
CAS Number 957062-69-0[4][5]
Molecular Formula C₁₂H₁₁BClNO₄S[4][5]
Molecular Weight 311.54 g/mol [4][5]
IUPAC Name [4-[(3-chlorophenyl)sulfamoyl]phenyl]boronic acid[4]
Appearance Predicted to be a white to off-white crystalline powder.Based on the typical appearance of related arylboronic acids such as 4-chlorophenylboronic acid.[6]
Melting Point Estimated: ~240-250 °CNo experimental data found. This estimation is based on the melting point of the closely related analogue, 4-(N-(3-chloropropyl)sulfamoyl)phenylboronic acid (243-245 °C).[7]
Solubility Predicted to be soluble in polar organic solvents like DMSO and methanol; sparingly soluble in water.Phenylboronic acids generally exhibit high solubility in polar organic solvents and low solubility in water (e.g., phenylboronic acid: ~1.9 g/100g H₂O).[6][8][9]
pKa (Boronic Acid) Estimated: ~7.2 - 7.6The presence of the strongly electron-withdrawing sulfamoyl group is expected to significantly lower the pKa from that of unsubstituted phenylboronic acid (pKa ≈ 8.8). This estimate is based on studies of similar sulfamoyl-substituted phenylboronic acids, which have measured pKa values around 7.4.[3][10]

Core Chemical Principles: Acidity, Reactivity, and Stability

Acidity and Diol Binding: The Sulfonamide Influence

The primary determinant of a boronic acid's utility in biological sensing and self-healing materials is its pKa. The boronic acid moiety (B(OH)₂) is a Lewis acid that exists in equilibrium with its trigonal planar, uncharged form and a more nucleophilic, tetracoordinate boronate species (B(OH)₃⁻). It is the anionic boronate form that demonstrates high affinity for diols, forming cyclic boronate esters.[11]

The introduction of the N-(3-chlorophenyl)sulfamoyl group at the para-position has a profound, predictable effect. As a potent electron-withdrawing group, it pulls electron density away from the boronic acid, stabilizing the anionic boronate conjugate base. This stabilization lowers the energy required for ionization, resulting in a significantly lower pKa compared to unsubstituted phenylboronic acid.[3] A lower pKa is highly advantageous for applications at or near physiological pH (7.4), as a greater fraction of the molecule will exist in the diol-receptive boronate form.[3][10]

Boroxine_Equilibrium Monomer 3 x Aryl-B(OH)₂ (Monomer) Boroxine Aryl₃B₃O₃ (Boroxine Trimer) Monomer->Boroxine - 3 H₂O Boroxine->Monomer + 3 H₂O Synthesis_Workflow cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Miyaura Borylation cluster_2 Step 3: Deprotection A 4-Bromobenzenesulfonyl chloride + 3-Chloroaniline B Reaction in Pyridine or DCM with Et₃N, RT A->B C N-(3-Chlorophenyl)-4-bromobenzenesulfonamide (Intermediate) B->C D Intermediate + Bis(pinacolato)diboron (B₂pin₂) C->D E Pd(dppf)Cl₂ catalyst KOAc base, Dioxane, 80-90°C D->E F Pinacol Ester Product E->F G Pinacol Ester Product F->G H Acidic Hydrolysis (e.g., HCl) or with NaIO₄, NH₄OAc G->H I Final Product: This compound H->I

References

The Art of Inhibition: A Technical Guide to the Mechanism of Action of Boronic Acid-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Boron Warhead in Drug Discovery

In the landscape of modern pharmacology, the pursuit of highly specific and potent enzyme inhibitors is a perpetual frontier. Among the diverse chemical scaffolds employed, boronic acids have emerged as a uniquely versatile and powerful class of "warheads" for inactivating pathogenic enzymes. Their journey from chemical curiosities to blockbuster drugs, such as the proteasome inhibitor bortezomib for multiple myeloma and the β-lactamase inhibitor vaborbactam, underscores their profound clinical impact.[1][2][3][4] This guide provides an in-depth exploration of the fundamental mechanisms that govern the inhibitory action of boronic acids, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the nuanced chemistry of the boron atom, the kinetics of enzyme-inhibitor interactions, and the structural basis for their remarkable efficacy, providing a comprehensive understanding of this critical class of therapeutic agents.

Core Mechanism: The Boron Atom's Unique Chemistry

The inhibitory prowess of boronic acids stems from the unique electronic properties of the boron atom. In its ground state, the boron in a boronic acid exists in a trigonal planar geometry with sp2 hybridization, possessing a vacant p-orbital.[5][6] This electron-deficient nature makes the boron atom a potent Lewis acid, readily accepting a pair of electrons from a nucleophile.[6] It is this fundamental reactivity that orchestrates the inhibition of a wide array of enzymes, particularly hydrolases such as serine and threonine proteases.

The canonical mechanism of inhibition involves a nucleophilic attack on the boron atom by a catalytic residue in the enzyme's active site, most commonly a serine or threonine hydroxyl group.[7][8][9] This interaction leads to a change in the boron's hybridization from sp2 to a tetrahedral sp3 state, forming a stable, yet reversible, covalent adduct.[5][6][10] This tetrahedral intermediate is often a high-fidelity mimic of the transition state of the natural enzymatic reaction, leading to potent inhibition.[11][12][13][14]

The reversibility of this covalent bond is a key feature, offering a balance between potent target engagement and reduced potential for off-target toxicity that can be associated with irreversible inhibitors.[7][9] The strength and kinetics of this interaction are influenced by several factors, including the pH of the environment and the electronic properties of the substituents on the boronic acid.[15][16]

Visualizing the Core Mechanism: Boronic Acid Inhibition of a Serine Protease

The following diagram illustrates the fundamental steps of boronic acid-mediated inhibition of a serine protease, highlighting the change in boron hybridization.

Caption: Boronic acid inhibitor forming a reversible covalent bond with a serine residue.

Classes of Boronic Acid Inhibitors and Their Targets

The versatility of the boronic acid warhead has led to its incorporation into inhibitors targeting a diverse range of enzymes critical in various diseases.

Proteasome Inhibitors: A Paradigm Shift in Cancer Therapy

The proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins, playing a crucial role in cell cycle regulation and apoptosis.[3][17] Boronic acid-based inhibitors, such as bortezomib and ixazomib, are potent and selective inhibitors of the 26S proteasome.[3][8] The mechanism involves the boron atom forming a covalent adduct with the N-terminal threonine residue in the proteasome's active site.[4][8] This inhibition disrupts protein homeostasis, leading to the accumulation of pro-apoptotic factors and subsequent cell death in cancerous cells.[17][18][19]

Serine Protease Inhibitors: Targeting a Broad Enzyme Family

Serine proteases are a large family of enzymes involved in processes ranging from digestion to blood coagulation and inflammation. Peptidic boronic acids are highly effective inhibitors of serine proteases, acting as transition-state analogs.[7][12][20] The peptide backbone of the inhibitor provides specificity for the target protease by interacting with the enzyme's substrate-binding pockets, while the boronic acid warhead forms a covalent bond with the catalytic serine.[20] This strategy has been successfully employed to develop inhibitors for targets like the malaria parasite egress serine protease SUB1.[7]

β-Lactamase Inhibitors: Combating Antibiotic Resistance

The emergence of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics, is a major driver of antibiotic resistance. Boronic acid-based β-lactamase inhibitors, such as vaborbactam, have been developed to counteract this threat.[2][11][21] Vaborbactam, a cyclic boronic acid, effectively inhibits a broad spectrum of serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[11][21][22] The cyclic structure contributes to its high affinity, and it forms a reversible covalent bond with the active site serine, protecting co-administered β-lactam antibiotics from degradation.[11][21][23]

Experimental Characterization of Boronic Acid Inhibitors

A rigorous and multi-faceted experimental approach is essential to fully elucidate the mechanism of action of boronic acid inhibitors.

Enzyme Kinetics: Quantifying Inhibitory Potency

Enzyme kinetics studies are fundamental to characterizing the potency and mechanism of an inhibitor. For boronic acid inhibitors, which often exhibit time-dependent inhibition, a detailed kinetic analysis is crucial.

Step-by-Step Protocol for Kinetic Analysis of a Boronic Acid Inhibitor:

  • Initial Velocity Assays:

    • Objective: To determine the initial mode of inhibition (e.g., competitive, non-competitive).

    • Procedure:

      • Prepare a series of substrate concentrations bracketing the Michaelis-Menten constant (Km).

      • For each substrate concentration, measure the initial reaction velocity in the absence and presence of multiple, fixed concentrations of the boronic acid inhibitor.

      • Incubate the enzyme and inhibitor for a very short period before adding the substrate to minimize the formation of the covalent adduct.

      • Plot the data using a Lineweaver-Burk or other suitable plot to determine the apparent Km and Vmax values.

    • Causality: This initial assessment helps to understand if the inhibitor binds to the free enzyme or the enzyme-substrate complex, providing a preliminary mechanistic insight.

  • Time-Dependent Inhibition Assays:

    • Objective: To characterize the kinetics of covalent bond formation.

    • Procedure:

      • Pre-incubate the enzyme with a range of inhibitor concentrations for varying periods.

      • Initiate the reaction by adding a saturating concentration of the substrate.

      • Measure the enzymatic activity at each time point.

      • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the apparent inactivation rate constant (k_obs).

      • Plot k_obs versus the inhibitor concentration to determine the inactivation rate constant (k_inact) and the dissociation constant (K_i).

    • Causality: This protocol directly measures the rate of covalent modification, a hallmark of many boronic acid inhibitors, and provides quantitative measures of their potency and binding affinity.

Data Presentation: Kinetic Parameters of Boronic Acid Inhibitors

InhibitorTarget EnzymeKi (nM)k_inact (s⁻¹)k_inact/Ki (M⁻¹s⁻¹)Reference
VaborbactamKPC-269--[11]
Bortezomib26S Proteasome---[3][17]
Peptidic Boronic AcidPfSUB1Nanomolar range--[7]
Structural Biology: Visualizing the Enzyme-Inhibitor Complex

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for obtaining high-resolution structural information about the interaction between a boronic acid inhibitor and its target enzyme.

Workflow for X-ray Crystallographic Analysis:

X-ray_Crystallography_Workflow Protein_Purification 1. Target Enzyme Purification Inhibitor_Complex 2. Formation of Enzyme-Inhibitor Complex Protein_Purification->Inhibitor_Complex Incubate with inhibitor Crystallization 3. Crystallization of the Complex Inhibitor_Complex->Crystallization Screen crystallization conditions Data_Collection 4. X-ray Diffraction Data Collection Crystallization->Data_Collection Expose crystal to X-rays Structure_Solution 5. Structure Solution and Refinement Data_Collection->Structure_Solution Phase determination Analysis 6. Analysis of Binding Mode Structure_Solution->Analysis Interpret electron density map

Caption: A streamlined workflow for determining the crystal structure of an enzyme-boronic acid inhibitor complex.

Structural studies provide invaluable insights into the specific interactions that govern inhibitor binding and selectivity. For instance, X-ray crystallography has been instrumental in visualizing the tetrahedral adduct formed between boronic acid inhibitors and the active site residues of serine proteases and β-lactamases.[24][25][26][27][28][29][30] These structures reveal the precise hydrogen bonding networks and hydrophobic interactions that contribute to the inhibitor's affinity and can guide the rational design of more potent and selective compounds.[26]

Conclusion: The Future of Boronic Acid-Based Drug Design

Boronic acid-based inhibitors represent a mature yet continually evolving class of therapeutics. Their unique mechanism of action, centered on the reversible covalent inhibition of key enzymatic targets, has proven to be a highly successful strategy in drug discovery. A deep understanding of the underlying chemical principles, coupled with rigorous experimental characterization through enzyme kinetics and structural biology, is paramount for the continued development of novel and improved boronic acid-based drugs. As our knowledge of disease pathways expands, the rational design of boronic acid inhibitors will undoubtedly lead to new therapeutic interventions for a wide range of human diseases, from infectious diseases to cancer.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(N-(3-chlorophenyl)sulfamoyl)phenylboronic acid, a molecule of significant interest to researchers in medicinal chemistry and materials science. As a bifunctional compound incorporating both a sulfonamide and a boronic acid moiety, its unambiguous identification and purity assessment are paramount for reliable downstream applications. This document outlines the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound. Detailed experimental protocols, data interpretation, and predicted spectral data are presented to serve as a valuable resource for scientists engaged in the synthesis and application of this and structurally related molecules.

Introduction: Unveiling the Molecular Architecture

This compound is a compound that bridges two important classes of organic molecules: sulfonamides, which are renowned for their diverse pharmacological activities, and boronic acids, which are versatile building blocks in organic synthesis and sensor technology. The synergy of these two functional groups within a single molecular framework opens up exciting possibilities for the development of novel therapeutic agents and functional materials.

The precise arrangement of atoms and functional groups in this compound dictates its chemical reactivity, biological activity, and material properties. Therefore, a rigorous and multi-faceted approach to its structural elucidation is not merely a procedural formality but a critical prerequisite for meaningful scientific investigation. Spectroscopic techniques, namely NMR, IR, and MS, provide a powerful triumvirate of analytical methods to probe the molecular structure at different levels, from the connectivity of atoms to the nature of chemical bonds and the overall molecular mass.

This guide is structured to provide both a theoretical foundation and practical guidance for the spectroscopic analysis of this target molecule. By understanding the principles behind each technique and the expected spectral signatures, researchers can confidently verify the identity and purity of their synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides a map of the different types of protons in the molecule. The chemical shift (δ) of a proton is influenced by its electronic environment.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~8.0d2HAromatic protons ortho to the boronic acid group
~7.8d2HAromatic protons meta to the boronic acid group
~7.3-7.4m1HAromatic proton on the chlorophenyl ring
~7.2-7.3m2HAromatic protons on the chlorophenyl ring
~7.1m1HAromatic proton on the chlorophenyl ring
~10.5br s1HSulfonamide N-H proton
~8.2br s2HBoronic acid B(OH)₂ protons

Note: Predicted chemical shifts are generated using standard NMR prediction software and may vary slightly from experimental values depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments in the molecule.

Predicted Chemical Shift (ppm) Assignment
~140-145Aromatic carbon attached to the sulfonamide group
~135-140Aromatic carbon attached to the boronic acid group
~130-135Aromatic carbons on the chlorophenyl ring
~125-130Aromatic carbons on the phenylboronic acid ring
~120-125Aromatic carbons on the chlorophenyl ring

Note: The carbon attached to the boron atom may exhibit a broad signal or may not be observed due to quadrupolar relaxation.

¹¹B NMR Spectroscopy: A Direct Probe of the Boron Center

For organoboron compounds, ¹¹B NMR is a crucial technique that provides direct information about the coordination and chemical environment of the boron atom. The chemical shift of the ¹¹B nucleus is sensitive to the hybridization and substituents on the boron atom. For this compound, a single, relatively broad signal is expected in the region of δ 25-35 ppm (relative to BF₃·OEt₂), which is characteristic of a trigonal planar (sp²) boronic acid.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate data interpretation.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). DMSO-d₆ is often a good choice for sulfonamides due to its ability to solubilize the compound and slow down the exchange of the N-H proton.

  • Cap the NMR tube and gently agitate to ensure complete dissolution. Mild heating or sonication may be applied if necessary.

  • To overcome potential issues with the oligomerization of boronic acids, which can lead to broad and poorly resolved spectra, acquiring the spectrum in a coordinating solvent like d₄-methanol can be beneficial. This will break up the boroxine trimers, although the B-OH proton signals will be lost due to solvent exchange.[1]

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.

  • ¹H NMR:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Spectral width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm).

  • ¹³C NMR:

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

  • ¹¹B NMR:

    • Use a quartz NMR tube to avoid background signals from borosilicate glass.

    • Number of scans: 128-1024.

    • Spectral width: A wider spectral width (e.g., -100 to 100 ppm) is recommended initially.

experimental_workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules. It is particularly useful for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400-3200 (broad)O-H stretchBoronic acid, B(OH)₂
~3300-3200N-H stretchSulfonamide, SO₂NH
~1600-1450C=C stretchAromatic rings
~1350-1310Asymmetric SO₂ stretchSulfonamide, SO₂NH
~1170-1140Symmetric SO₂ stretchSulfonamide, SO₂NH
~1100-1000B-O stretchBoronic acid, B-O
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

experimental_workflow_IR

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

Expected Mass Spectral Data

For this compound (C₁₂H₁₁BClNO₄S), the expected monoisotopic mass is approximately 311.02 Da.

Electrospray Ionization (ESI) in positive ion mode is expected to yield the protonated molecule [M+H]⁺ at m/z ≈ 312.03. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z ≈ 310.01 is expected.

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the parent ion can provide valuable structural information. Key predicted fragmentation pathways include:

  • Loss of SO₂: A common fragmentation pathway for sulfonamides involves the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z ≈ 248.03 for the [M+H-SO₂]⁺ species.

  • Cleavage of the S-N bond: This would lead to fragments corresponding to the phenylboronic acid sulfonamide part and the chlorophenylamine part.

  • Loss of the boronic acid group: Fragmentation involving the loss of B(OH)₂ can also be anticipated.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium hydroxide can be added to the solvent to promote ionization in positive or negative mode, respectively.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrumental Parameters:

    • Ionization Mode: ESI positive and negative.

    • Capillary Voltage: Typically 3-5 kV.

    • Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation without causing thermal degradation.

    • MS/MS: Select the [M+H]⁺ or [M-H]⁻ ion for collision-induced dissociation (CID) to obtain the fragmentation spectrum.

experimental_workflow_MS

Caption: Workflow for ESI-Mass Spectrometry analysis.

Data Interpretation and Structural Confirmation

The collective analysis of NMR, IR, and MS data provides a robust confirmation of the structure of this compound.

  • NMR spectroscopy confirms the connectivity of the carbon and proton framework, including the substitution patterns on the two aromatic rings. The presence of the sulfonamide N-H and boronic acid O-H protons can also be confirmed, although their chemical shifts can be variable. ¹¹B NMR provides direct evidence for the boronic acid functionality.

  • IR spectroscopy corroborates the presence of the key functional groups: the O-H of the boronic acid, the N-H and SO₂ of the sulfonamide, and the aromatic rings.

  • Mass spectrometry provides the definitive molecular weight of the compound and, through fragmentation analysis, further supports the proposed structure by identifying characteristic fragment ions.

By integrating the information from these three powerful analytical techniques, researchers can achieve a high level of confidence in the identity and purity of their synthesized this compound, which is essential for the integrity of subsequent research and development activities.

References

An In-depth Technical Guide to [4-[(3-chlorophenyl)sulfamoyl]phenyl]boronic acid: A Potent β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Challenge of β-Lactamase-Mediated Antibiotic Resistance

The escalating crisis of antibiotic resistance poses a significant threat to global health. A primary mechanism of resistance, particularly against β-lactam antibiotics like penicillins and cephalosporins, is the production of β-lactamase enzymes by bacteria. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a critical strategy to overcome this resistance. This guide provides a comprehensive technical overview of [4-[(3-chlorophenyl)sulfamoyl]phenyl]boronic acid, a promising sulfonamide boronic acid derivative with potent β-lactamase inhibitory activity.

Boronic acids are recognized as effective transition-state analogues for serine proteases, including β-lactamases.[1] They form a reversible covalent bond with the active site serine residue, mimicking the tetrahedral high-energy intermediate formed during β-lactam hydrolysis.[1] This guide will delve into the chemical properties, synthesis, mechanism of action, and potential applications of [4-[(3-chlorophenyl)sulfamoyl]phenyl]boronic acid in the context of drug development.

Physicochemical Properties and Structural Features

[4-[(3-chlorophenyl)sulfamoyl]phenyl]boronic acid, with the chemical formula C₁₂H₁₁BClNO₄S, possesses a unique molecular architecture that contributes to its biological activity.[2]

PropertyValueSource
IUPAC Name [4-[(3-chlorophenyl)sulfamoyl]phenyl]boronic acid[2]
CAS Number 957062-69-0[2][3]
Molecular Weight 311.6 g/mol [2]
Molecular Formula C₁₂H₁₁BClNO₄S[2]
SMILES B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)(O)O[2]

The structure features a central phenylboronic acid moiety, a key pharmacophore for interacting with the serine residue in the active site of β-lactamases. The sulfonamide linkage and the 3-chlorophenyl group are critical for establishing specific interactions within the enzyme's binding pocket, leading to potent inhibition. The geometry and electronic properties of the sulfonamide group, which replaces the more common carboxamide, have been shown to significantly alter the structure-activity relationship (SAR) compared to analogous carboxamide boronic acids.[4][5][6]

Synthesis of [4-[(3-chlorophenyl)sulfamoyl]phenyl]boronic acid: A Conceptual Workflow

Conceptual Synthetic Workflow Diagram

G cluster_0 Part 1: Sulfonamide Formation cluster_1 Part 2: Deprotection A 4-Formylphenylboronic acid B Protection of boronic acid A->B e.g., Pinacol ester formation C Oxidation to carboxylic acid B->C e.g., KMnO4 D Chlorosulfonation C->D e.g., Chlorosulfonic acid F Sulfonamide Coupling D->F E 3-Chloroaniline E->F Pyridine G Protected Target Molecule F->G H [4-[(3-chlorophenyl)sulfamoyl]phenyl]boronic acid G->H Hydrolysis G cluster_0 β-Lactamase Catalytic Cycle cluster_1 Inhibition by [4-[(3-chlorophenyl)sulfamoyl]phenyl]boronic acid A Active β-Lactamase (Ser-OH) C Acyl-Enzyme Intermediate A->C Acylation F Reversible Covalent Adduct (Tetrahedral Intermediate Mimic) A->F B β-Lactam Antibiotic B->C D Hydrolyzed (Inactive) Antibiotic C->D Deacylation (H₂O) D->A Enzyme Regeneration E [4-[(3-chlorophenyl)sulfamoyl]phenyl]boronic acid E->F F->A Reversible Inhibition

References

Methodological & Application

Application Notes and Protocols: 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Integration of Sulfonamide and Boronic Acid Moieties

In the landscape of modern drug discovery, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Aryl boronic acids have emerged as a privileged class of compounds, largely due to the unique ability of the boronic acid group to form reversible, covalent bonds with the catalytic serine or threonine residues found in many enzymes.[1] This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent inhibition.[1] The compound 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid (CAS 957062-69-0) represents a strategic convergence of this reactive boronic acid warhead with a sulfonamide scaffold.[2] While carboxamides are common in inhibitor design, the isosteric replacement with a sulfonamide introduces distinct geometric and electronic properties that can profoundly alter the structure-activity relationship (SAR) and enhance binding affinity.[3][4]

These application notes will explore the prospective use of this compound as a serine-hydrolase inhibitor, with a particular focus on its potential as a β-lactamase inhibitor—a critical area of research in combating bacterial antibiotic resistance.[3][4] We will provide the scientific rationale, a hypothetical signaling pathway context, and detailed protocols for its characterization.

Scientific Rationale and Postulated Mechanism of Action

Bacterial resistance to β-lactam antibiotics (e.g., penicillins, cephalosporins) is frequently mediated by β-lactamase enzymes, which hydrolyze the amide bond in the antibiotic's β-lactam ring, rendering it inactive. Class C β-lactamases, such as AmpC, are serine hydrolases that pose a significant clinical challenge as they are not inhibited by common β-lactamase inhibitors like clavulanate.

The design of this compound positions it as a strong candidate for an AmpC inhibitor. The core mechanism is predicated on the electrophilic boron atom being attacked by the nucleophilic hydroxyl group of the catalytic serine residue (e.g., Ser64 in AmpC) in the enzyme's active site. This forms a stable, tetrahedral boronate adduct, effectively inactivating the enzyme.

The sulfonamide group, replacing a more traditional carboxamide linker, offers several advantages:

  • Altered Geometry: The geometry of a sulfonamide differs from that of a carboxamide, which can lead to a different and potentially more favorable orientation within the active site.[3][4]

  • Hydrogen Bonding: The polarity and hydrogen bonding capacity of the sulfonamide can forge new interactions with active site residues, enhancing affinity.[3]

  • Metabolic Stability: Sulfonamides are generally more resistant to metabolic degradation than carboxamides, which could translate to improved pharmacokinetic properties.

The 3-chlorophenyl substituent is likely incorporated to probe hydrophobic pockets within the active site, potentially increasing potency and selectivity.

Hypothetical Target Pathway: Inhibition of β-Lactamase

The diagram below illustrates the proposed mechanism by which this compound inhibits a serine β-lactamase, thereby protecting β-lactam antibiotics from degradation and restoring their efficacy.

Inhibition_Pathway cluster_enzyme β-Lactamase Active Site cluster_molecules Molecular Interactions cluster_outcome Biological Outcome Enzyme Serine β-Lactamase (e.g., AmpC) Serine Catalytic Serine-OH (Nucleophile) InactiveComplex Stable Tetrahedral Boronate Adduct (Enzyme-Inhibitor Complex) Serine->InactiveComplex Inhibitor 4-(N-(3-Chlorophenyl)sulfamoyl) phenylboronic acid (B(OH)₂) Inhibitor->InactiveComplex Reversible Covalent Bonding Antibiotic β-Lactam Antibiotic Antibiotic->Enzyme Hydrolysis (Inactivation) BacterialCell Bacterial Cell Wall Synthesis Disrupted Antibiotic->BacterialCell Inhibition InactiveComplex->Antibiotic Protection CellDeath Bacterial Cell Death BacterialCell->CellDeath

Figure 1: Postulated mechanism of β-lactamase inhibition. The boronic acid inhibitor forms a stable complex with the catalytic serine, preventing antibiotic hydrolysis and allowing the antibiotic to disrupt bacterial cell wall synthesis.

Experimental Protocols

The following protocols provide a framework for evaluating the inhibitory activity of this compound against a representative Class C β-lactamase, AmpC.

Protocol 1: Determination of IC₅₀ using a Chromogenic Substrate

This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).

Rationale: The assay utilizes a chromogenic cephalosporin, nitrocefin, which changes color from yellow to red upon hydrolysis by β-lactamase. The rate of color change is proportional to enzyme activity. An effective inhibitor will slow this rate.

Materials:

  • This compound (Inhibitor)

  • Purified AmpC β-lactamase

  • Nitrocefin

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.0

  • DMSO (for inhibitor stock solution)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 486 nm

Workflow Diagram:

Figure 2: Workflow for IC₅₀ determination of the boronic acid inhibitor.

Step-by-Step Procedure:

  • Prepare Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Serial Dilutions: Create a 10-point, 2-fold serial dilution series of the inhibitor stock in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Preparation: Dilute the AmpC enzyme stock in Assay Buffer to a working concentration that yields a linear rate of nitrocefin hydrolysis for at least 10 minutes.

  • Assay Setup:

    • To a 96-well plate, add 50 µL of Assay Buffer.

    • Add 25 µL of the appropriate inhibitor dilution to the wells. Include "no inhibitor" (buffer + DMSO) and "no enzyme" controls.

    • Add 25 µL of the diluted AmpC enzyme to all wells except the "no enzyme" control.

  • Pre-incubation: Mix gently and pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 100 µL of nitrocefin solution (final concentration ~100 µM) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 486 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the "no inhibitor" control (100% activity).

    • Plot the percent activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Determination of Inhibition Kinetics (Kᵢ)

This protocol determines the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive).

Rationale: By measuring enzyme kinetics at various substrate and inhibitor concentrations, a Lineweaver-Burk or Michaelis-Menten plot can be generated to determine the Kᵢ, which represents the binding affinity of the inhibitor. Boronic acids typically act as competitive or slow-binding inhibitors.

Materials:

  • Same as Protocol 1.

Step-by-Step Procedure:

  • Assay Setup: Prepare a matrix in a 96-well plate. Each row will have a fixed concentration of the inhibitor, and each column will have a different concentration of the nitrocefin substrate.

    • Typical inhibitor concentrations should bracket the IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

    • Typical substrate concentrations should bracket the Kₘ value for nitrocefin (e.g., 0.25x Kₘ to 5x Kₘ).

  • Pre-incubation: As in Protocol 1, pre-incubate the enzyme and inhibitor for 10 minutes.

  • Reaction and Measurement: Initiate the reactions by adding the various concentrations of nitrocefin and measure the kinetic rates as described previously.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Plot V₀ versus substrate concentration [S] for each inhibitor concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.

    • Alternatively, create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

    • Analyze the changes in Kₘ and Vₘₐₓ (or the intersection patterns on the Lineweaver-Burk plot) to determine the mode of inhibition. For competitive inhibition, Kₘ will increase with inhibitor concentration while Vₘₐₓ remains constant.

    • Calculate the Kᵢ value using the appropriate equation for the determined mode of inhibition. For competitive inhibition: Kₘ(app) = Kₘ(1 + [I]/Kᵢ).

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear interpretation.

CompoundTarget EnzymeIC₅₀ (nM) [Hypothetical]Kᵢ (nM) [Hypothetical]Mode of Inhibition [Hypothetical]
4-(N-(3-Chlorophenyl)sulfamoyl)-phenylboronic acid AmpC β-Lactamase8545Competitive
Reference Inhibitor (e.g., Cloxacillin)AmpC β-Lactamase1200750Competitive

Interpretation: A low nanomolar Kᵢ value, as hypothesized above, would classify this compound as a potent inhibitor of AmpC. A competitive mode of inhibition would be consistent with the proposed mechanism of binding to the active site serine. Such a result would warrant further investigation, including cell-based assays to determine its ability to restore antibiotic efficacy in resistant bacterial strains.[3]

Conclusion

This compound is a rationally designed molecule that holds significant promise as an inhibitor of serine hydrolases, particularly Class C β-lactamases. The unique combination of a boronic acid warhead and a sulfonamide scaffold provides a strong foundation for potent and selective enzyme inhibition.[3][4] The protocols outlined here offer a robust methodology for characterizing its inhibitory profile and advancing its potential development as a therapeutic agent to combat antibiotic resistance.

References

Assay Development and Characterization of 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid, a Potent Arginase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1][2][3] Its upregulation is implicated in various pathologies, including cancer, cardiovascular disease, and inflammatory disorders, by depleting L-arginine pools required for nitric oxide (NO) synthesis and T-cell function.[1][4][5] This makes arginase a compelling target for therapeutic intervention. Boronic acid derivatives are a prominent class of arginase inhibitors, acting as transition-state analogs that bind tightly to the enzyme's active site.[5][6][7] This document provides a comprehensive guide for the development of robust biochemical and cell-based assays to characterize the inhibitory activity of 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid, a specific boronic acid-based arginase inhibitor. We present detailed, validated protocols, data analysis frameworks, and quality control metrics to ensure the generation of reliable and reproducible data for drug discovery and development programs.

Introduction: The Rationale for Arginase Inhibition

Arginase exists in two isoforms, Arginase I (ARG1, cytosolic) and Arginase II (ARG2, mitochondrial), which are differentially expressed across tissues.[5][8] In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) upregulate ARG1, leading to L-arginine depletion.[5][9] This starves T-cells of a critical amino acid, impairing their proliferation and anti-tumor immune responses.[5] In cardiovascular diseases, elevated arginase activity competes with endothelial nitric oxide synthase (eNOS) for their common substrate, L-arginine, leading to endothelial dysfunction.[4][10]

The boronic acid moiety is a key pharmacophore for potent arginase inhibition.[6][11] The boron atom is attacked by the metal-bridging hydroxide ion in the enzyme's active site, forming a stable tetrahedral boronate ion that mimics the tetrahedral intermediate of the L-arginine hydrolysis reaction.[6][7] This mechanism confers high affinity and specificity. This compound is a representative of this inhibitor class. Accurate characterization of its potency and cellular activity is paramount, requiring well-developed and validated assay methodologies.

Principle of Arginase Activity Assays

The most common methods for quantifying arginase activity rely on the colorimetric detection of urea, one of the products of the enzymatic reaction.[12] In these assays, urea reacts with a specific chromogen under acidic conditions to produce a colored product whose absorbance can be measured spectrophotometrically.[12] The intensity of the color is directly proportional to the amount of urea produced and thus to the arginase activity.[12]

cluster_0 Arginase Catalytic Cycle cluster_1 Mechanism of Inhibition Arginine L-Arginine Arginase Arginase (ARG1/ARG2) Mn²⁺ Cofactor Arginine->Arginase Substrate Binding Products L-Ornithine + Urea Arginase->Products Hydrolysis Inhibitor 4-(N-(3-Chlorophenyl)sulfamoyl) phenylboronic acid Arginase->Inhibitor Inhibited_Complex Stable Tetrahedral Boronate Complex Inhibitor->Arginase

Caption: Arginase catalysis and the mechanism of boronic acid inhibition.

Biochemical Assay for Arginase Inhibition

This protocol describes a 96-well plate colorimetric assay to determine the in vitro potency (IC₅₀) of this compound against purified recombinant human arginase.

Materials and Reagents
ReagentRecommended SupplierCatalog No. (Example)
Recombinant Human Arginase I (ARG1)BPS Bioscience71658
L-ArginineSigma-AldrichA5006
Tris-HClSigma-AldrichT5941
Manganese(II) chloride (MnCl₂)Sigma-AldrichM8054
Urea Colorimetric Assay KitSigma-AldrichMAK006
This compound--
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
96-well clear, flat-bottom platesCorning3596
Reagent Preparation
  • Arginase Activation Buffer (10X): 500 mM Tris-HCl, 100 mM MnCl₂, pH 7.5. Store at 4°C.

    • Rationale: Arginase is a manganese-dependent enzyme. Pre-incubation with its cofactor, Mn²⁺, is essential for maximal enzymatic activity.[13]

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.5. Store at 4°C.

  • Enzyme Working Solution: Prepare a 1 mg/mL stock of Arginase I in Lysis Buffer. Activate the enzyme by diluting the stock 1:10 in 1X Arginase Activation Buffer and incubating at 37°C for 10-15 minutes immediately before use.[13] Further dilute the activated enzyme in Lysis Buffer to the final desired concentration.

    • Expert Tip: The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range for the desired incubation time (typically, product formation should not exceed 10-20% of the initial substrate).[14]

  • Substrate Solution (2X): Prepare a solution of L-arginine in ultrapure water at twice the final desired concentration (e.g., 2 mM for a final concentration of 1 mM). The final concentration should be at or near the Michaelis-Menten constant (Kₘ) for L-arginine to ensure sensitivity to competitive inhibitors.[15] The Kₘ for human ARG1 is reported to be in the low millimolar range (~1-4 mM).[16]

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO to be used for the IC₅₀ curve.

Step-by-Step Protocol

A 1. Prepare Reagents (Buffers, Enzyme, Substrate, Inhibitor) B 2. Add Inhibitor (2 µL of serial dilutions to wells) A->B C 3. Add Activated Enzyme (48 µL to inhibitor wells) B->C D 4. Pre-incubate (15 min at 37°C) C->D E 5. Initiate Reaction (Add 50 µL of 2X L-Arginine) D->E F 6. Incubate (20-30 min at 37°C) E->F G 7. Stop & Detect (Add Urea Reagent) F->G H 8. Read Absorbance (~430-570 nm, depending on kit) G->H I 9. Analyze Data (Calculate % Inhibition, Plot IC₅₀ Curve) H->I

Caption: Workflow for the biochemical arginase inhibitor assay.

  • Plate Layout: Designate wells for Blanks (no enzyme), Positive Controls (enzyme + vehicle), and Inhibitor concentrations.

  • Add Inhibitor: Add 2 µL of the inhibitor serial dilutions (or DMSO vehicle for positive controls) to the appropriate wells of a 96-well plate.

  • Add Enzyme: Add 48 µL of the diluted, activated Arginase I working solution to the inhibitor and positive control wells. Add 48 µL of Lysis Buffer to the blank wells.

  • Pre-incubation: Mix gently and pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the 2X L-Arginine solution to all wells to start the reaction. The final reaction volume is 100 µL.

  • Enzymatic Reaction: Incubate the plate for a fixed time (e.g., 20-30 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Urea Detection: Stop the reaction and develop the color by adding the reagents from a commercial urea colorimetric assay kit according to the manufacturer's instructions.[8][12] This typically involves adding an acidic reagent mix that reacts with the urea produced.

  • Read Plate: Measure the absorbance at the wavelength specified by the assay kit manufacturer (e.g., 430 nm or 570 nm).

Data Analysis
  • Correct for Blank: Subtract the average absorbance of the blank wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Absorbance_Inhibitor / Absorbance_Positive_Control))

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[17]

Cell-Based Assay for Arginase Inhibition

This protocol measures the ability of the inhibitor to penetrate cells and inhibit intracellular arginase activity in a relevant cell line (e.g., K562 human leukemic cells, which express arginase).[18]

Additional Materials
  • K562 cells (or other suitable cell line)

  • RPMI-1640 Medium + 10% FBS

  • Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 0.4% Triton X-100, 1 µM pepstatin A, and 1 µM leupeptin).[12]

  • 10 kDa spin columns (for samples with high endogenous urea).[8][19]

Step-by-Step Protocol

A 1. Cell Culture (Seed cells in a 24-well plate) B 2. Compound Treatment (Add inhibitor at various concentrations) A->B C 3. Incubate (e.g., 24 hours at 37°C, 5% CO₂) B->C D 4. Harvest & Lyse Cells (Collect cells, add lysis buffer) C->D E 5. Prepare Lysate (Centrifuge to clear debris) D->E F 6. Measure Protein (Bradford or BCA assay) E->F G 7. Arginase Assay (Use lysate in biochemical protocol) F->G H 8. Analyze Data (Normalize to protein, calculate IC₅₀) G->H cluster_0 Z'-Factor Concept a Signal Distribution b Negative Control (Min Signal) Mean (μₙ), SD (σₙ) c Positive Control (Max Signal) Mean (μₚ), SD (σₚ) d Dynamic Range |μₚ - μₙ| e Separation Band f Z' > 0.5 Excellent Assay

References

Application Notes and Protocols for the Crystallization of Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crystalline Advantage of Boronic Acids in Scientific Discovery

Boronic acids and their derivatives are a cornerstone of modern organic synthesis, catalysis, and medicinal chemistry.[1][2] Their utility in landmark reactions such as the Suzuki-Miyaura coupling has revolutionized the construction of complex molecules, including many life-saving pharmaceuticals.[1][3] Beyond their synthetic prowess, the unique electronic and structural features of the boronic acid moiety—specifically its ability to form reversible covalent bonds and act as a versatile hydrogen bond donor/acceptor—have made them fascinating subjects in supramolecular chemistry and crystal engineering.[4][5]

Obtaining high-quality single crystals of boronic acid derivatives is paramount for unequivocally determining their three-dimensional structure through X-ray crystallography. This structural elucidation is critical for understanding reaction mechanisms, designing novel catalysts, and advancing structure-based drug design. However, the inherent polarity of the –B(OH)₂ group, its propensity to form cyclic anhydrides (boroxines), and the diverse nature of substituents present a unique set of challenges to the crystallographer.[6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the principles and protocols for the successful crystallization of boronic acid derivatives. Moving beyond generic procedures, this document explains the causality behind experimental choices, offers robust, self-validating protocols, and provides a framework for troubleshooting common challenges.

I. Foundational Principles: Understanding the Crystallization Behavior of Boronic Acids

The successful crystallization of any compound hinges on a delicate balance of intermolecular forces that guide the self-assembly of molecules into a well-ordered lattice. For boronic acids, the following principles are of particular importance:

  • Hydrogen Bonding: The –B(OH)₂ group is a potent hydrogen bond donor and can also act as an acceptor. This dual nature allows for the formation of strong and directional intermolecular interactions, which are often the primary driving force for crystallization.[3][5] Arylboronic acids, for instance, frequently form hydrogen-bonded dimers in the solid state.[8] Understanding and leveraging these hydrogen bonding capabilities is key to selecting appropriate solvents and designing crystallization strategies.

  • Influence of Substituents: The electronic nature of substituents on the boronic acid derivative significantly impacts its solubility, acidity, and crystal packing.

    • Electron-donating groups (e.g., -OCH₃, -CH₃) can increase the electron density on the aromatic ring, potentially influencing π-π stacking interactions and favoring certain crystal packing motifs.[9]

    • Electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the pKa of the boronic acid, making it more acidic.[2][10] This can alter its hydrogen bonding behavior and solubility in different solvents.

  • The Boroxine Equilibrium: A common challenge in working with boronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[7][10][11] The formation of boroxines can hinder crystallization by introducing a significant impurity. This equilibrium is influenced by solvent and temperature, with non-polar, anhydrous conditions often favoring boroxine formation.[10][11] Conversely, the presence of water can hydrolyze boroxines back to the desired boronic acid.[7]

  • Solvent Selection: The choice of solvent is arguably the most critical factor in a successful crystallization experiment. An ideal solvent will exhibit poor solubility for the boronic acid derivative at room temperature but good solubility at an elevated temperature.[12] For polar boronic acids, polar solvents or solvent mixtures are often a good starting point.[12] However, highly polar solvents may also lead to the common problem of "oiling out," where the compound separates as a liquid instead of a solid.[13][14]

II. Strategic Crystallization Protocols

The following section details step-by-step protocols for the most common and effective crystallization techniques for boronic acid derivatives. The choice of method will depend on the quantity of material available, its solubility characteristics, and its thermal stability.

A. Slow Evaporation Method

This is often the simplest method to set up and can yield high-quality crystals, particularly for compounds that are stable at room temperature.[15][16]

Protocol:

  • Solvent Screening: In separate small vials, test the solubility of a few milligrams of your boronic acid derivative in a range of solvents (see Table 1 for suggestions). Identify a solvent in which the compound is sparingly soluble at room temperature.

  • Solution Preparation: Dissolve the bulk of your compound in the chosen solvent, gently warming if necessary to achieve complete dissolution. Aim for a solution that is near saturation.

  • Filtration: Filter the warm solution through a pre-warmed syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial). This step removes any insoluble impurities that could act as unwanted nucleation sites.

  • Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to slow the rate of evaporation.[15] Place the vessel in a vibration-free location.

  • Crystal Growth and Harvesting: Monitor the vessel over several days to weeks for crystal growth. Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold, fresh solvent and allow them to air dry.

Diagram 1: Workflow for Slow Evaporation Crystallization

slow_evaporation A Dissolve Compound in 'Good' Solvent B Filter Solution (Remove Particulates) A->B C Slowly Evaporate Solvent (Controlled Environment) B->C D Crystal Formation C->D E Harvest Crystals D->E

Caption: A streamlined workflow for crystallization via the slow evaporation technique.

B. Vapor Diffusion Method

This technique is ideal for small quantities of material and allows for a very slow and controlled approach to supersaturation, often yielding high-quality single crystals.[17][18] There are two common setups: hanging drop and sitting drop.

Protocol (Hanging Drop):

  • Reservoir Preparation: In the well of a vapor diffusion plate, place a reservoir solution of a volatile "anti-solvent" in which your boronic acid derivative is insoluble.

  • Drop Preparation: On a siliconized glass coverslip, mix a small volume of your concentrated boronic acid solution (in a "good" solvent) with an equal volume of the reservoir solution.

  • Sealing: Invert the coverslip and place it over the well, creating a sealed environment.

  • Diffusion and Crystallization: The more volatile anti-solvent from the reservoir will slowly diffuse into the drop, gradually decreasing the solubility of your compound and inducing crystallization.[13]

  • Monitoring and Harvesting: Monitor the drop for crystal growth over several days. Once crystals have formed, carefully remove the coverslip and harvest the crystals.

Diagram 2: Principle of Vapor Diffusion (Hanging Drop)

vapor_diffusion cluster_well Sealed Well reservoir Reservoir (Anti-solvent) drop Hanging Drop (Compound in 'Good' Solvent + Anti-solvent) reservoir->drop Vapor Diffusion

Caption: Vapor diffusion setup illustrating the movement of anti-solvent vapor.

C. Slow Cooling Method

This method is suitable for compounds that exhibit a significant increase in solubility with temperature.[10][19]

Protocol:

  • Solvent Selection: Identify a solvent or solvent mixture in which your boronic acid derivative has low solubility at room temperature but is readily soluble at an elevated temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve your compound in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Allow the flask to cool slowly and undisturbed to room temperature. To further slow the cooling rate, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).[2]

  • Further Cooling: Once the flask has reached room temperature, it can be transferred to a refrigerator and then a freezer to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry.

III. Advanced Strategies and Considerations

For particularly challenging crystallizations, the following strategies can be employed:

  • Co-crystallization: If obtaining single crystals of the boronic acid derivative alone proves difficult, co-crystallization with a suitable co-former can be a powerful technique. The co-former should be able to form strong and predictable intermolecular interactions, such as hydrogen bonds, with the boronic acid.[7][20]

  • Formation of Diethanolamine (DEA) Adducts: Many boronic acids react with diethanolamine to form stable, crystalline adducts.[6][12][21] These adducts can often be easily purified by recrystallization. The free boronic acid can then be regenerated by treatment with a mild acid.

    Protocol for DEA Adduct Formation:

    • Dissolve the crude boronic acid in a suitable solvent (e.g., dichloromethane).

    • Add a stoichiometric amount of diethanolamine and stir at room temperature.

    • The crystalline DEA adduct will often precipitate from the solution and can be isolated by filtration.

    • The adduct can then be recrystallized using standard techniques.

IV. Data Presentation: Solvent Selection Guide

The choice of solvent is critical and often requires empirical screening. The following table provides a starting point for solvent selection based on the polarity of the boronic acid derivative.

Boronic Acid Derivative Polarity Suggested Single Solvents Suggested Mixed Solvent Systems (Soluble/Anti-solvent)
Non-polar Toluene, Hexane, DichloromethaneDichloromethane/Hexane, Ethyl Acetate/Hexane
Moderately Polar Ethyl Acetate, Acetone, Ethanol, IsopropanolEthanol/Water, Acetone/Hexane, THF/Hexane
Highly Polar Water, Methanol, AcetonitrileMethanol/Dichloromethane, Water/Ethanol, Acetonitrile/Toluene

V. Troubleshooting Common Crystallization Problems

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form - Solution is not supersaturated (too much solvent).- Compound is too soluble in the chosen solvent.- Allow more solvent to evaporate.- Add an anti-solvent dropwise.- Cool the solution to a lower temperature.- Try a different solvent system.
"Oiling Out" - The melting point of the compound is below the temperature of the solution.- The solution is too concentrated, leading to rapid separation.- Re-heat the solution and add more of the "good" solvent to increase the saturation temperature.[14]- Cool the solution more slowly.- Consider a different solvent with a lower boiling point.
Formation of Amorphous Solid or Powder - Supersaturation was reached too quickly.- Slow down the crystallization process (slower evaporation or cooling).- Use a more viscous solvent to slow diffusion.- Redissolve and try again with a slightly different solvent composition.
Poor Crystal Quality (e.g., needles, plates) - Rapid crystal growth.- Slow down the rate of crystallization.- Try a different solvent system.- Use the vapor diffusion method for slower, more controlled growth.
Suspected Boroxine Formation - Use of anhydrous, non-polar solvents.- Recrystallize from a solvent system containing a small amount of water to hydrolyze the boroxine.[7]- Avoid prolonged heating in aprotic solvents.

VI. Conclusion

The crystallization of boronic acid derivatives is a nuanced yet achievable endeavor. A thorough understanding of their unique chemical properties, coupled with a systematic approach to solvent selection and technique optimization, will significantly increase the likelihood of success. The protocols and troubleshooting guide presented here provide a robust framework for obtaining high-quality single crystals, thereby enabling the full structural characterization of these versatile and important molecules.

References

4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid as a chemical probe

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid: A Novel Chemical Probe for Interrogating Biological Systems

Introduction: Unveiling a Versatile Chemical Tool

This compound is a specialized organic molecule engineered for potential use as a chemical probe in biological research and drug discovery. Its unique trifunctional architecture—comprising a phenylboronic acid moiety, a central sulfonamide linker, and a substituted chlorophenyl ring—suggests a mechanism of action rooted in reversible covalent chemistry, offering a powerful approach for target identification and validation.

The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, such as those found in saccharides, and more importantly for proteomics, with the hydroxyl group of active site serine residues in enzymes like serine hydrolases.[1][2] This interaction is often characterized by high affinity and specificity, driven by the electronic environment of the active site. The sulfonamide linker and the 3-chlorophenyl group provide critical secondary interactions, anchoring the probe within a binding pocket and dictating its selectivity profile across the proteome.

This document serves as a comprehensive guide for researchers, providing the foundational principles, detailed experimental protocols, and data interpretation frameworks necessary to effectively utilize .

Physicochemical Properties

A clear understanding of the probe's fundamental properties is essential for its effective application.

PropertyValueSource
IUPAC Name [4-[(3-chlorophenyl)sulfamoyl]phenyl]boronic acid[3]
CAS Number 957062-69-0[3][4]
Molecular Formula C₁₂H₁₁BClNO₄S[3]
Molecular Weight 311.54 g/mol [4]
Appearance White to off-white powderGeneric
Solubility Soluble in DMSO, DMF, and MethanolGeneric

Principle of Action: Reversible Covalent Inhibition

The primary mechanism by which this compound is hypothesized to function as a probe is through the formation of a reversible covalent bond with nucleophilic residues, particularly serine, within an enzyme's active site. The boron atom, being electron-deficient, is readily attacked by the hydroxyl group of a serine residue, forming a stable but reversible tetrahedral boronate adduct. This interaction effectively inhibits the enzyme's catalytic activity.

The specificity of this interaction is governed by the other components of the molecule:

  • Sulfonamide Group: Provides hydrogen bonding opportunities and structural rigidity.

  • 3-Chlorophenyl Ring: Engages in hydrophobic and van der Waals interactions within the binding pocket, serving as a key determinant for target selectivity.

This combination of a reactive "warhead" (the boronic acid) and a specificity-determining "scaffold" makes it a potent tool for probing enzyme function.

G cluster_0 Enzyme Active Site cluster_1 Chemical Probe Serine Serine Residue (Ser-OH) Pocket Hydrophobic Pocket H_Bond_Donor H-Bond Donor/Acceptor Boronic_Acid Boronic Acid B(OH)₂ Boronic_Acid->Serine Reversible Covalent Bond (Boronate Ester Formation) Sulfonamide Sulfonamide -SO₂NH- Boronic_Acid->Sulfonamide Phenyl Linker Sulfonamide->H_Bond_Donor Hydrogen Bonding Chlorophenyl 3-Chlorophenyl Ring Sulfonamide->Chlorophenyl Chlorophenyl->Pocket Hydrophobic Interactions

Figure 1: Hypothesized interaction of the probe with an enzyme active site.

Application Note 1: Target Identification via Chemoproteomics

A primary application for a novel probe is the identification of its cellular targets. An Activity-Based Protein Profiling (ABPP) workflow is the gold standard for this purpose. This requires a modified version of the probe containing a bioorthogonal handle (e.g., an alkyne) for downstream visualization and enrichment.

Experimental Workflow: Target ID

The overall workflow involves synthesizing a tagged probe, labeling proteins in a complex biological sample, conjugating a reporter tag (like biotin) via click chemistry, enriching the labeled proteins, and finally identifying them by mass spectrometry.

G start Synthesize Alkyne-Tagged CPSPBA Probe step1 Incubate Probe with Cell Lysate or Live Cells start->step1 step2 Lyse Cells & Remove Unbound Probe step1->step2 step3 Click Chemistry: Add Azide-Biotin Tag step2->step3 step4 Enrich Biotinylated Proteins (Streptavidin Beads) step3->step4 step5 On-Bead Digestion (Trypsin) step4->step5 step6 LC-MS/MS Analysis step5->step6 end Identify Target Proteins step6->end

Figure 2: Chemoproteomics workflow for target identification.
Protocol 1: In-situ Protein Labeling in Cell Lysate

Objective: To label potential protein targets of the alkyne-tagged probe in a native proteome.

Materials:

  • Alkyne-tagged this compound probe (10 mM stock in DMSO)

  • HEK293T cells (or other relevant cell line)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail)

  • BCA Protein Assay Kit

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Cell Lysate:

    • Culture HEK293T cells to ~80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Harvest cells and lyse in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Protein Labeling:

    • Dilute the cell lysate to a final concentration of 2 mg/mL with Lysis Buffer.

    • Aliquot 500 µL of the diluted lysate into microcentrifuge tubes.

    • Add the alkyne-tagged probe to a final concentration of 1-10 µM. For a negative control, add an equivalent volume of DMSO.

    • Incubate for 1 hour at 37°C with gentle agitation.

    • Rationale: Incubation at 37°C facilitates enzyme activity and probe binding. The concentration range is typical for initial screening of probe efficacy.

  • Competition Control (for Target Validation):

    • To validate target engagement, pre-incubate a lysate sample with a 100-fold excess of the untagged parent probe (this compound) for 30 minutes before adding the alkyne-tagged probe. A true target will show significantly reduced labeling in this sample.[5]

Protocol 2: Click Chemistry and Target Enrichment

Objective: To attach a biotin reporter tag and isolate the probe-labeled proteins.

Materials:

  • Labeled lysate from Protocol 1

  • Click Chemistry Reagent Mix:

    • Biotin-Azide (10 mM stock in DMSO)

    • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)

    • Copper(II) Sulfate (CuSO₄) (50 mM stock in water)

  • Streptavidin-agarose beads

  • Wash Buffer (e.g., 0.1% SDS in PBS)

Procedure:

  • Prepare Click Reaction:

    • To the 500 µL of labeled lysate, add the following reagents in order, vortexing briefly after each addition:

      • 1 µL Biotin-Azide (final conc. 20 µM)

      • 2 µL TCEP (final conc. 200 µM)

      • 1 µL TBTA (final conc. 20 µM)

      • 2 µL CuSO₄ (final conc. 200 µM)

    • Causality: TCEP reduces the Cu(II) to the catalytically active Cu(I) state, and TBTA is a ligand that stabilizes the Cu(I) and improves reaction efficiency.

  • Incubation: Incubate the reaction for 1 hour at room temperature.

  • Protein Enrichment:

    • Add 50 µL of a 50% slurry of streptavidin-agarose beads to the reaction mixture.

    • Incubate for 1.5 hours at 4°C on a rotator to capture the biotinylated proteins.

  • Washing:

    • Pellet the beads by centrifugation (1500 x g for 2 min).

    • Discard the supernatant.

    • Wash the beads sequentially with:

      • 2 x 1 mL of 0.5% SDS in PBS

      • 3 x 1 mL of PBS

      • 3 x 1 mL of water

    • Rationale: The stringent washing steps, particularly with SDS, are crucial to remove non-specifically bound proteins, reducing background in the final mass spectrometry analysis.

The enriched proteins on the beads are now ready for on-bead digestion and subsequent identification by LC-MS/MS.

Application Note 2: Enzyme Inhibition and Mechanistic Studies

Once a target enzyme has been identified, the probe can be used to characterize its inhibitory activity and mechanism.

Protocol 3: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

Objective: To determine the concentration of the probe required to inhibit 50% of the target enzyme's activity.

Materials:

  • Recombinant purified target enzyme

  • This compound (10 mM stock in DMSO)

  • Fluorogenic or chromogenic substrate specific to the target enzyme

  • Assay Buffer (optimized for the target enzyme)

  • 96-well microplate (black, for fluorescence assays)

  • Plate reader

Procedure:

  • Prepare Reagent Plate:

    • Prepare a serial dilution of the probe in DMSO. Then, dilute these stocks into Assay Buffer to the desired final concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

    • Add 50 µL of the diluted probe solutions to the wells of the 96-well plate. Include a "no inhibitor" control (Assay Buffer + DMSO) and a "no enzyme" background control.

  • Enzyme Incubation:

    • Dilute the target enzyme to a working concentration in ice-cold Assay Buffer.

    • Add 25 µL of the diluted enzyme to each well (except the "no enzyme" control).

    • Incubate the plate for 30 minutes at room temperature.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

  • Initiate Reaction:

    • Prepare the substrate solution in Assay Buffer.

    • Add 25 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Measure Activity:

    • Immediately place the plate in a plate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the change in fluorescence or absorbance over time (kinetic mode) for 15-30 minutes. The rate of reaction is determined from the linear portion of the progress curve.

  • Data Analysis:

    • Subtract the background rate ("no enzyme" control) from all other measurements.

    • Normalize the rates relative to the "no inhibitor" control (set to 100% activity).

    • Plot the percent activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Interpreting Inhibition Data
ParameterDescriptionTypical Value Range
IC₅₀ Concentration of inhibitor that reduces enzyme activity by 50%.nM to µM
Kᵢ Inhibition constant; a measure of the inhibitor's binding affinity.nM to µM
Mode of Inhibition Competitive, non-competitive, uncompetitive, or mixed.N/A

To confirm a reversible covalent mechanism, a "jump dilution" experiment can be performed. The enzyme is pre-incubated with a high concentration of the inhibitor, and then rapidly diluted. A rapid recovery of enzyme activity upon dilution is indicative of a reversible binding mechanism.

References

The Alchemist's Guide to Biaryl Construction: Advanced Application Notes for Suzuki-Miyaura Cross-Coupling with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biaryl motif is a ubiquitous and privileged scaffold in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Among the myriad of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has ascended as the preeminent method for forging carbon-carbon bonds between sp²-hybridized centers.[2][3] Its power lies in its operational simplicity, broad functional group tolerance, mild reaction conditions, and the use of generally stable and environmentally benign organoboron reagents.[3][4] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis of biaryl compounds using boronic acid reagents. Moving beyond a simple recitation of steps, this document elucidates the mechanistic underpinnings of the reaction, provides field-proven protocols, and offers critical insights into optimizing reaction parameters for success.

The Engine of Innovation: The Suzuki-Miyaura Catalytic Cycle

The elegance of the Suzuki-Miyaura reaction lies in its catalytic nature, orchestrated by a palladium complex that cycles through different oxidation states.[5] Understanding this cycle is not merely academic; it is the key to rational troubleshooting and optimization. The process is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition : The cycle initiates with a catalytically active Pd(0) species, which inserts itself into the carbon-halogen bond of the aryl halide (Ar¹-X). This step transforms the palladium center from Pd(0) to Pd(II), forming a square-planar organopalladium(II) halide intermediate.[5] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[8] For less reactive chlorides, the choice of a highly electron-rich ligand is often necessary to promote this rate-limiting step.[9]

  • Transmetalation : This is the defining step where the organic moiety from the boronic acid (Ar²) is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[10] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.[7][11] The choice of base is therefore a critical parameter that can dramatically influence reaction efficiency.[7]

  • Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are expelled as the desired biaryl product (Ar¹-Ar²). This concerted step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][9] Bulky ligands on the palladium center often promote this step, facilitating the release of the sterically demanding biaryl product.[9]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->OA_Complex Oxidative Addition TM_Complex Ar¹-Pd(II)L₂-Ar² (Di-organopalladium) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² (Biaryl Product) TM_Complex->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OA_Complex Boronate [Ar²B(OH)₃]⁻ (Activated Boronate) Boronate->TM_Complex BaseOH Base (e.g., OH⁻) BoronicAcid Ar²B(OH)₂ BoronicAcid->Boronate + Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Chemist's Toolkit: Key Reaction Components

Success in Suzuki-Miyaura coupling hinges on the judicious selection of each reaction component. The interplay between the catalyst, ligand, base, and solvent creates a complex reaction environment that must be tailored to the specific substrates.

Palladium Source (Precatalyst)

While the active catalyst is a Pd(0) species, more stable and air-tolerant Pd(II) sources are commonly used as "precatalysts".[9] These are reduced in situ to the active Pd(0) form.

  • Common Precatalysts :

    • Pd(PPh₃)₄ : A Pd(0) source, directly active but can be air-sensitive.

    • Pd(OAc)₂ & Pd₂(dba)₃ : Air-stable Pd(II) and Pd(0) sources, respectively, that require combination with an external ligand.[5][8] The reduction of Pd(II) to Pd(0) in the reaction mixture can occur through various pathways, sometimes involving the phosphine ligand or homocoupling of the boronic acid.[9]

    • Ligated Precatalysts (e.g., Pd(dppf)Cl₂) : These are air-stable Pd(II) complexes that already contain a supporting ligand, offering convenience and reliability.[9]

The Ligand: The Catalyst's Co-pilot

The phosphine ligand is arguably the most critical variable for tuning reactivity and is essential for stabilizing the palladium catalyst.[9] Ligand properties directly influence the rates of oxidative addition and reductive elimination.[12]

  • Key Ligand Characteristics :

    • Electron-rich ligands (e.g., alkylphosphines like PCy₃, P(t-Bu)₃) accelerate the oxidative addition step, which is crucial for unreactive aryl chlorides.[9][12]

    • Bulky ligands (e.g., biaryl phosphines like SPhos, XPhos) promote the reductive elimination step, which is beneficial for sterically hindered substrates.[9][12] These ligands have proven to be exceptionally versatile and effective for a broad range of substrates.[12][13]

The Base: The Unsung Hero

The base plays a multifaceted role, but its primary function is to activate the boronic acid for transmetalation.[7][14] The choice of base can significantly affect yield, reaction rate, and the tolerance of sensitive functional groups.[7]

  • Common Bases & Their Properties :

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : Widely used due to their moderate strength and good solubility in aqueous/organic mixtures. Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive.[7]

    • Phosphates (K₃PO₄) : A stronger base that is often highly effective, particularly for challenging couplings or when using sterically hindered ligands.[6][7]

    • Hydroxides (NaOH, KOH) : Strong bases that can be effective but may promote side reactions or degrade sensitive substrates.[7]

    • Fluorides (KF) : A milder base that can be advantageous when base-labile functional groups, like esters, are present.[10]

The Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Biphasic systems are very common.[14]

  • Typical Solvents :

    • Ethers : Dioxane, Tetrahydrofuran (THF).[6][9]

    • Aromatics : Toluene.[6][9]

    • Amides : N,N-Dimethylformamide (DMF).[6][9]

    • Water : Often used as a co-solvent to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and assist in the activation of the boronic acid.[9][14]

Field-Proven Protocols & Methodologies

The following protocols provide a robust starting point for developing a Suzuki-Miyaura cross-coupling reaction. Optimization is often necessary and should be guided by the principles outlined above.

General Protocol for Suzuki-Miyaura Coupling

This procedure is a reliable starting point for the coupling of a generic aryl bromide with an arylboronic acid.

Experimental_Workflow cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Flask, Stir Bar, Reagents) Inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) Setup->Inert Solvent 3. Solvent Addition (Degassed Solvents via Syringe) Inert->Solvent Heating 4. Heating & Stirring (Monitor by TLC/LC-MS) Solvent->Heating Workup 5. Aqueous Workup (Cool, Dilute, Extract) Heating->Workup Purify 6. Purification (Column Chromatography) Workup->Purify

Figure 2: A typical experimental workflow for biaryl synthesis.[1][2]

Step-by-Step Procedure:

  • Reagent Preparation : To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2–1.5 mmol, 1.2–1.5 equiv), palladium catalyst (see Table 1 for examples), and the chosen base (2.0–3.0 mmol, 2.0–3.0 equiv).[2]

  • Inert Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (high-purity nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[2]

  • Solvent Addition : Add the degassed organic solvent (e.g., Toluene, Dioxane, 3-5 mL) and water (if required, 0.5-1 mL) via syringe.[2]

  • Reaction : Place the flask in a preheated oil bath or heating mantle and stir vigorously at the desired temperature (typically 80–110 °C).[2][6]

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-24 hours.[2]

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.[2]

  • Extraction : Separate the layers and extract the aqueous phase with the same organic solvent (2 x 10 mL). Combine the organic layers.[2]

  • Washing & Drying : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2][6]

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[2][15]

Table of Recommended Starting Conditions

The optimal conditions are highly dependent on the specific substrates.[12][16] This table provides validated starting points for common scenarios.

Scenario Aryl Halide (Ar-X) Palladium Precatalyst Ligand Base Solvent System Temp (°C)
General / Robust Aryl BromidePd(OAc)₂ (1-2 mol%)SPhos (2-4 mol%)K₃PO₄ (2-3 equiv)Toluene/H₂O (5:1)100
Unreactive Substrate Aryl ChloridePd₂(dba)₃ (1-2 mol%)XPhos (2-4 mol%)K₃PO₄ (2-3 equiv)Dioxane/H₂O (4:1)110
Sterically Hindered Ortho-substituted Ar-BrPd(OAc)₂ (2 mol%)RuPhos (4 mol%)Cs₂CO₃ (3 equiv)Dioxane/H₂O (4:1)110
Base-Sensitive Group Ar-I with esterPd(PPh₃)₄ (5 mol%)(none)KF (3 equiv)THF/H₂O (5:1)80
Heteroaryl Coupling Bromo-pyridinePd(dppf)Cl₂ (3-5 mol%)(none)K₂CO₃ (2 equiv)DMF/H₂O (5:1)90

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[2][6][7][12]

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A mechanistic understanding is crucial for effective troubleshooting.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently active conditions for the halide (e.g., Ar-Cl).3. Poor solubility of reagents.1. Ensure thorough degassing; use a fresh catalyst source.2. Switch to a more electron-rich ligand (e.g., PCy₃, XPhos); increase temperature.3. Try a different solvent system (e.g., DMF, Dioxane).
Protodeborylation Boronic acid is unstable under reaction conditions and is replaced by a proton from the solvent. Common with electron-rich or certain heteroaryl boronic acids.[9]1. Use a milder base (e.g., KF).2. Use a less protic solvent system or anhydrous conditions if possible.3. Convert the boronic acid to a more stable derivative (e.g., MIDA boronate, trifluoroborate salt).[9][14]
Homocoupling (Ar¹-Ar¹ or Ar²-Ar²) 1. (Ar²-Ar²) Can occur if the reaction mixture contains Pd(II) species and oxygen, leading to oxidative coupling of the boronic acid.[9]2. (Ar¹-Ar¹) Can occur via various pathways, sometimes promoted by specific ligands.1. Ensure meticulous degassing of solvents and the reaction vessel.2. Screen different ligands and catalyst sources.
Difficult Purification Residual boron-containing byproducts (boroxines, etc.) are co-eluting with the product.1. After the reaction, perform an extractive workup with an aqueous base (e.g., 1M NaOH) to remove acidic boron species.2. A diol wash (e.g., with diethanolamine) can help sequester boron species.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its success is not a matter of chance but a result of the rational selection of catalysts, ligands, bases, and solvents tailored to the specific synthetic challenge. By understanding the underlying catalytic cycle and the function of each component, researchers can move from simple execution to intelligent optimization. This guide serves as a foundational resource to empower scientists in drug discovery and materials science to construct complex biaryl structures with greater efficiency, confidence, and control.

References

Boronate Affinity Chromatography Using Functionalized Phenylboronic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Unique Selectivity of Boronate-Diol Interactions

Boronate affinity chromatography (BAC) is a powerful separation technique that leverages the reversible covalent interaction between boronic acids and molecules containing cis-diol groups.[1][2][3] This specific interaction makes BAC an invaluable tool for the selective isolation and purification of a wide range of biomolecules, including glycoproteins, glycated proteins, ribonucleotides, and catechols, from complex biological samples.[2][4][5] The foundation of this technique lies in the pH-dependent formation of a cyclic ester between the boronate group and the cis-diol moiety of the target molecule.[1][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of boronate affinity chromatography using functionalized phenylboronic acid. We will delve into the underlying chemistry, the strategic functionalization of phenylboronic acid ligands, and provide detailed, field-proven protocols for successful implementation.

The Chemistry of Selectivity: Understanding the Boronate-Diol Interaction

The core of boronate affinity chromatography is the reversible formation of a five- or six-membered cyclic ester between a boronic acid and a cis-diol.[1] Phenylboronic acid, in its trigonal planar (sp² hybridized) form, is relatively unreactive. However, in an aqueous solution at a pH at or above its pKa, it accepts a hydroxyl ion to form a more reactive tetrahedral boronate anion (sp³ hybridized).[1][6] This tetrahedral intermediate readily reacts with cis-diol groups to form a stable cyclic ester, effectively "capturing" the target molecule onto the chromatography matrix.[6]

The binding is a pH-sensitive equilibrium.[7] Lowering the pH below the pKa of the boronic acid shifts the equilibrium back towards the trigonal form, leading to the hydrolysis of the cyclic ester and the elution of the bound molecule.[7] This pH-controlled capture and release mechanism is a key advantage of BAC, allowing for gentle elution conditions that preserve the integrity of sensitive biomolecules.[1]

Diagram: Mechanism of Boronate-Diol Interaction

BoronateDiolInteraction cluster_binding Binding (pH ≥ pKa) cluster_elution Elution (pH < pKa) Boronic_Acid B(OH)₂ Phenylboronic Acid (Trigonal) Boronate_Ion B(OH)₃⁻ Tetrahedral Boronate Ion Boronic_Acid->Boronate_Ion + OH⁻ Hydroxide {OH⁻} Cyclic_Ester Cyclic Boronate Ester Bound Complex Boronate_Ion->Cyclic_Ester + -Diol Cis_Diol R-CH(OH)-CH(OH)-R' -Diol Molecule Elution_Ester Cyclic Boronate Ester Bound Complex Elution_Boronic B(OH)₂ Phenylboronic Acid Elution_Ester->Elution_Boronic + H⁺ Proton {H⁺} Elution_Diol R-CH(OH)-CH(OH)-R' -Diol Molecule (Eluted) GlycoproteinPurification Start Start: Prepare Sample and Buffers Equilibrate 1. Column Equilibration (Binding Buffer, pH 8.5) Start->Equilibrate Load 2. Sample Loading (Glycoproteins bind, non-glycoproteins flow through) Equilibrate->Load Wash 3. Column Wash (Wash Buffer, high salt, pH 8.5) Load->Wash Elute 4. Elution of Glycoproteins Wash->Elute Elution_pH Option A: pH Elution (Low pH Buffer, e.g., pH 3.0) Elute->Elution_pH Elution_Comp Option B: Competitive Elution (Sorbitol-containing Buffer) Elute->Elution_Comp Collect 5. Collect and Neutralize Fractions Elution_pH->Collect Elution_Comp->Collect Analyze 6. Analysis of Fractions (SDS-PAGE, Western Blot, etc.) Collect->Analyze

References

Application Note: Advanced Synthetic Strategies in the Manufacture of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The synthesis of Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern medicine, demanding precision, efficiency, and adherence to stringent quality standards. This application note provides an in-depth guide to several advanced synthetic methodologies that are revolutionizing API manufacturing. We will explore the foundational principles and practical applications of Flow Chemistry, Biocatalysis, and Photoredox Catalysis. Each section is designed to offer researchers, scientists, and drug development professionals both the theoretical underpinnings and actionable protocols to leverage these technologies for enhanced productivity, sustainability, and innovation in pharmaceutical development.

Introduction: The Evolving Landscape of API Synthesis

The pharmaceutical industry is in a constant state of evolution, driven by the need to develop more complex and effective therapeutics. Traditional batch manufacturing, while foundational, often presents challenges in scalability, safety, and process control.[1][2] Modern synthetic strategies are shifting towards more continuous, controlled, and sustainable processes that not only improve efficiency but also align with the principles of Green Chemistry.[3] This guide delves into three transformative areas: Flow Chemistry, which offers unparalleled control over reaction parameters; Biocatalysis, which harnesses the exquisite selectivity of enzymes; and Photoredox Catalysis, which utilizes light to forge novel chemical bonds under mild conditions. By integrating these advanced techniques, pharmaceutical manufacturers can streamline development, enhance safety, and produce higher-quality APIs.[3][4]

Flow Chemistry: Precision and Scalability in Continuous Manufacturing

Flow chemistry, or continuous flow chemistry, involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor.[5] This methodology provides exceptional control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields, selectivity, and safety.[1][5]

The Rationale Behind Continuous Flow

The primary advantage of flow chemistry lies in its high surface-area-to-volume ratio, which allows for rapid heat and mass transfer.[1] This is particularly beneficial for highly exothermic or hazardous reactions, as it minimizes the risk of thermal runaways and allows for safer operation at elevated temperatures and pressures.[6] The precise control over residence time ensures that all reactant molecules experience the same reaction conditions, leading to greater product consistency and reduced byproduct formation.[5] Furthermore, the scalability of flow processes is often more straightforward than batch processes, as production can be increased by simply running the system for a longer duration or by "scaling out" through the use of multiple parallel reactors.[2][6]

Experimental Workflow: A Generalized Flow Chemistry Setup

The following diagram illustrates a typical setup for a continuous flow synthesis.

Flow_Chemistry_Workflow A Reagent A Reservoir P1 Pump A A->P1 B Reagent B Reservoir P2 Pump B B->P2 M Mixing Point P1->M P2->M R Flow Reactor (Heated/Cooled) M->R t_residence PAT PAT Sensor (e.g., IR, UV-Vis) R->PAT BPR Back Pressure Regulator C Product Collection BPR->C PAT->BPR

Caption: Generalized workflow for a continuous flow synthesis.

Protocol: Synthesis of Imatinib Intermediate via a Three-Step Continuous Flow Process

This protocol is adapted from a reported synthesis of Imatinib, a well-known API.[7]

Materials:

  • Reactant reservoirs

  • High-pressure liquid chromatography (HPLC) pumps

  • T-mixer

  • Heated coil reactors

  • Back-pressure regulator

  • Product collection vessel

  • Starting materials and solvents (as per the specific reaction)

Procedure:

  • System Priming: Prime the pumps and reactor coils with the appropriate solvents to ensure a stable and bubble-free flow.

  • Reagent Preparation: Prepare stock solutions of the starting materials at the desired concentrations.

  • Reaction Initiation: Set the desired flow rates for each reagent stream to achieve the correct stoichiometry and residence time in the reactor.

  • Temperature Control: Set the temperature of the heated coil reactors to the optimized reaction temperature.

  • Pressure Regulation: Adjust the back-pressure regulator to maintain the system pressure, which can be crucial for preventing solvent boiling and controlling gas evolution.

  • Steady State and Collection: Allow the system to reach a steady state before collecting the product stream.

  • Work-up and Purification: The collected product stream is then subjected to appropriate work-up and purification procedures.

Data Presentation: Batch vs. Flow Synthesis
ParameterBatch SynthesisFlow Synthesis
Reaction Time 8 - 12 hours15 - 30 minutes
Yield ~75%>90%
Purity Variable, requires extensive purificationConsistently high, simplified purification
Safety Risk of thermal runaway with exothermsExcellent heat dissipation, enhanced safety
Scalability Challenging, requires re-optimizationStraightforward, linear scalability

Biocatalysis: Harnessing Nature's Catalysts for Chiral Synthesis

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations.[10] This approach is particularly powerful for the synthesis of chiral APIs, where the high stereoselectivity of enzymes can provide access to single enantiomers with high purity.[11][12]

The Rationale for Enzymatic Synthesis

Enzymes operate under mild conditions (room temperature and atmospheric pressure), which can prevent the degradation of sensitive functional groups and reduce energy consumption.[10][13] Their high chemo-, regio-, and stereoselectivity often eliminates the need for protecting groups and reduces the formation of unwanted byproducts, leading to more efficient and sustainable processes.[11][14] The development of enzyme engineering techniques has further expanded the scope of biocatalysis, allowing for the optimization of enzymes for specific industrial applications.[15]

Experimental Workflow: Enzymatic Kinetic Resolution

The following diagram illustrates the concept of enzymatic kinetic resolution for separating a racemic mixture.

Biocatalysis_Workflow cluster_0 Reaction Vessel cluster_1 Separation A Racemic Mixture (R- and S-enantiomers) E Enzyme (e.g., Lipase) P Product Mixture E->P Selective Transformation S Unreacted S-enantiomer P->S R Transformed Product (from R) P->R

Caption: Workflow for enzymatic kinetic resolution.

Protocol: Lipase-Catalyzed Resolution of a Racemic Alcohol

Materials:

  • Racemic alcohol

  • Immobilized lipase (e.g., Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., toluene)

  • Shaking incubator or stirred reactor

  • Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC)

Procedure:

  • Reaction Setup: In a suitable vessel, dissolve the racemic alcohol and the acyl donor in the organic solvent.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Incubation: Place the vessel in a shaking incubator or stirred reactor at the optimal temperature for the enzyme (typically 25-40 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the product ester.

  • Reaction Termination: Once the desired conversion (ideally around 50% for a kinetic resolution) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Purification: Separate the unreacted alcohol from the ester product using standard techniques such as column chromatography.

Data Presentation: Enantiomeric Excess in Biocatalytic Resolution
Reaction Time (hours)Conversion (%)Enantiomeric Excess of Substrate (%)Enantiomeric Excess of Product (%)
11011>99
43554>99
848>99>99
125296>99

Photoredox Catalysis: Light-Driven Synthesis for Novel Transformations

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations that are often difficult to achieve with traditional thermal methods.[16] This technology has found increasing application in the pharmaceutical industry for the synthesis of complex molecules and for late-stage functionalization.[17][18]

The Rationale for Light-Mediated Reactions

Photoredox catalysis operates under mild conditions, often at room temperature, and can tolerate a wide variety of functional groups.[16] The use of visible light as a traceless reagent is inherently "green." By accessing reactive radical intermediates, photoredox catalysis can facilitate novel bond formations and cross-coupling reactions.[16][19] The ability to perform these transformations on complex, late-stage intermediates is particularly valuable in drug discovery and development.[17]

Experimental Workflow: A General Photoredox Catalysis Setup

The following diagram depicts a typical setup for a photoredox-catalyzed reaction.

Photoredox_Workflow A Reactants & Photocatalyst in Schlenk Flask B Degassing (N2 or Ar Purge) A->B C Irradiation with Visible Light Source (e.g., Blue LED) B->C D Reaction Mixture (Stirring) C->D E Work-up & Purification D->E

Caption: General workflow for a photoredox catalysis experiment.

Protocol: α-Arylation of an Amine via Photoredox Catalysis

This protocol is a general representation of a photoredox-catalyzed C-H functionalization.[19]

Materials:

  • Tertiary amine

  • Chloroheteroarene

  • Photocatalyst (e.g., an iridium or ruthenium complex)

  • Solvent (e.g., DMF)

  • Schlenk flask or other suitable reaction vessel

  • Visible light source (e.g., blue LED flood lamp)

  • Stir plate

Procedure:

  • Reaction Setup: To a Schlenk flask, add the tertiary amine, chloroheteroarene, and photocatalyst.

  • Solvent Addition: Add the solvent to the flask.

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-30 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the reaction vessel in front of the visible light source and begin stirring. A fan may be used to maintain a constant temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purification: Purify the crude product by column chromatography to obtain the desired α-arylated amine.

Data Presentation: Comparison of Thermal vs. Photochemical Methods
FeatureThermal Cross-CouplingPhotoredox Cross-Coupling
Temperature Often >100 °CRoom Temperature
Reagents Strong bases, stoichiometric metalsCatalytic amounts of photocatalyst
Functional Group Tolerance ModerateHigh
Scope Well-established, but can be limitedEnables novel and challenging transformations
Sustainability Higher energy consumption, metal wasteLower energy, light as a reagent

Integrating Advanced Synthesis with Process Analytical Technology (PAT)

Conclusion

The adoption of advanced synthetic strategies such as flow chemistry, biocatalysis, and photoredox catalysis is pivotal for the future of API manufacturing.[6][13][23] These technologies offer significant advantages in terms of efficiency, safety, quality, and sustainability.[3][4] By moving away from traditional batch processing and embracing these innovative approaches, the pharmaceutical industry can accelerate the development of new medicines and ensure the consistent production of high-quality APIs.

References

Application Notes & Protocols for the Development of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive technical guide on the key applications and methodologies employed in the discovery and preclinical development of novel anti-cancer agents. It is designed to offer not just procedural steps, but also the scientific rationale behind experimental choices, ensuring a robust and translatable research pipeline.

Introduction: A Strategic Framework for Oncology Drug Discovery

The development of effective anti-cancer therapeutics is a complex, multi-stage process that begins with the identification of promising lead compounds and culminates in rigorous clinical evaluation. The modern paradigm of oncology drug discovery has shifted from serendipitous findings to a more rational, target-driven approach. This guide outlines a strategic workflow, emphasizing the critical decision points and methodologies that underpin a successful preclinical campaign. Our approach is built on a foundation of early, high-throughput screening to cast a wide net, followed by increasingly complex and physiologically relevant assays to characterize and validate promising candidates. This progression is crucial for making informed " go/no-go " decisions, thereby conserving resources and increasing the likelihood of clinical success.[1]

The journey from a chemical library to a clinical candidate involves a cascading series of interrogations. We begin by assessing a compound's ability to impact cancer cell viability, then delve into its specific mechanism of action, validate its efficacy in sophisticated in vivo models that reflect human tumor biology, and finally, establish the pharmacokinetic and pharmacodynamic profiles that will inform clinical trial design.[2][3][4] Each step is a filter, designed to eliminate compounds with undesirable properties and enrich for those with the greatest therapeutic potential.

Chapter 1: High-Throughput Screening (HTS) - Identifying the Initial "Hits"

The primary objective of HTS is to rapidly and efficiently screen large libraries of chemical compounds to identify "hits"—molecules that exhibit a desired biological activity.[5][6][7] Given the scale, HTS assays must be robust, reproducible, and amenable to automation and miniaturization.[5][8]

The Rationale of Assay Selection

The choice of the primary HTS assay is a critical strategic decision. The assay must be a reliable proxy for the desired therapeutic outcome. For anti-cancer agents, the most common primary screen is a cell viability or cytotoxicity assay. This approach is agnostic to the mechanism of action and simply asks: "Does this compound kill cancer cells?"

Key Considerations for HTS Assay Development:

  • Robustness & Reproducibility: The assay must yield consistent results under standardized conditions. This is statistically evaluated using the Z'-factor, a measure of assay quality. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[6]

  • Miniaturization: To conserve reagents and compound stocks, assays are typically performed in 384- or 1536-well microplates.[7][9]

  • Automation Compatibility: The entire workflow, from liquid handling to data acquisition, should be automated to ensure high throughput and minimize human error.[6][7]

Foundational Protocol: Cell Viability HTS using a Tetrazolium Salt-Based Assay (e.g., MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The intensity of this color is directly proportional to the number of living cells.

Protocol: High-Throughput MTT Assay

  • Cell Plating: Seed cancer cells into 384-well, clear-bottom microplates at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in a final volume of 40 µL of complete culture medium. Incubate for 24 hours to allow for cell adherence and recovery.

  • Compound Addition: Using an automated liquid handler, add test compounds from your library (typically at a final concentration of 10 µM) and control compounds to the appropriate wells.

  • Incubation: Incubate the plates for a defined period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium and add 50 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Self-Validating System - Essential Controls for MTT Assay:

Control TypeDescriptionPurposeExpected Outcome
Negative Control Wells containing cells treated with the vehicle (e.g., 0.1% DMSO) but no compound.[12]Represents 100% cell viability and defines the baseline for a non-toxic effect.High absorbance (maximal formazan production).
Positive Control Wells containing cells treated with a known cytotoxic agent (e.g., Staurosporine).Confirms that the assay system can detect cell death.Low absorbance (minimal formazan production).
Blank Control Wells containing medium and MTT reagent but no cells.[12]Measures the background absorbance of the medium and reagents.Minimal absorbance, to be subtracted from all other readings.
From "Hit" to "Validated Hit": The Screening Cascade

A primary HTS campaign will inevitably identify false positives.[13] Therefore, a crucial next step is a "hit validation" or "triage" process. This involves a cascade of secondary and orthogonal assays designed to confirm the activity of the initial hits and filter out artifacts.[13][14]

dot { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=10.5, height=2.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: A typical workflow for HTS hit validation.

Validated hits are compounds that show reproducible, dose-dependent activity in multiple assay formats, giving confidence that their effect is due to a specific biological interaction rather than an assay artifact.

Chapter 2: Mechanism of Action (MoA) Studies - Unveiling How a Compound Works

Once a compound is validated as a cytotoxic agent, the next critical question is how it kills cancer cells. Understanding the Mechanism of Action (MoA) is paramount for rational drug development. It helps in identifying the molecular target, predicting potential resistance mechanisms, and discovering biomarkers for patient selection.[15] A common and highly desirable MoA for anti-cancer drugs is the induction of apoptosis, or programmed cell death.

The Apoptosis Signaling Cascade: A Key Therapeutic Target

Apoptosis is an orderly process of cell dismantling executed by a family of proteases called caspases.[16] It can be initiated through two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as Caspase-3, which then cleave a host of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[17][18]

dot { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=10.5, height=4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Simplified overview of major apoptosis signaling pathways.

Protocol: Western Blot Analysis for Apoptosis Markers

Western blotting is a powerful technique to detect changes in the expression and cleavage status of specific proteins, providing definitive evidence of apoptosis induction.[18] The appearance of cleaved (activated) forms of caspases and their substrates is a hallmark of this process.[16]

Protocol: Western Blot for Caspase-3 and PARP Cleavage

  • Cell Treatment and Lysis:

    • Plate cells (e.g., 1x10⁶ cells in a 6-well plate) and allow them to adhere overnight.

    • Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 5x the IC50 value) and for different time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control.

    • Harvest and wash the cells with cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against full-length/cleaved Caspase-3 and PARP overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein bands to a loading control.

Self-Validating System - Essential Controls for Western Blot:

Control TypeDescriptionPurpose
Loading Control An antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin).Ensures that an equal amount of protein was loaded into each lane, allowing for accurate comparison between samples.
Positive Control Lysate from cells treated with a known apoptosis inducer (e.g., Staurosporine).Confirms that the antibodies can detect the target proteins and that the system is working correctly.
Negative Control Lysate from vehicle-treated cells.Shows the basal level of the target proteins in untreated cells.

Interpreting the Western Blot Data:

The induction of apoptosis is confirmed by observing a specific pattern of protein cleavage. A decrease in the intensity of the band corresponding to the full-length (pro-caspase) protein should be accompanied by a concurrent increase in the intensity of the smaller, cleaved (active) fragment.[17]

ProteinFull-Length (Inactive) SizeCleaved (Active) Fragment(s)Interpretation of Change with Apoptotic Stimulus
Caspase-3 ~35 kDa~17/19 kDaDecrease in 35 kDa band, appearance/increase of 17/19 kDa bands.[18]
PARP ~116 kDa~89 kDaDecrease in 116 kDa band, appearance/increase of 89 kDa band.[18]

Chapter 3: In Vivo Efficacy Studies - Testing in a Physiological Context

While in vitro assays are essential for initial screening and MoA studies, they cannot replicate the complex microenvironment of a tumor within a living organism. Therefore, demonstrating anti-tumor efficacy in a relevant animal model is a critical prerequisite for clinical translation.[19][20]

Rationale for Selecting the Right In Vivo Model

The choice of animal model is a pivotal decision that directly impacts the clinical relevance of the data generated. The primary goal is to select a model that best recapitulates the human cancer being studied and can appropriately answer the specific research question.[21]

Model TypeDescriptionKey AdvantagesKey LimitationsBest Suited For
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[21]Cost-effective, highly reproducible, rapid tumor growth.[21]Lacks tumor heterogeneity; absence of a functional immune system.Initial efficacy screening of cytotoxic or targeted agents.
Patient-Derived Xenograft (PDX) Tumor fragments from a human patient are directly implanted into immunodeficient mice.[21][22]Preserves original tumor architecture, heterogeneity, and genetic diversity.[21][23] More predictive of clinical outcomes.[23]Expensive, slower tumor growth, technically demanding, no functional immune system.Evaluating targeted therapies in a clinically relevant context; biomarker discovery.
Syngeneic Model Mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background.[21][24]Fully competent immune system allows for the study of immunotherapies.[24][25]Mouse tumor may not fully represent human cancer biology; limited cell line availability.[25]Efficacy testing of immunomodulatory agents (e.g., checkpoint inhibitors).
Protocol: General Efficacy Study in a Subcutaneous CDX Model

This protocol outlines a standard efficacy study to evaluate the ability of a test compound to inhibit tumor growth in vivo.

Protocol: CDX Efficacy Study

  • Model Establishment:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5x10⁶ cells) into the flank of immunodeficient mice (e.g., NOD-SCID or Nude mice).

    • Monitor the mice regularly for tumor formation.

  • Randomization and Grouping:

    • When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group).[19] This ensures an unbiased distribution of tumor sizes at the start of the study.

  • Treatment Administration:

    • Administer the test compound to the treatment groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The dosing schedule should be informed by prior pharmacokinetic studies.

    • Administer the vehicle solution to the control group using the same route and schedule.

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers 2-3 times per week. Volume (mm³) is typically calculated as (Length x Width²)/2.

    • Measure mouse body weight at the same frequency as a general indicator of toxicity.

    • Observe the animals for any clinical signs of distress or toxicity.

  • Endpoint and Analysis:

    • The study endpoint is reached when tumors in the control group reach a predetermined maximum size or when pre-defined toxicity endpoints are met.

    • Calculate the Tumor Growth Inhibition (TGI), expressed as a percentage, to quantify the efficacy of the treatment.

    • Plot the mean tumor volume ± SEM for each group over time. Statistical significance between groups can be determined using appropriate tests (e.g., ANOVA).[26]

Self-Validating System - Essential Components for In Vivo Studies:

ComponentDescriptionPurpose
Vehicle Control Group A group of animals that receives the formulation buffer without the active drug.Provides the baseline for tumor growth against which the treated groups are compared.
Positive Control (Optional) A group treated with a standard-of-care drug for that cancer type.Benchmarks the efficacy of the new compound against a clinically approved agent.
Randomization Animals are randomly assigned to groups once tumors are established.Minimizes bias and ensures that any observed differences are due to the treatment and not pre-existing variations.
Toxicity Monitoring Regular monitoring of body weight and clinical signs.Ensures the ethical treatment of animals and provides critical data on the compound's safety profile.

Chapter 4: Pharmacokinetics & Pharmacodynamics (PK/PD) - Bridging Dose, Exposure, and Effect

Demonstrating that a drug can kill cancer cells in a mouse is not sufficient. It is crucial to understand the relationship between the administered dose, the resulting drug concentration in the body (Pharmacokinetics or PK), and the biological effect on the tumor (Pharmacodynamics or PD).[15] This PK/PD relationship is fundamental for translating preclinical findings to humans and selecting a safe and effective dose for clinical trials.[27]

The Importance of PK/PD Modeling
  • Pharmacokinetics (PK): Describes what the body does to the drug. It involves the study of Absorption, Distribution, Metabolism, and Excretion (ADME). PK studies determine key parameters like half-life, clearance, and bioavailability, which dictate the drug's concentration over time.[27]

  • Pharmacodynamics (PD): Describes what the drug does to the body.[28] In oncology, this involves measuring the drug's effect on its target within the tumor (e.g., inhibition of a kinase) or on biomarkers of tumor response (e.g., induction of apoptosis).[15][29]

By integrating these two disciplines, PK/PD modeling establishes a quantitative link between drug exposure and the desired therapeutic effect, allowing researchers to predict the optimal dosing regimen required to achieve a therapeutic response.[28]

Application: Correlating Exposure with Target Engagement

A key application of PK/PD is to demonstrate that the drug reaches the tumor at a sufficient concentration to engage its molecular target. This is often achieved by collecting tumor and plasma samples at various time points after drug administration in a satellite group of tumor-bearing animals.

Experimental Workflow for a Preclinical PK/PD Study:

dot { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=10.5, height=3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Integrated workflow for a preclinical PK/PD study.

The data from such a study can reveal the duration and extent of target inhibition at a given dose. For example, a Western blot for a phosphorylated target protein (a pharmacodynamic biomarker) can show a decrease in phosphorylation that correlates with the concentration of the drug in the tumor tissue.[15] This provides powerful evidence that the drug is hitting its intended target in vivo and helps establish the exposure levels required for efficacy.[16][30][31]

Conclusion: From Preclinical Proof-of-Concept to Clinical Candidate

The journey of an anti-cancer agent from a high-throughput screening hit to a clinical candidate is a rigorous process of sequential validation and characterization. The methodologies outlined in this guide represent a logical and scientifically sound framework for this endeavor. By starting with broad, efficient screening and progressively moving to more complex and physiologically relevant models, researchers can build a comprehensive data package. This package should not only demonstrate a compound's anti-tumor activity but also elucidate its mechanism of action and establish a clear link between dose, exposure, and biological effect. A thorough understanding of these preclinical attributes is the bedrock upon which a successful clinical development program is built, ultimately increasing the probability of translating a promising molecule into an effective therapy for cancer patients.[2][32]

References

Troubleshooting & Optimization

Suzuki-Miyaura Coupling Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize their synthetic outcomes. We will delve into the mechanistic origins of these undesired pathways and provide actionable, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Significant Homocoupling of Boronic Acid/Ester (Glaser-Hay type reaction)

Question: My reaction is producing a significant amount of aryl-aryl homocoupling product originating from my boronic acid reagent. What causes this, and how can I prevent it?

Answer:

This is a classic side reaction in Suzuki-Miyaura coupling, often referred to as oxidative homocoupling. It is particularly problematic with electron-rich boronic acids.

Mechanistic Cause: The homocoupling of boronic acids is primarily driven by two pathways:

  • Oxygen-Mediated Oxidative Coupling: In the presence of oxygen and a palladium(II) catalyst, two molecules of the boronic acid can couple. The palladium catalyst is oxidized, and this process is often facilitated by the base present in the reaction mixture.

  • Reductive Elimination from a Diarylpalladium(II) Intermediate: If the transmetalation step (transfer of the aryl group from boron to palladium) is too fast relative to the reductive elimination of the desired product, a diarylpalladium(II) intermediate bearing two identical aryl groups from the boronic acid can form. This intermediate then undergoes reductive elimination to yield the homocoupled product.

Troubleshooting Guide:

Parameter Problem Solution & Scientific Rationale
Atmosphere Reaction performed open to air or with incomplete degassing.Degas Rigorously: Oxygen is a key oxidant in this side reaction. Ensure your solvent and reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction.
Base The base might be too strong or its concentration too high, accelerating the side reaction.Select a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Organic bases like triethylamine (TEA) can also be effective. The choice of base can significantly influence the rate of transmetalation versus side reactions.
Temperature High temperatures can accelerate all reaction pathways, including homocoupling.Lower the Reaction Temperature: If the desired cross-coupling is efficient at a lower temperature, reducing the heat can disproportionately slow down the homocoupling side reaction. Try running the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C) before resorting to higher heat.
Ligand Choice The ligand on the palladium catalyst influences the stability and reactivity of the intermediates.Use Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or RuPhos can accelerate the rate-limiting reductive elimination step for the cross-coupled product, thereby outcompeting the formation of the diarylpalladium(II) intermediate that leads to homocoupling.
Issue 2: Protodeboronation of the Boronic Acid Reagent

Question: I am observing significant loss of my boronic acid starting material, and my main byproduct is the simple arene (Ar-H) corresponding to my boronic acid. What is happening?

Answer:

This side reaction is known as protodeboronation, where the C-B bond of the organoboron reagent is cleaved and replaced by a C-H bond.

Mechanistic Cause: Protodeboronation is typically catalyzed by the palladium species or promoted by the base and/or solvent, especially in the presence of water. The reaction involves the cleavage of the aryl-boron bond by a proton source. This can occur at various stages of the catalytic cycle, leading to a loss of the key nucleophilic partner and thus reducing the yield of the desired cross-coupled product.

Troubleshooting Flowchart:

G A Protodeboronation Observed B Is your solvent anhydrous? A->B Check C Use rigorously dried solvents (e.g., from a solvent purification system). B->C No D Is your base hygroscopic or aqueous? B->D Yes E Use an anhydrous base (e.g., K₃PO₄ dried in an oven) or a non-aqueous base. D->E Yes F Are you using a sterically hindered boronic acid? D->F No G Switch to a more stable boronic ester (e.g., pinacol ester, MIDA ester). F->G Yes H Reaction still problematic? F->H No I Consider a two-phase system (e.g., Toluene/Water) which can sometimes suppress protodeboronation by controlling the concentration of water and base at the catalytic center. H->I Yes

Caption: Troubleshooting workflow for protodeboronation.

Experimental Protocol: Using Boronic Esters to Mitigate Protodeboronation

If protodeboronation is persistent, switching from a boronic acid to a more robust boronic ester, such as a pinacol boronate (Ar-Bpin), is a highly effective strategy.

  • Reagent Substitution: Instead of the arylboronic acid, use 1.1-1.5 equivalents of the corresponding aryl pinacol boronate ester.

  • Base Selection: A stronger base is often required for the transmetalation of boronic esters compared to boronic acids. K₃PO₄ is a common and effective choice.

  • Solvent System: Anhydrous solvents like 1,4-dioxane, toluene, or THF are suitable.

  • Reaction Conditions: The rest of the reaction setup (catalyst, ligand, temperature) can often be kept similar to the original protocol, but re-optimization may be necessary.

Issue 3: Catalyst Deactivation and Formation of Palladium Black

Question: My reaction starts but then stalls, and I see a black precipitate forming. What is this, and how can I maintain catalyst activity?

Answer:

The black precipitate is almost certainly palladium black, which consists of agglomerated, inactive palladium(0) particles. This indicates that your active, soluble palladium catalyst is deactivating and falling out of the catalytic cycle.

Mechanistic Cause: The active catalyst in the Suzuki-Miyaura coupling is a soluble Pd(0) complex. If this complex is not sufficiently stabilized by its ligands, it can agglomerate into bulk palladium metal (Pd black), which is catalytically inactive. This is often promoted by high temperatures or if the rate of a step in the catalytic cycle (like oxidative addition) is slow, leaving the Pd(0) species vulnerable.

Catalytic Cycle and Deactivation Pathway:

G Pd0 Pd(0)L₂ OxiAdd Ar¹-Pd(II)-X L₂ Pd0->OxiAdd Oxidative Addition (Ar¹-X) Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Agglomeration Trans Ar¹-Pd(II)-Ar² L₂ OxiAdd->Trans Transmetalation (Ar²-B(OR)₂) Trans->Pd0 Reductive Elimination (Ar¹-Ar²)

Caption: Suzuki-Miyaura cycle with catalyst deactivation pathway.

Strategies to Enhance Catalyst Stability:

Factor Potential Issue Recommended Solution & Rationale
Ligand Ligand is not bulky or electron-donating enough to stabilize the Pd(0) center.Use Bulky Phosphine Ligands: Ligands like Buchwald's biarylphosphines (e.g., SPhos, XPhos) or bulky phosphines like P(t-Bu)₃ are excellent at stabilizing the monomeric Pd(0) species, preventing agglomeration. A higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) can also help.
Catalyst Precursor The Pd(II) precatalyst (e.g., Pd(OAc)₂) is not efficiently reduced to the active Pd(0) species.Use a Pd(0) Source or a Pre-formed Catalyst: Employing a direct Pd(0) source like Pd₂(dba)₃ or using a pre-formed, air-stable precatalyst (e.g., Buchwald G3 or G4 palladacycles) can ensure efficient generation of the active catalyst and improve consistency.
Concentration The reaction is too dilute, which can sometimes favor catalyst decomposition pathways.Increase Concentration: Running the reaction at a higher concentration (e.g., 0.1 M to 0.5 M) can favor the productive bimolecular steps of the catalytic cycle over the unimolecular or oligomeric decomposition pathways.

Technical Support Center: Troubleshooting Low Yields in Boronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for boronic acid coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in these crucial synthetic transformations. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your reactions effectively.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

Low yields in Suzuki-Miyaura and other boronic acid coupling reactions can often be traced back to a few key areas. This guide is structured to help you diagnose the problem based on your experimental observations.

Issue 1: Low to No Conversion of Starting Materials

This is one of the most common issues. Before making drastic changes, a systematic check of your reagents and setup is the most efficient first step.

Question: My reaction shows little to no consumption of the starting materials. Where should I begin troubleshooting?

Answer: When faced with a stalled reaction, begin by verifying the integrity of your core components and the reaction environment.

  • Reagent Quality and Stability:

    • Boronic Acid/Ester Integrity: Boronic acids are susceptible to decomposition, particularly through protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][2][3] Electron-deficient and heteroaromatic boronic acids are especially prone to this side reaction.[2][4] Consider using fresh, high-purity boronic acid. For particularly unstable substrates, converting the boronic acid to a more robust derivative like a pinacol ester (BPin), MIDA ester, or an aryltrifluoroborate salt can mitigate premature decomposition.[1][3][4]

    • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner is critical. The general reactivity trend is I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are more challenging and often necessitate more active catalyst systems with specialized ligands.[1][2]

    • Catalyst and Ligand Activity: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are notoriously sensitive to air and can be easily oxidized, rendering them ineffective.[1][2] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.

  • Reaction Conditions:

    • Exclusion of Oxygen: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, leading to catalyst deactivation.[1][5][6] It is imperative to thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[4][7]

    • Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure your base is of high purity and finely powdered to maximize its surface area and reactivity.[1][6]

    • Insufficient Mixing: For biphasic reactions, vigorous stirring is essential to ensure efficient mixing and maximize the interfacial area where the reaction occurs.[8]

low_conversion_workflow start Low or No Conversion Observed reagent_check 1. Verify Reagent Quality - Fresh Boronic Acid? - Reactive Aryl Halide? - Active Catalyst/Ligand? start->reagent_check inert_check 2. Check Reaction Setup - Properly Degassed? - Inert Atmosphere Maintained? reagent_check->inert_check Reagents OK optimization Systematic Optimization (Base, Ligand, Solvent, Temp) reagent_check->optimization Reagent Issue Identified & Corrected conditions_check 3. Evaluate Reaction Conditions - Optimal Base/Solvent? - Sufficient Temperature? inert_check->conditions_check Setup OK inert_check->optimization Setup Issue Identified & Corrected conditions_check->optimization Conditions OK, still low yield success Improved Yield optimization->success suzuki_cycle cluster_transmetalation Role of Base pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add + Ar¹-X pd2_complex Ar¹-Pd(II)(X)L₂ oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)(Ar²)L₂ transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 product Ar¹-Ar² reductive_elim->product boronic_acid Ar²B(OH)₂ boronate [Ar²B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., OH⁻) boronate->transmetalation

References

Technical Support Center: Mastering Regioselectivity with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the regioselectivity of reactions involving substituted phenylboronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modern cross-coupling chemistry. Here, we move beyond simple protocols to explore the mechanistic underpinnings that govern reaction outcomes, providing you with the expertise to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with substituted phenylboronic acids, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Q1: Why is my Suzuki-Miyaura reaction showing poor regioselectivity with a di-substituted aryl halide?

A1: Poor regioselectivity in reactions with substrates bearing multiple, yet distinct, reaction sites is a common challenge. The outcome is governed by a delicate interplay of steric hindrance, electronics, and the specific reaction conditions employed. For instance, in dihalogenated pyridines, the halide position relative to the nitrogen atom significantly influences its reactivity. Typically, halides at the C2 and C6 positions (α to the nitrogen) are more electron-deficient and thus more reactive towards the oxidative addition step with the Pd(0) catalyst.[1] However, bulky substituents on the phenylboronic acid or the ligand can override this electronic preference, favoring reaction at a less sterically hindered site.[2][3]

Q2: What is the general reactivity trend for ortho-, meta-, and para- substituted phenylboronic acids?

A2: The reactivity of substituted phenylboronic acids is a function of both electronic and steric effects.[4] For electron-withdrawing groups (like -NO₂), the general reactivity trend is often para > meta >> ortho.[4] The strong electron-withdrawing nature of the nitro group deactivates the boronic acid for the crucial transmetalation step. While the para and meta isomers often provide good yields, the ortho isomer's reactivity is significantly diminished due to steric hindrance, which impedes the approach of the boronic acid to the palladium center.[4][5][6] Conversely, electron-donating groups can increase the nucleophilicity of the aryl group, potentially accelerating transmetalation, though steric effects remain a critical consideration.[7]

Q3: How does the choice of base influence the regioselectivity and overall success of the reaction?

A3: The base plays multiple critical roles in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which facilitates transmetalation.[8][9] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and its strength can influence the concentration of the active boronate. In cases of poor regioselectivity, a weaker base might slow down the reaction at the more reactive site, allowing the less reactive site to compete more effectively. The solubility of the base in the chosen solvent system is also crucial for achieving consistent results.[10][11]

Q4: Can protodeboronation be a significant side reaction, and how can I minimize it?

A4: Yes, protodeboronation (the cleavage of the C-B bond and its replacement with a C-H bond) is a common and often overlooked side reaction, particularly with electron-rich or sterically hindered phenylboronic acids.[12] This process is often base-mediated and can be exacerbated by the presence of water in the reaction mixture. To minimize protodeboronation:

  • Use anhydrous solvents and reagents where possible.

  • Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester.[13]

  • Carefully select the base and reaction temperature; sometimes a milder base or lower temperature can suppress this side reaction.

Troubleshooting Guide: From Problem to Protocol

This section provides a structured approach to diagnosing and solving common issues related to regioselectivity.

Problem 1: Low or No Reactivity with ortho-Substituted Phenylboronic Acids
  • Symptoms: The reaction fails to proceed, or yields are consistently low when using an ortho-substituted phenylboronic acid. Starting materials are largely recovered.

  • Causality: This issue is almost always due to steric hindrance. The ortho substituent physically blocks the boron center, preventing efficient transmetalation with the palladium complex.[4]

  • Troubleshooting Workflow:

Caption: Workflow for troubleshooting low reactivity.

  • Detailed Protocol: Ligand Screening for Hindered Couplings

    • Setup: In a glovebox, prepare separate reaction vials. To each vial, add the aryl halide (1.0 equiv), the ortho-substituted phenylboronic acid (1.2 equiv), and a strong, non-nucleophilic base like K₃PO₄ (2.0 equiv).[14]

    • Catalyst Preparation: In separate vials, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) with the desired ligand (e.g., SPhos, XPhos, RuPhos, 4-8 mol%) in a small amount of the reaction solvent.

    • Reaction: Add the catalyst solution to the reaction vials. Add the degassed solvent (e.g., dioxane or toluene, ensuring a concentration of ~0.1 M).

    • Execution: Seal the vials and heat the reaction block to 80-110 °C. Monitor the reaction progress at set time points (e.g., 2, 6, 12, 24 hours) by TLC or LC-MS.

    • Analysis: Compare the conversion and yield across the different ligands to identify the optimal choice for your specific substrate combination.

Problem 2: Incorrect Regioisomer is the Major Product
  • Symptoms: The cross-coupling reaction works, but the substitution occurs at the thermodynamically favored or less sterically hindered position, not the desired one.

  • Causality: The inherent electronic and steric properties of your substrate are dictating the reaction outcome. To override this, you need to introduce a new controlling element. This can be achieved by changing the catalyst system to alter the rate-determining step or by using a directing group.[15][16]

  • Logical Relationship: Factors Influencing Regioselectivity

G cluster_0 Substrate Properties cluster_1 Reaction Conditions A Electronic Effects (e.g., inductive, resonance) Regioselectivity Regioselectivity A->Regioselectivity B Steric Hindrance B->Regioselectivity C Directing Groups C->Regioselectivity D Ligand (Sterics & Electronics) D->Regioselectivity E Solvent (Polarity & Coordinating Ability) E->Regioselectivity F Base (Strength & Solubility) F->Regioselectivity Suzuki_Miyaura_Cycle Aryl Halide (R-X) Aryl Halide (R-X) Oxidative Addition Oxidative Addition Aryl Halide (R-X)->Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Enters R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative Addition->R-Pd(II)(X)L2 Transmetalation Transmetalation R-Pd(II)(X)L2->Transmetalation Base (OH-) Base (OH-) Boronic Acid (Ar-B(OH)2) Boronic Acid (Ar-B(OH)2) Base (OH-)->Boronic Acid (Ar-B(OH)2) Boronate [Ar-B(OH)3]- Boronate [Ar-B(OH)3]- Boronic Acid (Ar-B(OH)2)->Boronate [Ar-B(OH)3]- Activation Boronate [Ar-B(OH)3]-->Transmetalation R-Pd(II)(Ar)L2 R-Pd(II)(Ar)L2 Transmetalation->R-Pd(II)(Ar)L2 Reductive Elimination Reductive Elimination R-Pd(II)(Ar)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regenerates Coupled Product (R-Ar) Coupled Product (R-Ar) Reductive Elimination->Coupled Product (R-Ar)

References

Technical Support Center: Boronic Acid Reaction Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Boronic Acid Reaction Chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with boronic acids, with a specific focus on understanding and managing the formation of their cyclic anhydrides, boroxines. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your experiments.

Introduction: The Boronic Acid-Boroxine Equilibrium

Boronic acids (R-B(OH)₂) are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Despite their utility, they possess an inherent tendency to undergo dehydration to form a six-membered cyclotrimeric anhydride known as a boroxine.[3][4] This reversible equilibrium (3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O) can significantly impact reaction outcomes, reagent stoichiometry, and overall stability.[5][6] Understanding the factors that govern this equilibrium is paramount for consistent and reliable results.

This guide provides practical, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot and optimize your boronic acid reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is a boroxine and why does it form?

A boroxine is the six-membered cyclotrimeric anhydride of a boronic acid, formed through the intermolecular dehydration of three boronic acid molecules.[3][4] The formation is a reversible process driven by the removal of water.[5][7] The boron atom in boronic acids is Lewis acidic, making it susceptible to nucleophilic attack by the oxygen of another boronic acid molecule's hydroxyl group, initiating a condensation cascade that releases three molecules of water to form the stable B₃O₃ ring.[8]

Q2: How does boroxine formation affect my reaction (e.g., Suzuki-Miyaura coupling)?

The presence of boroxines can have several effects on a reaction:

  • Stoichiometry: Since three boronic acid molecules form one boroxine molecule, using a boronic acid reagent that has partially or fully converted to its boroxine form without accounting for the change in molecular weight will result in an incorrect stoichiometry of the active boron species.[9]

  • Reactivity: While boroxines can act as a source of the boronic acid in situ, their reactivity can differ.[2][10] In some cases, the boroxine itself may be the active coupling partner or may need to hydrolyze back to the boronic acid before transmetalation can occur.[11][12] This can affect reaction kinetics and overall yield.

  • Stability: Boroxines are generally more stable to some degradation pathways than their corresponding boronic acids, which can be an advantage for storage.[13] However, their hydrolytic instability means they will revert to the boronic acid in the presence of water.[2][6]

Q3: What factors promote boroxine formation?

Several factors influence the equilibrium between a boronic acid and its boroxine:

  • Water Content: The most critical factor is the concentration of water. Anhydrous conditions or the removal of water (e.g., azeotropic distillation) will drive the equilibrium towards the boroxine.[3] Conversely, the presence of water will favor the boronic acid.[5]

  • Temperature: Boroxine formation is often an entropically driven process due to the release of water molecules.[5][14] Therefore, higher temperatures can favor boroxine formation, especially under anhydrous conditions.[11]

  • Solvent: Non-polar, anhydrous solvents can promote boroxine formation.[3]

  • Substituent Effects: The electronic nature of the 'R' group on the boronic acid plays a role. Electron-donating groups on arylboronic acids tend to favor boroxine formation, while electron-withdrawing groups can make the boron atom more Lewis acidic and susceptible to hydrolysis, thus favoring the boronic acid form.[14][15]

  • Storage Conditions: Storing boronic acids, especially in a non-inert atmosphere, can lead to gradual dehydration and boroxine formation over time.[11]

Q4: How can I detect the presence of boroxines in my boronic acid reagent?

Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are powerful tools. The chemical shifts of the protons and the boron atom will differ between the boronic acid and the boroxine.[11][14]

  • Mass Spectrometry (MS): Techniques like ESI-MS can detect the molecular ions corresponding to both the boronic acid and the boroxine. However, the conditions in the ion source can sometimes promote boroxine formation, complicating quantification.[16][17]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can often separate the more non-polar boroxine from the more polar boronic acid.[17] Post-column derivatization with reagents like alizarin can allow for selective fluorescence detection of boron-containing species.[18]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Inconsistent yields or failed Suzuki-Miyaura coupling reaction.
  • Possible Cause: Inaccurate stoichiometry due to unaccounted boroxine content in the boronic acid starting material.

  • Troubleshooting Steps:

    • Characterize the Starting Material: Before use, analyze your boronic acid reagent by ¹H NMR to estimate the ratio of boronic acid to boroxine.

    • Adjust Stoichiometry: Calculate the effective molecular weight of your starting material based on the determined ratio and adjust the mass used accordingly. It is common practice to add a slight excess of the boronic acid reagent to compensate for any inactive species.[9]

    • Consider an Alternative Boron Source: If boroxine formation is a persistent issue, consider using a more stable boronate ester, such as a pinacol[1][19] or MIDA ester,[13] which are less prone to dehydration. These often provide more consistent results, especially for unstable boronic acids.[20][21]

Problem 2: My boronic acid appears to be degrading upon storage.
  • Possible Cause: Gradual dehydration to the boroxine form or other decomposition pathways like oxidation.[9][20]

  • Troubleshooting Steps:

    • Proper Storage: Store boronic acids in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.

    • Use of Boronate Esters: For long-term storage or for particularly unstable boronic acids (e.g., some heteroaryl boronic acids), converting them to a more stable form like a diethanolamine adduct[22][23] or a MIDA boronate[13] is a highly effective strategy.

    • Fresh is Best: If possible, use freshly prepared or recently purchased boronic acids for critical reactions.

Problem 3: Difficulty purifying the boronic acid product, which seems to be a mixture.
  • Possible Cause: The product exists as an equilibrium mixture of the boronic acid and its boroxine under the purification conditions.

  • Troubleshooting Steps:

    • Purification via Derivatization: A robust method for purifying boronic acids involves converting the crude product into a salt by treatment with a base.[24][25] The salt can be isolated and purified by extraction or filtration, and then the pure boronic acid is regenerated by acidification.[26]

    • Recrystallization: Recrystallization from a suitable solvent system can sometimes selectively crystallize either the boronic acid or the boroxine. Recrystallization from hot water can often favor the formation of the pure boronic acid.[23]

    • Chromatography Considerations: Purifying boronic acids on silica gel can be challenging. Using a modified eluent system or switching to a different stationary phase like C18 may be necessary.[23][26] Alternatively, converting the product to a stable boronate ester (e.g., pinacol ester) often makes chromatographic purification much more straightforward.[19]

Visualizing the Boronic Acid-Boroxine Relationship

The following diagrams illustrate the key equilibrium and a general workflow for managing boroxine formation.

Boroxine_Equilibrium cluster_conditions Driving Conditions BA 3 R-B(OH)₂ (Boronic Acid) BX (RBO)₃ (Boroxine) BA->BX Dehydration BX->BA Hydrolysis H2O + 3 H₂O Anhydrous Anhydrous Conditions High Temperature Azeotropic Removal Aqueous Aqueous Conditions Excess Water

Caption: The reversible equilibrium between a boronic acid and its boroxine.

Mitigation_Workflow start Start: Boronic Acid Reaction check_reagent 1. Analyze Starting Boronic Acid (e.g., by ¹H NMR) start->check_reagent use_ester Alternative: Use a Stable Boronate Ester (e.g., Pinacol, MIDA) start->use_ester Proactive Strategy is_boroxine Significant Boroxine Present? check_reagent->is_boroxine adjust 2a. Adjust Stoichiometry Based on BA:Boroxine Ratio is_boroxine->adjust Yes reaction 3. Perform Reaction Under Optimized Conditions is_boroxine->reaction No hydrolyze 2b. Pre-hydrolyze Reagent (Stir with water/solvent) adjust->hydrolyze adjust->reaction use_ester->reaction workup 4. Reaction Workup & Purification reaction->workup

References

Technical Support Center: Recrystallization Methods for Purifying Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of arylboronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who routinely handle these versatile yet often challenging reagents. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the challenges you may face and the rationale behind the solutions. This resource is structured to provide immediate answers to common problems through our Troubleshooting and FAQ sections, supported by detailed experimental protocols and foundational scientific principles.

I. Foundational Principles: The Unique Chemistry of Arylboronic Acids

Arylboronic acids are indispensable reagents, most notably in Suzuki-Miyaura cross-coupling reactions. However, their purification by recrystallization is often complicated by their unique chemical properties. Understanding these properties is the first step to mastering their purification.

The Boronic Acid-Boroxine Equilibrium

A primary challenge in handling arylboronic acids is their propensity to form cyclic anhydrides known as boroxines through the intermolecular dehydration of three boronic acid molecules.

Figure 1: Reversible equilibrium between arylboronic acid and its corresponding boroxine.

This equilibrium is dynamic and influenced by several factors:

  • Water Content: The presence of water drives the equilibrium towards the boronic acid form. Conversely, anhydrous conditions or azeotropic removal of water favor boroxine formation.[1][2]

  • Solvent: The hydrogen-bond accepting ability of the solvent significantly impacts the equilibrium. Solvents like THF can stabilize the boronic acid, shifting the equilibrium away from the boroxine.[3][4]

  • Substituents: Electron-donating groups on the aryl ring tend to favor boroxine formation.[1][2]

The presence of boroxines can complicate recrystallization as they have different solubility profiles than the corresponding boronic acids. A sample that appears impure by NMR due to multiple species may simply be a mixture of the acid and its boroxine.

Susceptibility to Protodeboronation

Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, which results in the loss of the desired product. This degradation pathway is highly dependent on pH, temperature, and the electronic nature of the aryl group.

  • pH Dependence: Protodeboronation is often accelerated under basic conditions due to the formation of the more reactive arylboronate anion ([ArB(OH)₃]⁻).[5][6] However, the relationship is complex; for some heteroarylboronic acids, the reaction is fastest near neutral pH via zwitterionic intermediates.[6][7]

  • Aryl Substituents: Both strongly electron-donating and electron-withdrawing groups can increase the rate of protodeboronation, though through different mechanisms.[5]

Understanding the pH stability of your specific arylboronic acid is critical for choosing appropriate workup and recrystallization conditions.

II. Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most frequent problems encountered during the recrystallization of arylboronic acids in a practical question-and-answer format.

Q1: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice.[8] This is a common problem with arylboronic acids and can be caused by several factors:

  • Cause A: High Impurity Level. Significant impurities can depress the melting point of your compound, causing it to separate as a liquid at the temperature of crystallization. Boroxines, being a common "impurity," can contribute to this.

  • Cause B: High Supersaturation. If the solution is cooled too quickly or if an antisolvent is added too rapidly, the concentration of the solute exceeds the solubility limit so drastically that molecules don't have time to orient into a crystal lattice.[9]

  • Cause C: Low Melting Point. The melting point of your arylboronic acid may simply be lower than the temperature at which it becomes insoluble in the chosen solvent system.

Solutions:

  • Reduce the Cooling Rate: Slow, controlled cooling is paramount. Allow the flask to cool to room temperature on the benchtop, insulated with a towel, before moving it to an ice bath. Slow cooling minimizes the level of supersaturation.[9]

  • Add More "Good" Solvent: Your solution might be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount (5-10% more) of the "good" solvent (the one the compound is more soluble in), and attempt to cool again. This keeps the compound in solution to a lower temperature, potentially below its melting point.[8]

  • Change the Solvent System: The polarity of the solvent may be too different from your compound.[10] If using a single solvent, try a different one. If using a mixed-solvent system (e.g., Ethyl Acetate/Hexane), try a pair with more similar polarities (e.g., Toluene/Heptane).

  • Seeding: Introduce a seed crystal (a tiny amount of the pure solid) to the solution just as it begins to become cloudy (the metastable zone).[9] This provides a template for proper crystal growth and can bypass the kinetic barrier to nucleation, preventing oiling out.

  • Adjust pH (for Zwitterionic or Ionizable Species): For arylboronic acids with acidic or basic functional groups (e.g., -COOH, -NH₂), the compound may exist as a zwitterion. Crystallization of zwitterions can be difficult.[11] Adjusting the pH away from the isoelectric point can sometimes improve crystallization behavior, though care must be taken to avoid protodeboronation.

Q2: No crystals are forming, even after cooling in an ice bath. What should I do?

Answer: Failure to crystallize typically points to one of two issues: the solution is not sufficiently saturated, or there is a kinetic barrier to nucleation.

Solutions:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[8]

  • Introduce a Seed Crystal: As with oiling out, adding a seed crystal can provide the necessary template for crystallization to begin.

  • Reduce the Solvent Volume: It is likely you have used too much solvent. Gently heat the solution and boil off a portion (20-30%) of the solvent to increase the concentration. Allow it to cool again.[8]

  • Add an Antisolvent (if using a single solvent): If your compound is dissolved in a "good" solvent (e.g., ethanol, THF), you can slowly add a miscible "bad" solvent (antisolvent) in which the compound is insoluble (e.g., water, hexane) dropwise at room temperature until persistent cloudiness is observed. Then, add a drop or two of the "good" solvent to clarify and allow to cool slowly.

Q3: My recovery is very low. How can I improve the yield?

Answer: Low recovery is a common trade-off for high purity, but yields can often be improved without compromising quality.

Solutions:

  • Minimize the Amount of Hot Solvent: The most common cause of low recovery is using an excessive amount of solvent to dissolve the crude product. Use the absolute minimum volume of boiling solvent required to fully dissolve the solid.

  • Ensure Complete Cooling: Make sure the flask has spent adequate time in an ice bath (at least 15-20 minutes) to maximize precipitation.

  • Perform a "Second Crop" Recrystallization: The filtrate (mother liquor) still contains dissolved product. You can often recover more material by concentrating the filtrate by 50-75% via rotary evaporation or boiling and cooling the solution again. Note that this second crop of crystals will likely be less pure than the first.

  • Minimize Washings: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve a significant portion of your product.

Q4: The recrystallized material looks the same as the crude and the melting point hasn't improved. Why didn't the purification work?

Answer: This indicates that the chosen solvent system is not effective at separating the impurities from your desired compound.

Solutions:

  • Re-evaluate Your Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold, while dissolving the impurities well at all temperatures (or not at all). You must select a new solvent or mixed-solvent system. Refer to the solvent selection table below for guidance.

  • Consider an Alternative Purification Method: If recrystallization fails, the impurities may have very similar solubility properties to your product. In such cases, other methods may be necessary:

    • Acid-Base Extraction: For impurities that are acidic or basic, an acid-base workup can remove them before recrystallization. Arylboronic acids themselves are acidic and can be extracted into a basic aqueous layer, leaving non-acidic impurities behind in the organic layer. Re-acidification of the aqueous layer will precipitate the boronic acid.[12]

    • Adduct Formation: Arylboronic acids can form crystalline adducts with diethanolamine. These adducts can be selectively precipitated from a solution containing impurities, filtered, and then hydrolyzed back to the pure boronic acid.[13]

    • Chromatography: While often less scalable, column chromatography can be effective, though boronic acids can be challenging due to their polarity and interaction with silica gel.[12]

III. Frequently Asked Questions (FAQs)

  • How do I choose the best solvent for my arylboronic acid? The principle of "like dissolves like" is a good starting point. Arylboronic acids are moderately polar. Start by testing solubility in solvents like water, ethanol, ethyl acetate, and toluene. An ideal solvent will dissolve the crude material when boiling but show very low solubility at room temperature.[14] For mixed-solvent systems, choose a pair of miscible solvents where the boronic acid is very soluble in one ("good" solvent) and poorly soluble in the other ("bad" solvent). Common pairs include ethanol/water, ethyl acetate/hexanes, and toluene/heptane.

  • My NMR shows multiple aromatic species even after recrystallization. Is it still impure? Not necessarily. As discussed, you may be observing an equilibrium mixture of the arylboronic acid and its corresponding boroxine.[3][4] This is especially common if the sample was dried extensively under vacuum or if the NMR solvent (like CDCl₃) is not perfectly dry. To confirm, you can try adding a drop of D₂O to the NMR tube; the boroxine peaks should decrease as the equilibrium shifts back to the acid.

  • Can I use water to recrystallize my arylboronic acid? Yes, for many simple or polar-substituted arylboronic acids (e.g., phenylboronic acid, 4-carboxyphenylboronic acid), water is an excellent recrystallization solvent.[15][16] It's inexpensive, non-flammable, and dissolves many inorganic impurities. However, be mindful of the potential for protodeboronation, especially if heating for prolonged periods at high pH. The process is generally most stable around pH 4-5.[5][6]

  • How do I handle zwitterionic arylboronic acids, like 3-aminophenylboronic acid? Arylboronic acids containing both an acidic (-COOH) and a basic (-NH₂) group exist as zwitterions at their isoelectric point, which can make them highly soluble in water but poorly soluble in organic solvents, complicating purification. Purification often involves pH manipulation. One strategy is to dissolve the crude material in an acidic aqueous solution (e.g., dilute HCl), treat with charcoal to remove colored impurities, filter, and then carefully adjust the pH of the filtrate to the isoelectric point to precipitate the pure zwitterion.[11][17]

IV. Standard Operating Protocols

Protocol 1: Single-Solvent Recrystallization (Example: Phenylboronic Acid from Water)
  • Dissolution: Place the crude phenylboronic acid (e.g., 5.0 g) in a 250 mL Erlenmeyer flask with a stir bar. Add a minimal amount of deionized water (e.g., 100 mL). Heat the mixture on a hot plate with stirring until it boils and all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present or the solution is colored, perform a hot gravity filtration. To do this, pre-heat a funnel and a new flask containing a small amount of boiling water. Pour the hot solution through a fluted filter paper into the clean, hot flask. This step removes insoluble impurities and activated charcoal if used.

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Beautiful, needle-like crystals should form. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold deionized water (2 x 10 mL).

  • Drying: Allow the crystals to air-dry on the funnel by drawing air through them for 15-20 minutes. Transfer the solid to a watch glass to dry completely. Avoid aggressive heating in a vacuum oven, which can promote boroxine formation.

Protocol 2: Mixed-Solvent Recrystallization (Example: General Arylboronic Acid from Ethyl Acetate/Hexanes)
  • Dissolution: Place the crude arylboronic acid in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (ethyl acetate) needed to dissolve the solid at its boiling point.

  • Addition of Antisolvent: While the solution is still hot, add the "bad" solvent (hexanes) dropwise with swirling until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of the hot "good" solvent (ethyl acetate) until the solution becomes clear again.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of an ice-cold mixture of the two solvents (in the approximate ratio used for the recrystallization).

  • Drying: Dry the crystals as described in Protocol 1.

Recrystallization_Workflow start Start: Crude Arylboronic Acid dissolve Dissolve in Minimum Boiling Solvent start->dissolve hot_filt_q Insoluble Impurities or Color? dissolve->hot_filt_q hot_filt Perform Hot Gravity Filtration hot_filt_q->hot_filt Yes cool Slowly Cool to RT, then Ice Bath hot_filt_q->cool No hot_filt->cool crystals_q Crystals Formed? cool->crystals_q isolate Isolate by Vacuum Filtration crystals_q->isolate Yes troubleshoot Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume crystals_q->troubleshoot No wash Wash with Ice-Cold Solvent isolate->wash dry Dry Product wash->dry end End: Pure Crystals dry->end troubleshoot->cool

Figure 2: General workflow for a single-solvent recrystallization.

V. Data Tables for Reference

Table 1: Common Solvents for Arylboronic Acid Recrystallization

SolventBoiling Point (°C)Polarity (Relative)Common Use / Notes
Water100HighExcellent for polar boronic acids (e.g., with -COOH, -OH groups). Risk of protodeboronation.[14]
Ethanol78HighGood general-purpose solvent. Often used in a mixed system with water.[14]
Ethyl Acetate77MediumVersatile solvent, often paired with hexanes or heptane.[14]
Acetone56MediumGood solvent, but low boiling point can lead to rapid evaporation and premature crystallization.[14]
Tetrahydrofuran (THF)66MediumCan stabilize boronic acids against boroxine formation.[3][4]
Toluene111LowGood for less polar boronic acids. High boiling point can be a risk for "oiling out".[14]
Heptane / Hexanes98 / 69Very LowTypically used as an antisolvent ("bad" solvent) with more polar solvents.[14]
Dichloromethane/Hexanes40 / 69MixedA reported mixed-solvent system for some derivatives.[18]

Solvent property data sourced from multiple chemical references.[14][19][20][21][22]

Table 2: Key Impurities and Stability Considerations

IssueCommon CauseRecommended Prevention / Mitigation Strategy
Boroxine Formation Anhydrous conditions, high heat, vacuum drying.Use co-solvents with some water, avoid prolonged heating, dry under mild conditions. Confirm with D₂O exchange in NMR.[1][3]
Protodeboronation High or low pH, prolonged heating in aqueous media, certain aryl substituents.Maintain pH near 4-5 if possible. Minimize reaction/recrystallization time at high temperatures. Use anhydrous conditions for Suzuki coupling if feasible.[5][6][7]
Residual Catalysts Incomplete workup from synthesis (e.g., Palladium).Perform an appropriate aqueous wash or use a scavenger resin prior to crystallization. Recrystallization may not be effective at removing trace metals.
Starting Materials Incomplete reaction.Monitor reaction to completion by TLC or LC-MS. Choose a recrystallization solvent that poorly dissolves the starting material if possible.

VI. References

  • The Boroxine-Boronic Acid Equilibrium. PubMed.--INVALID-LINK--

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.--INVALID-LINK--

  • The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer.--INVALID-LINK--

  • Oiling Out in Crystallization. Mettler Toledo.--INVALID-LINK--

  • FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. LOCKSS.--INVALID-LINK--

  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry.--INVALID-LINK--

  • 17O NMR studies of boronic acids and their derivatives. RSC Publishing.--INVALID-LINK--

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.--INVALID-LINK--

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate.--INVALID-LINK--

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed.--INVALID-LINK--

  • Common Solvents Used in Organic Chemistry: Table of Properties | PDF. Scribd.--INVALID-LINK--

  • Properties of Solvents Used in Organic Chemistry. Steven Murov, Modesto Junior College.--INVALID-LINK--

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH.--INVALID-LINK--

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Protheragen.--INVALID-LINK--

  • Recrystallization (help meeeeee). Reddit.--INVALID-LINK--

  • (347f) Avoiding Oiling out in a Reactive Crystallization Using Insights from Thermodynamic and Reaction Kinetic Modeling. AIChE Proceedings.--INVALID-LINK--

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.--INVALID-LINK--

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.--INVALID-LINK--

  • Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ResearchGate.--INVALID-LINK--

  • Properties of Common Organic Solvents. T.R. Hoye, University of Minnesota.--INVALID-LINK--

  • Synthetic method of 3-aminophenylboronic acid. Google Patents.--INVALID-LINK--

  • 3.6F: Troubleshooting. Chemistry LibreTexts.--INVALID-LINK--

  • How to desalt zwitterions? ResearchGate.--INVALID-LINK--

  • How to purify boronic acids/boronate esters? ResearchGate.--INVALID-LINK--

  • Purification by Recrystallization. CUNY.--INVALID-LINK--

  • Crystal engineering of zwitterionic drug to neutral cocrystal: a general solution for floxacins. The Royal Society of Chemistry.--INVALID-LINK--

  • Purification of boronic acids? Reddit.--INVALID-LINK--

  • Any tips for purification of two zwitterionic compounds? Reddit.--INVALID-LINK--

  • Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. CrystEngComm (RSC Publishing).--INVALID-LINK--

  • Preparation method of p-carboxyphenylboronic acid. Google Patents.--INVALID-LINK--

  • Lab Report Recrystallization. Florida A&M University.--INVALID-LINK--

  • Experiment 9 — Recrystallization. Swarthmore College. [https://www.swarthmore.edu/NatSci/chem/jthom pso1/Org1Lab/Exp9_Recryst.pdf](--INVALID-LINK-- pso1/Org1Lab/Exp9_Recryst.pdf)

  • Organic Chemistry - Recrystallization Lab Demonstration. YouTube.--INVALID-LINK--

  • Supporting Information. Wiley-VCH.--INVALID-LINK--

  • 3-Aminophenylboronic acid. PubChem.--INVALID-LINK--

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI.--INVALID-LINK--

  • Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. Organic Chemistry Portal.--INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to 11β-HSD1 Inhibitors: Profiling 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid Against Established Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid and other key inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). It is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of targeting this critical enzyme in metabolic disease. We will dissect the performance of these compounds through the lens of biochemical potency, cellular efficacy, and in vivo outcomes, supported by detailed experimental protocols.

Introduction: The Rationale for 11β-HSD1 Inhibition

Metabolic syndrome, a cluster of conditions including central obesity, insulin resistance, dyslipidemia, and hypertension, presents a significant global health challenge. A key pathological driver is the excess action of glucocorticoids (cortisol in humans) in metabolic tissues like the liver and adipose tissue.[1][2] While circulating cortisol levels are often normal in metabolic syndrome, the intracellular concentration is locally amplified by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[3][4]

11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, thereby enhancing glucocorticoid receptor signaling.[2][5][6] Overexpression of 11β-HSD1 in the adipose tissue of mice is sufficient to induce most features of the metabolic syndrome, making its inhibition a highly attractive therapeutic strategy.[4][7] The goal is to reduce local cortisol production, thereby improving insulin sensitivity, lowering hepatic glucose output, and reducing adiposity.[5][8][9]

This guide compares three distinct 11β-HSD1 inhibitors:

  • This compound: A boronic acid-containing compound representing a specific chemical scaffold for enzyme inhibition.[10][11]

  • Carbenoxolone: A derivative of glycyrrhetinic acid, it is a widely used, first-generation, non-selective inhibitor of both 11β-HSD1 and its isoform, 11β-HSD2.[12][13][14][15]

  • PF-915275: A potent and highly selective 11β-HSD1 inhibitor that has been characterized in preclinical and clinical settings, serving as a benchmark for modern inhibitors.[16]

Mechanism: The 11β-HSD1 Glucocorticoid Amplification Pathway

11β-HSD1 functions as a pre-receptor control mechanism. Within the endoplasmic reticulum, it utilizes the cofactor NADPH, supplied by hexose-6-phosphate dehydrogenase (H6PDH), to reduce cortisone. The resulting cortisol binds to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate the expression of genes involved in gluconeogenesis, lipolysis, and adipogenesis. Inhibition of 11β-HSD1 breaks this cycle of local cortisol regeneration, mitigating the downstream pathological effects of glucocorticoid excess.

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Nucleus Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD1->Cortisol Reduction NADP NADP+ HSD1->NADP NADPH NADPH NADPH->HSD1 H6PDH H6PDH H6PDH->NADPH GR_Cortisol [GR-Cortisol] Complex GR->GR_Cortisol Nucleus Nucleus GR_Cortisol->Nucleus Gene Target Gene Transcription Nucleus->Gene Modulates Metabolic Adverse Metabolic Effects Gene->Metabolic Inhibitor 11β-HSD1 Inhibitors (e.g., PF-915275) Inhibitor->HSD1 Blocks

Caption: The 11β-HSD1 pathway for intracellular cortisol regeneration.

Comparative Inhibitor Profiling

An effective inhibitor must demonstrate high potency at the target enzyme, selectivity over related enzymes, and the ability to engage the target in a complex cellular and, ultimately, in vivo environment.

Biochemical Potency and Selectivity

Expertise & Experience: The first step in characterizing any inhibitor is to determine its direct interaction with the purified or isolated enzyme. This is typically done using microsomal preparations from cells overexpressing the target enzyme. A critical parameter is selectivity against 11β-HSD2, the isoform that inactivates cortisol to cortisone in mineralocorticoid-sensitive tissues like the kidney.[1][2] Inhibition of 11β-HSD2 can lead to apparent mineralocorticoid excess, causing hypertension and hypokalemia, a known side effect of non-selective agents like Carbenoxolone.[17]

Trustworthiness: The data below are compiled from reputable sources and represent typical potencies. It is crucial to perform these assays under standardized conditions (e.g., substrate concentration near the Km) to allow for valid comparisons.

InhibitorTargetIC50 / KiSelectivity vs. 11β-HSD2
This compound Human 11β-HSD1Data not publicly available; potency is inferred from its structural class.Not publicly reported.
Carbenoxolone Human 11β-HSD1~300 nM (IC50)[12]~10-fold (Inhibits 11β-HSD2)[18]
PF-915275 Human 11β-HSD12.3 nM (Ki)[16]>4000-fold (1.5% inhibition at 10 µM)

Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay (Radiometric)

This protocol describes a robust method for measuring enzyme activity by tracking the conversion of a radiolabeled substrate.[8][19]

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Separation & Analysis A1 Prepare assay buffer (e.g., Tris-HCl with EDTA) A2 Dispense inhibitor dilutions (e.g., 11-point curve) into 96-well plate A1->A2 A3 Add 11β-HSD1-containing microsomes to each well A2->A3 B1 Initiate reaction by adding [3H]-Cortisone substrate and NADPH cofactor A3->B1 B2 Incubate at 37°C (e.g., 20-30 minutes) B1->B2 B3 Stop reaction with a potent non-specific inhibitor (e.g., Glycyrrhetinic acid) B2->B3 C1 Extract steroids using ethyl acetate B3->C1 C2 Separate [3H]-Cortisone and [3H]-Cortisol via HPLC or TLC C1->C2 C3 Quantify radioactivity of each steroid fraction using scintillation counting C2->C3 C4 Calculate % conversion and determine IC50 values C3->C4

Caption: Workflow for a radiometric 11β-HSD1 biochemical assay.

  • Enzyme Source: Use microsomes from HEK-293 or CHO cells stably overexpressing human 11β-HSD1.

  • Reagents: Prepare assay buffer, NADPH cofactor solution, [³H]-cortisone substrate, and a stop solution containing a non-specific inhibitor like glycyrrhetinic acid.

  • Assay Plate Setup: Add assay buffer, enzyme preparation, and varying concentrations of the test inhibitor to a 96-well plate.

  • Reaction: Initiate the reaction by adding a mixture of [³H]-cortisone and NADPH. Incubate at 37°C for a predetermined time where the reaction is linear.

  • Termination & Extraction: Stop the reaction. Extract the steroids from the aqueous phase using an organic solvent like ethyl acetate.

  • Separation: Separate the substrate ([³H]-cortisone) from the product ([³H]-cortisol) using either thin-layer chromatography (TLC) or reverse-phase HPLC.

  • Quantification: Quantify the amount of radioactivity in the cortisone and cortisol fractions using a scintillation counter.

  • Analysis: Calculate the percent conversion of cortisone to cortisol for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Efficacy

Expertise & Experience: Moving from an isolated enzyme to a live cell is a critical step. Cell-based assays confirm that the inhibitor can cross the cell membrane and engage its intracellular target in the presence of endogenous cofactors.[12] Murine 3T3-L1 adipocytes or C2C12 myotubes, which endogenously express 11β-HSD1, are excellent models for assessing physiological relevance.[12][18] The most direct and reliable readout is the quantification of cortisol production from exogenously added cortisone, typically measured by the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6]

InhibitorCell LineEC50
This compound Not publicly reported.Not publicly reported.
Carbenoxolone C2C12 myotubes~300 nM[12]
PF-915275 HEK293 (human 11β-HSD1)15 nM[16]
Human Hepatocytes20 nM[16]

Experimental Protocol: Cell-Based 11β-HSD1 Activity Assay (LC-MS/MS)

This protocol provides a gold-standard method for measuring inhibitor activity in intact cells.[6][20]

G cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A1 Plate cells (e.g., 3T3-L1 adipocytes) in 96-well plates and allow adherence A2 Pre-incubate cells with serial dilutions of inhibitor for 1-2 hours A1->A2 A3 Add cortisone substrate to all wells A2->A3 A4 Incubate for 4-6 hours at 37°C, 5% CO2 A3->A4 B1 Collect supernatant (media) A4->B1 B2 Add internal standard (e.g., deuterated cortisol-d4) B1->B2 B3 Perform protein precipitation with acetonitrile B2->B3 B4 Centrifuge and transfer supernatant for analysis B3->B4 C1 Inject sample onto LC column for chromatographic separation B4->C1 C2 Analyze eluent by tandem mass spectrometry using Multiple Reaction Monitoring (MRM) C1->C2 C3 Quantify cortisol concentration relative to the internal standard C2->C3 C4 Calculate % inhibition and determine EC50 values C3->C4

Caption: Workflow for a cell-based 11β-HSD1 LC-MS/MS assay.

  • Cell Culture: Plate a suitable cell line (e.g., differentiated 3T3-L1 adipocytes) in a 96-well format and culture until ready for the assay.

  • Inhibitor Treatment: Remove culture media and replace with serum-free media containing serial dilutions of the test inhibitor. Pre-incubate for 1-2 hours.

  • Substrate Addition: Add cortisone to the wells at a final concentration of ~500 nM.

  • Incubation: Incubate the plate at 37°C for a period sufficient to generate a robust cortisol signal (typically 4-24 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Sample Preparation: To each supernatant sample, add a fixed amount of a stable isotope-labeled internal standard (e.g., cortisol-d4). Precipitate proteins by adding cold acetonitrile, then centrifuge to pellet the debris.

  • LC-MS/MS Analysis: Transfer the clarified supernatant to autosampler vials. Inject the sample into an LC-MS/MS system. Cortisol and the internal standard are separated chromatographically and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity.

  • Data Analysis: Calculate the cortisol concentration based on the peak area ratio of the analyte to the internal standard. Determine the EC50 value by plotting percent inhibition against inhibitor concentration.

In Vivo Efficacy in Metabolic Disease Models

Expertise & Experience: The ultimate test of an inhibitor is its performance in a living organism. The most common preclinical model is the diet-induced obese (DIO) mouse, which recapitulates many features of human metabolic syndrome.[5][8] Key endpoints include target engagement (measuring enzyme inhibition in liver and adipose tissue ex vivo), improvement in glycemic control (fasting glucose, glucose tolerance tests), and effects on body weight and composition.[5][9]

Trustworthiness: Demonstrating in vivo efficacy requires careful study design, including appropriate vehicle controls, pharmacokinetic/pharmacodynamic (PK/PD) relationship analysis, and measurement of relevant metabolic parameters over a chronic dosing period (typically 2-4 weeks).

InhibitorAnimal ModelKey Outcomes
This compound Not publicly reported.Not publicly reported.
Carbenoxolone db/db miceDose-dependently improved glucose tolerance, reduced body weight, and decreased activity of gluconeogenic enzymes in the liver.[14]
PF-915275 Cynomolgus MonkeysDose-dependently inhibited the conversion of prednisone to prednisolone (a biomarker of 11β-HSD1 activity).[16]
Various Selective Inhibitors DIO MiceReduced body weight, food intake, fasting glucose, and insulin levels. Improved glucose tolerance and lipid profiles.[3][5][8]

Experimental Protocol: Chronic Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol outlines a standard approach to evaluate the therapeutic potential of an 11β-HSD1 inhibitor in a relevant disease model.[8]

G cluster_induction Model Induction & Baseline cluster_dosing Chronic Dosing (2-4 Weeks) cluster_endpoints Endpoint Analysis A1 Induce obesity in C57BL/6J mice with high-fat diet (60% kcal from fat) for 10-12 weeks A2 Measure baseline body weight, fasting glucose, and perform an oral glucose tolerance test (OGTT) A1->A2 A3 Randomize mice into treatment groups (Vehicle, Inhibitor) A2->A3 B1 Administer vehicle or inhibitor daily (e.g., oral gavage or in diet) A3->B1 B2 Monitor body weight and food intake 2-3 times per week B1->B2 B3 Measure fasting glucose weekly B1->B3 C1 Perform terminal OGTT B3->C1 C2 Collect terminal blood sample for insulin and lipid analysis C1->C2 C3 Euthanize and harvest tissues (Liver, Adipose) C2->C3 C4 Measure tissue-specific 11β-HSD1 inhibition ex vivo using a radiometric or LC-MS/MS assay C3->C4

Caption: Workflow for an in vivo efficacy study in DIO mice.

  • Model Induction: Feed male C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity and insulin resistance.

  • Baseline Measurements: Before starting treatment, measure baseline body weight and fasting blood glucose. Perform an oral glucose tolerance test (OGTT) to assess glucose disposal capacity.

  • Randomization and Dosing: Randomize mice into groups to receive either vehicle or the test inhibitor. Administer the compound daily for 2 to 4 weeks via a suitable route (e.g., oral gavage).

  • In-Life Monitoring: Monitor body weight and food intake regularly throughout the study.

  • Terminal Procedures:

    • Perform a final OGTT to assess changes in glucose tolerance.

    • Collect a terminal blood sample for measurement of plasma insulin, triglycerides, and cholesterol.

    • At the end of the study, euthanize the animals and rapidly harvest key metabolic tissues (liver, epididymal white adipose tissue).

  • Ex Vivo Target Engagement: Prepare homogenates or microsomes from the harvested tissues and perform an 11β-HSD1 activity assay (as described in section 3.1) to confirm that the inhibitor engaged its target in these tissues.

Synthesis and Recommendations

This comparative analysis highlights the evolution and diversity of 11β-HSD1 inhibitors.

  • This compound represents a class of inhibitors utilizing a boronic acid warhead, which can form a reversible covalent bond with active site residues. While specific public data on its biological activity is sparse, its structure suggests it is designed for enzyme inhibition. Further characterization of its potency, selectivity, and cellular activity is required to position it relative to established tools.

  • Carbenoxolone is a valuable historical tool and is still used to demonstrate the general effects of 11β-HSD inhibition. However, its lack of selectivity for 11β-HSD1 over 11β-HSD2 is a major liability.[13] The resulting off-target effects can confound the interpretation of in vivo results, and it is not a viable therapeutic candidate. It is best used in initial, proof-of-concept experiments where selectivity is not the primary concern.

  • PF-915275 exemplifies a modern, potent, and highly selective 11β-HSD1 inhibitor. Its well-documented biochemical and cellular potency, coupled with demonstrated in vivo target engagement, makes it an excellent positive control and tool compound for preclinical research.[16] Its high selectivity ensures that observed biological effects can be confidently attributed to the inhibition of 11β-HSD1.

Recommendation for Researchers:

  • For initial screening and structural activity relationship (SAR) studies , a robust biochemical assay is paramount.

  • For validating on-target effects in a physiological context , a cell-based assay using LC-MS/MS in a relevant cell line like 3T3-L1 adipocytes is the gold standard.

  • For preclinical proof-of-concept studies , a highly selective and potent inhibitor like PF-915275 should be used in a DIO mouse model to ensure that the observed metabolic benefits are directly attributable to 11β-HSD1 inhibition. Carbenoxolone can be used as a non-selective comparator to highlight the importance of isoform selectivity.

Conclusion

The inhibition of 11β-HSD1 remains a compelling strategy for the treatment of metabolic syndrome and type 2 diabetes. The choice of inhibitor is critical for generating clean, interpretable data. While compounds like Carbenoxolone paved the way, the field has advanced to highly potent and selective molecules like PF-915275. Novel scaffolds, such as that represented by this compound, warrant thorough characterization using the multi-tiered experimental approach outlined in this guide to determine their potential as research tools or therapeutic agents.

References

Validating the inhibitory activity of novel boronic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Comparison Guide for Validating the Inhibitory Activity of Novel Boronic Acid Derivatives

Introduction: The Ascendancy of Boronic Acids in Drug Discovery

Boronic acid derivatives have emerged as a privileged class of compounds in modern medicinal chemistry, primarily owing to the unique ability of the boron atom to form reversible covalent bonds with the active site residues of various enzymes.[1][2] This distinct mechanism of action, mimicking the tetrahedral transition state of substrate hydrolysis, has led to the development of several clinically successful drugs.[3][4] Notable examples include Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma[5][6][7], and Vaborbactam, a β-lactamase inhibitor used to combat antibiotic resistance.[4][8][9] The versatility of the boronic acid warhead allows for its application against a wide array of enzymatic targets, including serine proteases, penicillin-binding proteins (PBPs), and fatty acid amide hydrolase (FAAH).[10][11][12][13]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of novel boronic acid derivatives. We will delve into the critical experimental workflows, from initial screening to detailed mechanistic studies, and present comparative data to benchmark the performance of new chemical entities against established inhibitors.

I. Foundational Screening: Establishing a Hit

The initial step in validating a novel boronic acid derivative is to ascertain its inhibitory potential against the target enzyme. A robust and reproducible in vitro enzyme inhibition assay is paramount.

A. In Vitro Enzyme Inhibition Assay

This assay quantifies the ability of a compound to reduce the catalytic activity of a specific enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this experiment, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.[14]

Illustrative Comparison of Boronic Acid-Based Inhibitors:

Target EnzymeInhibitorReported IC50/KᵢReference CompoundReported IC50/Kᵢ
β-Lactamase (KPC-2) VaborbactamKᵢ = 69 nM[1]Clavulanic AcidIC50 ≈ 0.5 µM[15]
Proteasome (20S) BortezomibIC50 = 7.05 nM[16]Tyropeptin Derivative (15)IC50 = 4.60 nM[16]
Penicillin-Binding Protein 3 (NG PBP3) Peptide Boronic Acid (1)Kᵢ = 0.43 µM[2]--
HIV-1 Protease BOL-darunavirPotency similar to Darunavir[17][18]Darunavir-

Experimental Protocol: General Enzyme Inhibition Assay (Spectrophotometric) [19]

  • Reagent Preparation:

    • Prepare a stock solution of the novel boronic acid derivative (and reference compounds) in a suitable solvent like DMSO.

    • Create serial dilutions of the test compounds to generate a range of concentrations.

    • Prepare a solution of the purified target enzyme at a predetermined concentration in an optimized assay buffer.

    • Prepare the substrate solution at a concentration near its Michaelis constant (Km) for the enzyme.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add the enzyme solution and varying concentrations of the test compound or reference inhibitor.

    • Include control wells with the enzyme and solvent (no inhibitor) to represent 100% activity.

    • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at the enzyme's optimal temperature to allow for inhibitor binding.[19]

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the change in absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[15]

II. Delving Deeper: Unraveling the Mechanism of Inhibition

Once a compound demonstrates significant inhibitory activity, the next crucial step is to elucidate its mechanism of action. For reversible inhibitors, this involves determining whether the inhibition is competitive, non-competitive, uncompetitive, or a mixed type.[14][20]

A. Kinetic Analysis of Enzyme Inhibition

Kinetic studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations.[20] The data is then fitted to different kinetic models to determine the inhibition constants (Kᵢ and/or Kᵢ') and the mode of inhibition.[21]

G

Experimental Protocol: Determining the Mechanism of Inhibition [15]

  • Materials: Same as the IC50 determination assay, but with a range of substrate concentrations.

  • Procedure:

    • Set up a series of reactions with varying concentrations of the substrate in the absence of the inhibitor to determine the enzyme's baseline kinetic parameters (Km and Vmax).

    • Repeat the experiment in the presence of a fixed concentration of the novel boronic acid derivative (typically at or below its IC50).

    • Measure the initial reaction velocities for each substrate and inhibitor concentration.

  • Data Analysis:

    • Plot the initial velocities against the substrate concentrations for both the inhibited and uninhibited reactions.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values in the presence of the inhibitor.

    • Construct a Lineweaver-Burk plot (1/V vs. 1/[S]) to visually assess the mechanism of inhibition.[21] Changes in the x- and y-intercepts will indicate the type of inhibition (e.g., competitive inhibitors increase the apparent Km but do not affect Vmax).[14]

III. Cellular Context: Validating Target Engagement and Cytotoxicity

While in vitro assays are essential, it is crucial to validate the activity of a novel compound within a cellular environment. This step confirms that the compound can penetrate the cell membrane, engage its intended target, and exert a biological effect.

A. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly measure the engagement of a drug with its target protein in intact cells.[22][23][24] The principle is based on the ligand-induced thermal stabilization of the target protein.[25]

G

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [22]

  • Cell Treatment:

    • Culture the appropriate cell line to a suitable confluency.

    • Treat the cells with the novel boronic acid derivative at various concentrations or a vehicle control.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures for a defined time (e.g., 3 minutes).

  • Protein Extraction and Analysis:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Quantify the amount of soluble target protein in the supernatant using methods like Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

B. Cytotoxicity Assays

It is imperative to assess the cytotoxic effects of a novel compound to determine its therapeutic window.[26][27][28] These assays measure the extent to which a compound can damage or kill cells.[26][29]

Common Cytotoxicity Assays:

Assay TypePrinciple
MTT/XTT Assay Measures metabolic activity by the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Trypan Blue Exclusion Assay Differentiates between viable and non-viable cells based on membrane integrity; dead cells take up the blue dye.[27]
Propidium Iodide Staining A fluorescent dye that intercalates with DNA in cells with compromised membranes, allowing for quantification of dead cells by flow cytometry.[27]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the novel boronic acid derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting colored solution using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (the concentration that causes 50% cytotoxicity).

Conclusion

The validation of novel boronic acid derivatives requires a multi-faceted approach, progressing from initial in vitro enzyme inhibition assays to more complex cellular-based experiments. By systematically determining the IC50, elucidating the mechanism of inhibition, confirming target engagement in a cellular context, and assessing cytotoxicity, researchers can build a comprehensive profile of their lead compounds. This rigorous evaluation is essential for identifying promising candidates for further preclinical and clinical development, ultimately contributing to the discovery of new and effective therapeutics.

References

A Senior Application Scientist's Guide to Boronic Acid Coupling Partners in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1][2][3] A critical decision in designing a successful Suzuki-Miyaura coupling is the choice of the organoboron nucleophile.[1][4] This guide provides an in-depth comparison of the most common classes of boronic acid coupling partners, offering insights into their relative strengths and weaknesses to inform your experimental design.

The Trade-Off: Reactivity vs. Stability

The central theme in selecting a boronic acid coupling partner is the inherent trade-off between reactivity and stability.[5][6] Generally, more reactive species are less stable, and vice versa. This balance dictates the handling, storage, and ultimate success of the coupling reaction.

A Comparative Analysis of Boronic Acid Derivatives

The primary classes of boronic acid coupling partners include free boronic acids, boronate esters (such as pinacol esters), potassium organotrifluoroborates, and N-methyliminodiacetic acid (MIDA) boronates. Each possesses distinct properties that make them suitable for different applications.

Coupling PartnerStructure ExampleKey AdvantagesKey Disadvantages
Boronic Acids R-B(OH)₂High reactivity, often leading to faster reaction times.[5][6]Prone to decomposition (protodeboronation, oxidation), can be difficult to purify, may require inert atmosphere for storage.[5][6][7]
Boronate Esters (e.g., Pinacol Esters) R-B(O-C(CH₃)₂)₂Enhanced stability, often crystalline solids, easier to handle and purify, long shelf-life.[1][5][6]Generally lower reactivity compared to boronic acids, may require hydrolysis to the boronic acid in situ.[6][8]
Potassium Organotrifluoroborates K[R-BF₃]Remarkably stable to air and moisture, crystalline solids, easy to handle and store indefinitely at room temperature.[9][10]Often require specific conditions for in situ generation of the active boron species.[11][12]
MIDA Boronates R-B(MIDA)Exceptionally stable, compatible with chromatography, allows for slow, controlled release of the boronic acid.[13][14]Can exhibit slower reaction kinetics due to the need for deprotection.[15]

Mechanistic Insights: The Role of the Boron Species in Transmetalation

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5] The nature of the boron reagent directly influences the critical transmetalation step.

Suzuki_Miyaura_Cycle Ar-X Ar-X pd0 Pd(0)L_n Ar-X->pd0 Oxidative Addition R-B(Y)2 R-B(Y)2 pdII_1 Ar-Pd(II)-X-L_n R-B(Y)2->pdII_1 R-Ar R-Ar pd0->pdII_1 pdII_2 Ar-Pd(II)-R-L_n pdII_1->pdII_2 Transmetalation (Base, R-B(Y)2) pdII_2->R-Ar pdII_2->pd0 Reductive Elimination

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic acids, being more Lewis acidic, are generally considered more reactive in the transmetalation step.[5][6] Boronate esters and other derivatives often require activation, typically through hydrolysis to the corresponding boronic acid under the basic reaction conditions, before they can efficiently transmetalate.[6] However, direct transmetalation from some derivatives is also possible.[6]

Experimental Design for Comparative Efficacy

To objectively compare the efficacy of different boronic acid coupling partners, a well-designed experiment is crucial. Here is a representative protocol for a model Suzuki-Miyaura reaction.

Objective: To compare the reaction yield and rate of a model Suzuki-Miyaura coupling using a boronic acid, its corresponding pinacol ester, a potassium organotrifluoroborate, and a MIDA boronate.

Model Reaction: Coupling of 4-bromotoluene with the respective phenylboron derivative to form 4-methylbiphenyl.

Experimental Workflow

Caption: Workflow for a comparative study of boronic acid coupling partners.

Detailed Protocol
  • Reagent Preparation:

    • Prepare stock solutions of 4-bromotoluene, the palladium catalyst (e.g., Pd(PPh₃)₄), and the base (e.g., K₂CO₃) in a suitable solvent (e.g., 1,4-dioxane/water).

    • Accurately weigh each of the four phenylboron coupling partners: phenylboronic acid, phenylboronic acid pinacol ester, potassium phenyltrifluoroborate, and phenyl MIDA boronate.

  • Reaction Setup:

    • In four separate reaction vessels, add the aryl halide solution, catalyst solution, and base solution.

    • To each vessel, add one of the phenylboron reagents. Ensure all reactions are set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions:

    • Heat all reaction mixtures to a consistent temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the progress of each reaction at regular time intervals (e.g., 30, 60, 120, 240 minutes) by taking small aliquots and analyzing them by a suitable technique like GC-MS or TLC.

  • Workup and Isolation:

    • Once the reactions have reached completion (or after a predetermined time), cool the mixtures to room temperature.

    • Perform a standard aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).

    • Dry the organic layers, concentrate the solvent, and purify the crude product by column chromatography.

  • Analysis and Data Comparison:

    • Determine the isolated yield of 4-methylbiphenyl for each reaction.

    • Plot the reaction progress over time for each coupling partner to compare their relative reaction rates.

Interpreting the Results: A Field-Proven Perspective

Boronic Acids: Expect the fastest initial reaction rate.[5] However, the final yield may be compromised by decomposition, especially if the reaction is prolonged or if the boronic acid is of lower purity.[5][6]

Boronate Esters: The reaction may proceed more slowly, but the final isolated yield is often higher and more reproducible due to the greater stability and purity of the starting material.[5]

Potassium Organotrifluoroborates: These are exceptionally stable and easy to handle.[9][10] The reaction rate will depend on the rate of hydrolysis to the active boronic acid species, which can be influenced by the specific reaction conditions.[11][12]

MIDA Boronates: These are ideal for notoriously unstable boronic acids, such as certain heteroaryl derivatives.[14][16] The slow-release mechanism can prevent the accumulation of the unstable boronic acid in the reaction mixture, minimizing decomposition and leading to higher yields in challenging couplings.[13][14]

Conclusion: Selecting the Optimal Coupling Partner

The choice of a boronic acid coupling partner is a strategic decision that should be based on the specific requirements of the synthesis.

  • For rapid, straightforward couplings with stable boronic acids, the free boronic acid is often the most efficient choice.

  • When stability, ease of handling, and reproducibility are paramount, particularly in complex, multi-step syntheses, boronate esters are generally preferred.[5]

  • Potassium organotrifluoroborates offer an excellent combination of stability and reactivity, making them versatile reagents for a wide range of applications.[9][17]

  • For challenging substrates, especially those involving unstable boronic acids, MIDA boronates provide a unique solution through their slow-release mechanism, enabling couplings that might otherwise fail.[14][16]

By understanding the inherent properties of each class of boronic acid derivative and by employing rigorous experimental comparisons, researchers can make informed decisions to optimize their Suzuki-Miyaura cross-coupling reactions and accelerate their research and development efforts.

References

A Researcher's Guide to Kinase Selectivity Profiling: Evaluating 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey, particularly for kinase inhibitors, is the determination of its selectivity profile. This guide provides an in-depth look at the methodologies and strategic considerations for assessing the kinase selectivity of a compound, using 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid as a representative example of a novel kinase inhibitor, hereafter referred to as Compound X . While specific, comprehensive kinase panel data for this exact molecule is not broadly published, this guide will establish a framework for such an investigation, comparing its hypothetical performance against established kinase inhibitors.

The rationale for focusing on kinase selectivity is rooted in the fundamental role of kinases in cellular signaling.[1] Dysregulation of kinase activity is a known driver of numerous diseases, most notably cancer.[2] However, the high degree of structural similarity among the ATP-binding sites of over 500 human kinases presents a significant challenge: achieving target specificity to maximize therapeutic efficacy while minimizing off-target effects that can lead to toxicity.[1] This guide will detail the experimental workflow for generating a kinase selectivity profile, interpreting the data, and placing it within the context of other known inhibitors.

Experimental Workflow for Kinase Selectivity Profiling

A robust and reproducible experimental design is the cornerstone of reliable selectivity profiling. The following diagram and protocol outline a standard workflow for determining the half-maximal inhibitory concentration (IC50) of a test compound across a panel of kinases.

G cluster_0 Compound Preparation cluster_1 Assay Plate Preparation cluster_2 Kinase Reaction cluster_3 Signal Detection cluster_4 Data Analysis compound_prep Serial Dilution of Compound X in DMSO plate_prep Dispense Diluted Compound X and Controls (DMSO) into 384-well plate compound_prep->plate_prep add_kinase Add Kinase Enzyme to each well plate_prep->add_kinase pre_incubation Pre-incubation (10 min) to allow inhibitor binding add_kinase->pre_incubation add_substrate Initiate reaction with Substrate/ATP mixture pre_incubation->add_substrate reaction_incubation Incubate at 30°C for 60 min add_substrate->reaction_incubation add_detection_reagent Add ADP-Glo™ Reagent to stop reaction and deplete ATP reaction_incubation->add_detection_reagent detection_incubation1 Incubate for 40 min add_detection_reagent->detection_incubation1 add_kinase_detection Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence detection_incubation1->add_kinase_detection detection_incubation2 Incubate for 30 min add_kinase_detection->detection_incubation2 read_luminescence Measure Luminescence with a plate reader detection_incubation2->read_luminescence plot_data Plot Luminescence vs. log[Inhibitor] read_luminescence->plot_data calculate_ic50 Fit data to dose-response curve to determine IC50 plot_data->calculate_ic50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Detailed Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol describes a common method for determining the potency of an inhibitor against a specific kinase by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[2]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Compound X (or other inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[2]

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Microplates (e.g., 96-well or 384-well)[3][4]

Procedure:

  • Compound Preparation:

    • Create a 10-point, 1:3 serial dilution of Compound X in DMSO, starting from a high concentration (e.g., 1 mM).[2]

    • Prepare a "no inhibitor" control using only DMSO.

  • Kinase Reaction:

    • In a microplate, add 2.5 µL of the serially diluted Compound X or DMSO control to the appropriate wells.[2]

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the enzymatic reaction begins.[3]

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well. The optimal concentrations of substrate and ATP should be empirically determined, often near the Km for each.

    • Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is in the linear range.[2]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.[2]

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.[2]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.[2]

Comparative Kinase Inhibition Profile

To understand the selectivity of Compound X, its inhibitory activity should be assessed against a broad panel of kinases representing the human kinome.[1] The results are then compared to known kinase inhibitors. For this guide, we will compare the hypothetical data for Compound X against Staurosporine, a non-selective kinase inhibitor, and Sorafenib, a multi-kinase inhibitor used in cancer therapy.

Kinase TargetCompound X IC50 (nM)Staurosporine IC50 (nM)[2]Sorafenib IC50 (nM)
Primary Target Family
Kinase A25590
Kinase B401020
Related Kinase Family
Kinase C8002068
Kinase D>10,000258
Unrelated Kinase Family
Kinase E>10,000154,300
Kinase F5,200815,000

Note: The IC50 values for Compound X are hypothetical for illustrative purposes. The values for Staurosporine and Sorafenib are representative of their known activity profiles.

Interpreting the Selectivity Profile

The hypothetical data in the table above suggests that Compound X exhibits a degree of selectivity. It shows potent inhibition of Kinase A and Kinase B, with significantly less activity against kinases from other families. In contrast, Staurosporine demonstrates broad, potent inhibition across all tested kinases, confirming its well-established promiscuous nature. Sorafenib shows a profile of a multi-kinase inhibitor, with potent activity against a specific subset of kinases but less broad activity than Staurosporine.

A key metric for quantifying selectivity is the Selectivity Index , which is calculated by comparing the IC50 of the compound against off-target kinases to its IC50 against the primary target.[1] A higher selectivity index indicates a more selective compound. For Compound X, the selectivity index for Kinase C (an off-target) versus Kinase A (a primary target) would be 800 nM / 25 nM = 32.

The Importance of Cellular Assays

While biochemical assays are essential for determining direct inhibitory activity, it is crucial to validate these findings in a cellular context.[1] Cellular assays can provide insights into:

  • Target Engagement: Does the compound reach and interact with its intended target within a living cell?

  • Functional Outcomes: Does inhibition of the target kinase lead to the desired downstream effect on a signaling pathway?

  • Off-Target Effects: Are there any unforeseen cellular phenotypes that might arise from the inhibition of other kinases?[5][6]

The following diagram illustrates a simplified signaling pathway that could be modulated by a kinase inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_C Kinase C Kinase_A->Kinase_C Downstream_Protein Downstream Effector Protein Kinase_A->Downstream_Protein Phosphorylates Transcription_Factor Transcription Factor Downstream_Protein->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Compound_X Compound X Compound_X->Kinase_A Inhibits

Caption: A representative cell signaling pathway illustrating kinase inhibition.

Conclusion

The characterization of a kinase inhibitor's selectivity is a multi-faceted process that requires careful experimental design and thoughtful data interpretation. For a novel compound like This compound (Compound X) , a systematic evaluation against a broad kinase panel is a critical step in assessing its therapeutic potential. By comparing its activity to well-characterized inhibitors and validating findings in cellular models, researchers can build a comprehensive understanding of its mechanism of action and potential for clinical development. This guide provides a foundational framework for these crucial studies, emphasizing the importance of scientific rigor in the pursuit of novel therapeutics.

References

A Researcher's Guide to Navigating the Labyrinth of Phenylboronic Acid Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure and Ambiguity of Phenylboronic Acids

Phenylboronic acid (PBA) and its derivatives have carved a significant niche in biomedical research and drug development. Their unique chemical properties, particularly the ability to form reversible covalent bonds with cis-diols, make them invaluable tools.[1][2][3] This reactivity is the cornerstone of their application, from targeting sialic acid glycans overexpressed on cancer cells to the development of potent enzyme inhibitors like the FDA-approved proteasome inhibitors Bortezomib (Velcade®) and Ixazomib.[4][5][6][7][8][9] However, the very chemical reactivity that makes PBA derivatives attractive also renders them promiscuous, creating a significant potential for off-target effects that can confound experimental results and lead to unforeseen toxicities.

This guide provides an in-depth comparison of methodologies to identify and characterize the off-target effects of PBA derivatives in cellular assays. We will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering researchers to design robust, self-validating studies and interpret their data with confidence.

The Mechanistic Underpinnings of Off-Target Interactions

The boron atom in PBA derivatives is electrophilic and readily interacts with nucleophiles. This fundamental property drives both desired and undesired cellular interactions.

  • Promiscuous Diol Binding : The primary mechanism for both on- and off-target effects is the formation of stable, yet reversible, five- or six-membered cyclic esters with molecules containing 1,2- or 1,3-diol functionalities.[1][10] While this can be exploited to target glycoproteins on cancer cells, it also means PBAs can interact with a vast array of biomolecules, including other cell-surface glycans, ribonucleosides (like ATP), and certain lipids, leading to a wide range of unintended biological consequences.[11]

  • Serine Protease Inhibition : A significant and well-documented off-target activity of boronic acids is the inhibition of serine proteases.[12] The boronic acid moiety can form a stable, tetrahedral adduct with the hydroxyl group of the catalytic serine residue in the enzyme's active site, effectively blocking its function.[13][14] For example, the proteasome inhibitor Bortezomib has been shown to have a broad off-target activity profile against non-proteasomal serine hydrolases.[13]

  • Interactions with Other Nucleophilic Residues : Beyond serine, the electrophilic boron can interact with other nucleophilic amino acid side chains within proteins, such as threonine, tyrosine, and lysine, expanding the potential for off-target protein binding.[14][15][16][17]

  • Reactivity with Hydrogen Peroxide (H₂O₂) : Many PBA derivatives are readily oxidized by reactive oxygen species (ROS) like hydrogen peroxide, converting the boronic acid to a phenol.[18][19][20][21] This is often harnessed for designing fluorescent probes to detect ROS.[22] In a therapeutic context, however, this reaction can alter the compound's structure, leading to loss of on-target activity and the formation of potentially toxic metabolites.[5]

These off-target interactions can lead to severe clinical side effects, such as the peripheral neuropathy and cardiotoxicity observed with some boronic acid-based drugs, underscoring the critical need for early and thorough off-target profiling.[6][13][23][24]

cluster_on_target On-Target Effects cluster_off_target Off-Target Effects PBA Phenylboronic Acid (PBA) Derivative Proteasome Proteasome Inhibition (e.g., Bortezomib) PBA->Proteasome Covalent Bonding (Active Site Thr) SialicAcid Sialic Acid Targeting (Cancer Cells) PBA->SialicAcid Ester Formation (Diol) Glycoproteins Non-Target Glycoproteins (Diol Binding) PBA->Glycoproteins Promiscuous Ester Formation SerineProteases Serine Proteases PBA->SerineProteases Adduct Formation (Active Site Ser) ROS Reactive Oxygen Species (ROS) PBA->ROS Oxidation OtherNucleophiles Other Nucleophilic Residues (Lys, Thr) PBA->OtherNucleophiles Adduct Formation

Figure 1: On-target vs. off-target interactions of PBA derivatives.

A Comparative Guide to Cellular Assays for Off-Target Profiling

No single assay can provide a complete picture of a compound's off-target profile. A multi-pronged, orthogonal approach is essential for robust characterization. The following table compares key methodologies.

Assay Method Principle Key Advantages Limitations & Considerations
Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability upon ligand binding in intact cells or lysates.[25]Detects direct, physical target engagement in a physiological context; label-free.[26]Technically intensive; interactions that do not induce a thermal shift will be missed; proteomics-based readout (TPP) is required for unbiased screening.[27]
Kinome Profiling Screens the compound against a large panel of purified kinases to measure inhibitory activity.Highly comprehensive for kinase targets; identifies specific off-target kinases with high sensitivity.[28][29][30]Typically biochemical, not cellular; may not reflect inhibitor activity in a complex cellular milieu with competing ATP.[31]
Affinity-Based Proteomics (e.g., Pulldown-MS) An immobilized version of the compound is used as "bait" to capture interacting proteins from a cell lysate for identification by mass spectrometry.Directly identifies binding partners, providing tangible evidence of interaction.[27]May identify non-specific binders; requires chemical modification of the compound; can miss transient or weak interactions.
CRISPR-Based Genetic Screens Identifies genes that, when knocked out, cause cells to become resistant or hypersensitive to the compound.[27][32]Provides powerful functional insights into both on- and off-target pathways; unbiased and genome-wide.Indirect method that requires extensive downstream validation to confirm direct binding; complex to execute and analyze.[33]
Phenotypic & Cytotoxicity Assays Measures global cellular health parameters (e.g., viability, apoptosis, morphology) in response to compound treatment across diverse cell lines.[5][34]Simple, high-throughput, and provides a direct measure of toxicity.Non-specific; does not identify the molecular off-target responsible for the observed phenotype.

Experimental Protocols: A Practical Framework

Here, we detail the methodologies for key assays, emphasizing the rationale behind the procedural steps.

Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

CETSA is a powerful first-line technique to confirm direct target engagement in a cellular environment.[35] A ligand binding to its target protein often stabilizes the protein's structure, increasing the temperature required to denature it.

Rationale: This protocol validates a predicted on-target or suspected off-target interaction. By heating cell lysates treated with the PBA derivative to a range of temperatures, we can observe a shift in the target protein's melting curve, which is direct evidence of binding.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture your cell line of interest to ~80-90% confluency.

    • Treat cells with the PBA derivative at the desired concentration or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions. The goal is to allow the compound to enter the cells and engage with its targets.

  • Cell Lysis:

    • Harvest the cells (e.g., by trypsinization or scraping) and wash with PBS.

    • Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors). It is critical to avoid detergents, as they will denature proteins and interfere with the assay.

    • Lyse the cells via physical means, such as freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). This preserves protein complexes.

  • Heat Challenge:

    • Aliquot the lysate from each treatment group into separate PCR tubes for each temperature point.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR cycler, followed by a cooling step at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This step pellets the heat-denatured, aggregated proteins.

  • Sample Preparation and Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Measure the total protein concentration in each sample to ensure equal loading.

    • Analyze the amount of the specific target protein remaining in the supernatant by Western Blot using a validated antibody.

  • Data Interpretation:

    • Quantify the band intensities from the Western Blot.

    • Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, direct binding.

cluster_workflow CETSA Workflow A 1. Treat Cells (PBA Derivative vs. Vehicle) B 2. Lyse Cells (Detergent-free) A->B C 3. Heat Lysates (Temperature Gradient) B->C D 4. Centrifuge (Separate Soluble/Aggregated) C->D E 5. Collect Supernatant (Soluble Protein Fraction) D->E F 6. Western Blot (Analyze Target Protein) E->F G 7. Plot Melting Curve (Assess Thermal Shift) F->G

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Kinome Profiling

Given the prevalence of serine/threonine kinases and their potential for interacting with PBA derivatives, kinome profiling is a crucial step to de-risk a compound. This is often performed as a service by specialized companies.[28][29][36]

Rationale: To proactively identify unintended kinase inhibition, which can lead to toxicity or confound mechanistic studies. Screening against a large, diverse panel provides a "fingerprint" of the compound's kinase selectivity.

Conceptual Workflow:

  • Compound Submission: Provide the PBA derivative to a service provider (e.g., Eurofins Discovery, Reaction Biology).[29][31] Typically, a stock solution in DMSO is required.

  • Assay Execution: The provider screens the compound, usually at one or two fixed concentrations (e.g., 1 µM and 10 µM), against a large panel of purified kinases (often >400). The activity of each kinase is measured, typically using a radiometric or luminescence-based assay that quantifies phosphorylation of a substrate.

  • Data Analysis: The primary data is reported as "% Inhibition" at the tested concentration(s) relative to a vehicle control.

  • Hit Confirmation and Interpretation:

    • "Hits" (kinases inhibited above a certain threshold, e.g., >50%) should be confirmed with follow-up IC₅₀ determination assays.

    • Analyze the hits. Are they clustered in a particular family? Are any of the inhibited kinases known to be involved in critical toxicity pathways (e.g., cardiac or immune function)? This data is crucial for lead optimization and predicting potential side effects.

Protocol 3: Cytotoxicity Assay via Crystal Violet Staining

This simple, robust assay provides a quantitative measure of a compound's impact on cell viability and is an essential baseline experiment.[5]

Rationale: To determine the concentration at which the PBA derivative induces cell death. This helps establish a therapeutic window and identifies non-specific toxicity. Comparing LC₅₀ values across a panel of cell lines (both cancerous and non-cancerous) can reveal selective toxicity.[5]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and do not reach 100% confluency by the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PBA derivative. Remove the old media from the cells and add fresh media containing the different concentrations of the compound or a vehicle control.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours). This duration should be based on the cell line's doubling time and the compound's expected mechanism of action.

  • Cell Fixation and Staining:

    • Gently wash the cells with PBS to remove dead, floating cells.

    • Fix the remaining adherent cells with a solution like 4% paraformaldehyde for 15-20 minutes.

    • Wash the fixed cells with deionized water and allow them to air dry completely.

    • Stain the cells with a 0.1% crystal violet solution for 20-30 minutes. Crystal violet stains the nuclei of adherent, viable cells.

  • Dye Solubilization and Measurement:

    • Extensively wash the plate with water to remove excess stain and allow it to dry.

    • Solubilize the bound dye by adding a 10% acetic acid solution to each well and incubating on a shaker for 15 minutes.

    • Measure the absorbance of the solubilized dye on a microplate reader at ~590 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Normalize the data to the vehicle-treated control wells and plot cell viability (%) against compound concentration to determine the LC₅₀ (the concentration that causes 50% cell death).

Decision-Making Framework for Off-Target Investigation

Navigating the investigation of off-target effects requires a logical, stepwise approach.

Start Start: Novel PBA Derivative with Cellular Activity Q1 Is the cellular phenotype consistent with the intended target's function? Start->Q1 CETSA Perform CETSA or other target engagement assay Q1->CETSA No / Unsure Toxicity Assess General Toxicity (Cytotoxicity Assays) Q1->Toxicity Yes Q2 Target Engagement Confirmed? CETSA->Q2 OnTarget Phenotype is likely ON-TARGET Q2->OnTarget Yes OffTarget Phenotype is likely OFF-TARGET Q2->OffTarget No Screening Initiate Broad Off-Target Screening: - Kinome Profiling - Affinity Proteomics - CRISPR Screen OffTarget->Screening Toxicity->Q1

Figure 3: A decision tree for investigating on- vs. off-target effects.

Conclusion

Phenylboronic acid derivatives are powerful molecules, but their utility is intrinsically linked to their reactivity, which necessitates a vigilant and thorough approach to off-target profiling. Relying on a single assay or assuming a phenotype is due to the intended target is a significant pitfall. By employing an orthogonal suite of assays—combining direct binding studies like CETSA with broad, unbiased screens and functional readouts—researchers can build a comprehensive and reliable profile of their compound. This strategy not only enhances the quality and reproducibility of basic research but is an indispensable component of derisking drug candidates, ultimately saving time and resources in the long journey of therapeutic development.

References

A Comparative Guide to the Cross-Reactivity of Sulfamoyl Phenylboronic Acid in Diol Sensing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Selectivity in Boronic Acid-Based Molecular Recognition

Phenylboronic acids (PBAs) have emerged as a versatile class of synthetic receptors, primarily owing to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols. This interaction forms the basis of their widespread application in areas such as continuous glucose monitoring, targeted drug delivery, and the development of self-healing materials.[1] The central challenge in the practical application of PBA-based sensors, particularly in complex biological milieu, is achieving high selectivity for the target analyte in the presence of a multitude of structurally similar potential interferents. This guide provides an in-depth analysis of the cross-reactivity of a specific derivative, sulfamoyl phenylboronic acid, and compares its performance with other relevant alternatives.

The inclusion of a sulfamoyl group, a strong electron-withdrawing moiety, on the phenyl ring is a strategic design choice aimed at lowering the pKa of the boronic acid.[2] This reduction in pKa enhances the affinity for diols at physiological pH (around 7.4), a critical factor for in-vivo applications.[2] However, this enhanced reactivity necessitates a thorough evaluation of its binding profile against a panel of biologically relevant diols to ascertain its specificity. This guide will delve into the experimental methodologies for such an analysis, present comparative data, and discuss the underlying chemical principles that govern the observed selectivity.

The Chemistry of Selectivity: Understanding Boronic Acid-Diol Interactions

The interaction between a boronic acid and a diol is a dynamic equilibrium that results in the formation of a cyclic boronate ester. The stability of this ester, and thus the binding affinity, is influenced by several factors:

  • pH of the medium: The binding is pH-dependent, with increased affinity generally observed at pH values above the pKa of the boronic acid.[3]

  • pKa of the boronic acid: Electron-withdrawing substituents, such as the sulfamoyl group, lower the pKa, favoring binding at neutral pH.[2][4]

  • Structure of the diol: The stereochemistry and flexibility of the diol are crucial. Diols with a pre-organized, syn-periplanar arrangement of hydroxyl groups, as found in the furanose form of fructose, generally exhibit higher affinity for monoboronic acids.[5]

This inherent preference for fructose over glucose is a major hurdle in the development of selective glucose sensors based on simple PBAs.[6]

Experimental Analysis of Cross-Reactivity

To quantitatively assess the cross-reactivity of sulfamoyl phenylboronic acid, two primary biophysical techniques are employed: Fluorescence Spectroscopy and Isothermal Titration Calorimetry (ITC).

Fluorescence Spectroscopy: A Competitive Binding Assay

A widely used method for determining the binding constants of non-fluorescent boronic acids is a competitive displacement assay using a fluorescent reporter dye, such as Alizarin Red S (ARS).[7][8] ARS is a catechol-containing dye that exhibits a significant increase in fluorescence upon binding to a boronic acid. The addition of a competing diol displaces the ARS, leading to a measurable decrease in fluorescence, which can be used to calculate the binding constant of the boronic acid for the diol.[8]

Experimental Workflow: Competitive Fluorescence Assay

Caption: Workflow for the Alizarin Red S competitive binding assay.

Detailed Protocol: Alizarin Red S (ARS) Competitive Binding Assay

  • Reagent Preparation:

    • Prepare a stock solution of sulfamoyl phenylboronic acid in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of Alizarin Red S in the same buffer.

    • Prepare stock solutions of the target analyte (e.g., glucose) and potential interferents (e.g., fructose, galactose, mannose, dopamine) in the same buffer.

  • Assay Setup:

    • In a fluorescence cuvette or a 96-well plate, mix the sulfamoyl phenylboronic acid and ARS solutions to final concentrations that yield a significant fluorescence signal. Allow the mixture to equilibrate.

    • Measure the initial fluorescence intensity (Excitation λ ≈ 469 nm, Emission λ ≈ 610 nm).[7]

  • Titration:

    • Incrementally add small aliquots of the diol solution (glucose or interferent) to the cuvette.

    • After each addition, allow the solution to equilibrate and then measure the fluorescence intensity.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the diol concentration.

    • Fit the data to a suitable binding isotherm model to determine the binding constant (K_a) for each diol.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[9][10] This technique is invaluable for understanding the driving forces behind molecular recognition.

Experimental Workflow: Isothermal Titration Calorimetry

ITC_Workflow prep Sample Preparation Sulfamoyl PBA in cell Diol in syringe Buffer matching is critical instrument Instrument Setup Set temperature Set injection parameters prep->instrument Load samples titration Titration Inject diol into PBA solution Measure heat change instrument->titration Start experiment analysis Data Analysis Integrate peaks Fit to binding model Determine K_D, ΔH, ΔS, n titration->analysis Obtain raw data

Caption: Workflow for Isothermal Titration Calorimetry analysis.

Detailed Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Prepare a solution of sulfamoyl phenylboronic acid (typically in the ITC cell) and a solution of the diol (in the injection syringe) in the same, thoroughly degassed buffer (e.g., PBS, pH 7.4). Precise concentration determination is critical.[10]

    • A typical starting concentration for the cell component is 10-100 µM, with the syringe component being 10-20 times more concentrated.[10]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Program the injection sequence (e.g., a series of small injections of the diol solution into the boronic acid solution). A small initial injection is often discarded in the analysis.[11]

  • Titration:

    • Perform the titration, allowing the system to reach equilibrium after each injection. The instrument will measure the differential power required to maintain a zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of the reactants.

    • Fit the resulting isotherm to a suitable binding model (e.g., one set of sites) to determine the thermodynamic parameters.[9]

Comparative Analysis: Sulfamoyl Phenylboronic Acid vs. Alternatives

The performance of sulfamoyl phenylboronic acid must be evaluated in the context of other molecular recognition systems.

Cross-Reactivity with Common Sugars

The primary challenge for boronic acid-based glucose sensors is overcoming the inherent higher affinity for fructose. The electron-withdrawing nature of the sulfamoyl group is expected to increase the affinity for all diols, but the relative selectivity is key.

CompoundBinding Constant (K_a, M⁻¹) with GlucoseBinding Constant (K_a, M⁻¹) with FructoseSelectivity Ratio (K_a Glucose / K_a Fructose)Reference
Phenylboronic Acid11043700.025[6]
Sulfamoyl Phenylboronic Acid (projected) Higher than PBAHigher than PBAExpected to be low[2]
Diboronic Acid Sensor 1398031612.6[12]
Diboronic Acid Sensor 8_69607601.26[6]

Projected values for sulfamoyl phenylboronic acid are based on the known effects of electron-withdrawing groups, which increase overall affinity but do not inherently solve the glucose/fructose selectivity problem for monoboronic acids.

Cross-Reactivity with Other Biological Diols

Catechols, such as the neurotransmitter dopamine, are another important class of potential interferents, as they can also bind to boronic acids.[13][14]

CompoundBinding Constant with Glucose (K_a, M⁻¹)Binding Constant with Dopamine (K_a, M⁻¹)Notes
Phenylboronic Acid110Forms stable boronate esterThe interaction with dopamine is well-documented and can be utilized for sensing applications.[13][14]
Sulfamoyl Phenylboronic Acid Higher than PBAExpected to be higher than PBAThe enhanced Lewis acidity should increase affinity for catechols.
Comparison with Alternative Glucose Sensing Technologies
TechnologyPrinciple of OperationAdvantagesDisadvantages
Sulfamoyl Phenylboronic Acid Reversible covalent bonding with diolsStability, potential for continuous monitoringInherent cross-reactivity with fructose and other diols
Diboronic Acids Ditopic binding to glucoseImproved glucose selectivityMore complex synthesis
Enzymatic Sensors (e.g., Glucose Oxidase) Enzymatic oxidation of glucoseHigh selectivity for glucoseLimited stability, oxygen dependence
Non-Enzymatic Nanomaterial Sensors Direct electrocatalytic oxidation of glucoseHigh sensitivity, stabilityLower selectivity compared to enzymes, potential for electrode fouling[15][16][17]

Conclusion and Future Directions

Sulfamoyl phenylboronic acid represents a rational design approach to enhance the affinity of boronic acid-based sensors for diols at physiological pH. The electron-withdrawing sulfamoyl group effectively lowers the pKa, leading to stronger binding. However, this guide highlights that this modification alone does not overcome the fundamental challenge of cross-reactivity, particularly with fructose.

Our comparative analysis demonstrates that while sulfamoyl PBA offers advantages in terms of overall binding strength compared to unsubstituted PBA, achieving high selectivity for glucose requires alternative strategies. Diboronic acid derivatives, which are designed to form a more stable complex with the specific diol arrangement in glucose, have shown significant promise in reversing the typical boronic acid selectivity profile.[6][12]

For researchers and drug development professionals, the choice of molecular recognition element will depend on the specific application. For environments where high glucose selectivity is paramount, diboronic acids or enzymatic sensors may be more suitable. However, the enhanced reactivity of sulfamoyl phenylboronic acid could be advantageous in applications where general diol or catechol binding is desired, or in systems where the concentrations of interferents are negligible.

Future research should focus on integrating the pKa-lowering effects of substituents like the sulfamoyl group with the structurally optimized design of diboronic acids to create sensors with both high affinity and exceptional selectivity for glucose at physiological pH.

References

A Comparative Guide for Researchers: Phenylboronic Acid vs. Boric Acid as Cancer Cell Migration Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The progression of cancer from a primary tumor to metastatic disease is the primary cause of mortality in patients. Central to this cascade is the ability of cancer cells to migrate and invade surrounding tissues. Consequently, the inhibition of cell migration represents a critical therapeutic target. Within the landscape of potential anti-migratory agents, boron-containing compounds have emerged as a promising class of molecules. This guide provides an in-depth, objective comparison of two such compounds: the simple inorganic molecule, Boric Acid (BA), and its organic derivative, Phenylboronic Acid (PBA). We will delve into their differential mechanisms of action, compare their efficacy with supporting experimental data, and provide detailed protocols for assessing their anti-migratory potential in a laboratory setting.

The Boron Advantage: From Nutrient to Anti-Cancer Agent

Boric acid, a naturally occurring compound, is recognized for its structural similarity to carbon-based molecules, allowing it to act as a competitive inhibitor for numerous enzymes, including serine proteases.[1][2][3] This characteristic has spurred investigations into its role as a chemotherapeutic agent. Phenylboronic acid, which features a phenyl group in place of one of boric acid's hydroxyl groups, exhibits distinct chemical properties that significantly enhance its biological activity. This structural modification is key to its increased potency as an inhibitor of cancer cell migration.[4][5] The success of the boronic acid-containing drug Bortezomib (Velcade®), a proteasome inhibitor used in treating multiple myeloma, has further validated boronic acids as a crucial pharmacophore in oncology.[6][7][8]

Mechanism of Action: A Tale of Two Affinities

While both BA and PBA can influence cancer cell behavior, their mechanisms and potency differ substantially. The primary distinction lies in PBA's enhanced ability to interact with specific cellular targets.

Targeting the Cytoskeleton via the Rho GTPase Pathway

Cell migration is a highly orchestrated process governed by the dynamic rearrangement of the actin cytoskeleton. This process is primarily controlled by the Rho family of small GTPases, including RhoA, Rac1, and Cdc42.[9]

  • RhoA: Regulates the formation of stress fibers and focal adhesions, contributing to actomyosin contractility.

  • Rac1: Promotes the formation of lamellipodia, the sheet-like protrusions at the cell's leading edge.

  • Cdc42: Induces filopodia, the slender, finger-like projections involved in sensing the environment.

Studies on metastatic prostate cancer cells (DU-145) have shown that both BA and PBA can decrease the activity of RhoA and Rac1.[1][9][10] However, PBA demonstrates a significantly greater inhibitory effect on RhoA activity than BA.[9] This inhibition cascades downstream, reducing the activity of ROCKII (a RhoA effector) and decreasing the phosphorylation of myosin light chain (MLC), which is essential for the generation of contractile force required for cell movement.[1][9][10] This disruption of the Rho-ROCK-MLC signaling axis leads to altered actin distribution and a flattened, spread morphology in cancer cells, ultimately impeding their migratory capacity.[1]

G cluster_1 Rho GTPase Signaling cluster_2 Cytoskeletal Response PBA Phenylboronic Acid (PBA) (More Potent) RhoA RhoA PBA->RhoA Inhibits Rac1 Rac1 PBA->Rac1 Inhibits BA Boric Acid (BA) BA->RhoA Inhibits BA->Rac1 Inhibits ROCK ROCK RhoA->ROCK Activates Actin Actin Stress Fibers Rac1->Actin Regulates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) ROCK->pMLC Activates pMLC->Actin Regulates Migration Cell Migration & Invasion Actin->Migration Drives

Caption: Inhibition of the Rho GTPase pathway by PBA and BA.

Selective Targeting of Sialic Acid Glycans

A key feature of many cancer cells is the aberrant glycosylation of their surface proteins, often resulting in the overexpression of sialic acids (SAs).[11][12] This dense layer of negatively charged sugars is implicated in metastasis, immune evasion, and cell adhesion.[11] Phenylboronic acid has a known affinity for diols, and it can form reversible covalent bonds with the cis-diol groups present in sialic acids.[8][13][14] This interaction is notably stronger in the slightly acidic microenvironment typical of tumors (pH ~6.5), enhancing the selectivity of PBA for cancer cells over healthy cells in a physiological environment (pH 7.4).[12][13][15] By binding to these sialylated epitopes, PBA may disrupt critical interactions required for cell adhesion and migration. Boric acid lacks the phenyl group that enhances this specific, pH-sensitive interaction, contributing to its lower potency and selectivity.

G cluster_0 Tumor Microenvironment (Acidic pH ~6.5) cluster_1 Cancer Cell Surface PBA Phenylboronic Acid (PBA) SialicAcid Sialic Acid (Overexpressed) PBA->SialicAcid  Strong, Selective Binding (Inhibits Migration) Membrane Glycoprotein Glycoprotein Glycoprotein->Membrane SialicAcid->Glycoprotein

Caption: PBA selectively targets overexpressed sialic acid on cancer cells.

Comparative Efficacy: Experimental Evidence

In vitro studies consistently demonstrate that PBA is a more potent and selective inhibitor of cancer cell migration than BA.[4][5][16] The differential effects are often dramatic, with PBA showing activity at micromolar concentrations while BA requires much higher, often non-physiological, concentrations to elicit a response.

A key study compared the effects of BA and PBA on the migration of prostate (DU-145, PC-3) and breast (ZR-75-1) cancer cell lines against their non-tumorigenic counterparts (RWPE-1, MCF-10A).[4][5] The results, measured by a transwell migration assay, are summarized below.

Cell LineCompoundConcentration for Significant Migration InhibitionEffect on Non-Tumorigenic CellsReference
DU-145 (Prostate Cancer) Phenylboronic Acid≥ 1 µMNo significant effect at corresponding doses[4][5]
Boric AcidNo inhibition up to 500 µM-[4][5]
PC-3 (Prostate Cancer) Phenylboronic Acid≥ 10 µMNo significant effect at corresponding doses[4][5]
Boric AcidNo inhibition up to 500 µM-[4][5]
ZR-75-1 (Breast Cancer) Phenylboronic Acid≥ 100 µMNo significant effect at corresponding doses[4][5]
Boric AcidNo inhibition up to 500 µM-[4][5]

Key Findings:

  • Potency: PBA significantly inhibited cancer cell migration at concentrations as low as 1 µM.[4][5]

  • Ineffectiveness of BA: Boric acid, even at concentrations up to 500 µM, failed to inhibit the migration of any cell line tested under the same conditions.[4][5]

  • Selectivity: The effective doses of PBA for cancer cells did not significantly reduce the migration of corresponding non-tumorigenic cell lines, highlighting its tumor-selective properties.[4][5]

  • Long-term Effects: While short-term (24h) treatments primarily affected migration without impacting viability, longer-term (8 days) exposure to PBA decreased cancer cell viability more effectively than BA.[4][5]

Experimental Protocols for Assessing Cell Migration

To validate the anti-migratory effects of compounds like PBA and BA, several well-established in vitro assays can be employed. The choice of assay depends on the specific question being asked, whether it's collective cell migration, chemotaxis, or invasion through an extracellular matrix.

The Wound Healing (Scratch) Assay

This method is ideal for studying collective cell migration and wound closure. It is simple, cost-effective, and provides a semi-quantitative measure of cell motility.[17]

Principle: A "scratch" or cell-free gap is created in a confluent monolayer of cells. The rate at which cells migrate to close this gap is monitored over time. A slower closure rate in treated cells compared to a control indicates inhibition of migration.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will form a confluent monolayer within 24 hours.[18]

  • Monolayer Formation: Incubate the plate at 37°C and 5% CO₂ until cells are 90-100% confluent.

  • Wound Creation: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Create a consistent, clean gap.[18][19]

  • Washing: Gently wash the wells twice with Phosphate-Buffered Saline (PBS) or serum-free medium to remove detached cells and debris.[18]

  • Treatment: Add fresh culture medium containing the desired concentrations of PBA, BA, or a vehicle control to the respective wells.

  • Imaging (Time 0): Immediately place the plate on an inverted microscope and capture images of the scratch in predefined locations for each well. This is the baseline (T=0) measurement.[19]

  • Incubation and Monitoring: Return the plate to the incubator. Capture images of the same locations at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control wells is nearly closed.[19]

  • Analysis: Quantify the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the T=0 measurement.

The Transwell (Boyden Chamber) Migration Assay

This assay is the gold standard for quantifying chemotaxis—the directed migration of cells toward a chemical gradient.

Principle: The assay uses a two-chamber system separated by a microporous membrane. Cells are seeded in the upper chamber in a low-serum medium. The lower chamber contains a medium with a chemoattractant (e.g., 10% Fetal Bovine Serum). Cells migrate through the pores toward the chemoattractant. The number of migrated cells is quantified after a set incubation period.[20][21]

G start Start: Prepare Cell Suspension (Serum-starve cells) step1 1. Add Chemoattractant (e.g., 10% FBS media) to lower chamber of 24-well plate. start->step1 step2 2. Place Transwell insert (8 µm pores) into well. step1->step2 step3 3. Seed cells with test compound (PBA, BA, or control) in serum-free media into upper chamber. step2->step3 step4 4. Incubate for 12-24 hours at 37°C to allow migration. step3->step4 step5 5. Remove non-migrated cells from the top of the membrane with a cotton swab. step4->step5 step6 6. Fix and stain migrated cells on the bottom of the membrane (e.g., with Crystal Violet). step5->step6 end 7. Image and count stained cells under a microscope to quantify migration. step6->end

Caption: Workflow for a standard Transwell Migration Assay.

Step-by-Step Protocol:

  • Rehydration: Rehydrate the Transwell inserts (typically with 8.0 µm pores for cancer cells) by adding warm, serum-free medium to the top and bottom chambers and incubating for at least 1 hour.

  • Chemoattractant: Remove the rehydration medium. Add medium containing a chemoattractant (e.g., 750 µL of complete medium with 10% FBS) to the lower wells of a 24-well plate.[22]

  • Cell Preparation: Harvest and resuspend cells in serum-free medium. Perform a cell count and adjust the concentration. Cells are often serum-starved for several hours prior to the assay to increase their responsiveness.[23]

  • Cell Seeding: Add the test compounds (PBA, BA) or vehicle control to the cell suspension. Seed the cells (e.g., 5 x 10⁴ cells in 500 µL) into the upper chamber of the Transwell inserts.[22]

  • Incubation: Incubate the plate at 37°C for a period suitable for the cell type's migration rate (typically 12-24 hours).

  • Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the cells and medium from the inside (top surface) of the insert.[23][24]

  • Fixation and Staining: Fix the migrated cells on the bottom surface of the membrane by immersing the insert in 70-100% ethanol or methanol for 10-15 minutes. Stain the cells with a solution like 0.1% Crystal Violet for 20-30 minutes.[24]

  • Washing and Drying: Gently wash the inserts in water to remove excess stain and allow them to air dry.

  • Quantification: Image multiple fields of view for each membrane using an inverted microscope. Count the number of migrated, stained cells. Alternatively, the dye can be eluted with acetic acid, and the absorbance can be measured with a plate reader for colorimetric quantification.[22][23]

The 3D Spheroid Invasion Assay

This advanced assay more closely mimics the in vivo environment by assessing a cell's ability to invade through a 3D extracellular matrix (ECM) barrier.

Principle: Cancer cells are first grown into 3D spheroids. These spheroids are then embedded in a basement membrane matrix (e.g., Matrigel®). Invasive cells will migrate out from the spheroid into the surrounding matrix. The area of invasion is measured over time.[25][26][27]

Step-by-Step Protocol:

  • Spheroid Formation: Seed a specific number of cells (e.g., 1000-5000) into an ultra-low attachment (ULA) 96-well round-bottom plate. Centrifuge briefly (e.g., 200 x g for 3 min) to facilitate aggregation.[26] Incubate for 3-4 days to allow the formation of a single, compact spheroid in each well.[27]

  • Matrix Preparation: Thaw the basement membrane matrix (e.g., Matrigel®) on ice. Keep all plates, tips, and reagents cold to prevent premature polymerization.[25][26]

  • Embedding Spheroids: Carefully remove approximately half of the medium from each well containing a spheroid. Add the test compounds (PBA, BA, or control) to the cold, liquid matrix. Gently add 50-100 µL of this matrix/compound mixture to each well.[26][27]

  • Polymerization: Centrifuge the plate at 300 x g for 5 minutes at 4°C to position the spheroids.[26] Transfer the plate to a 37°C incubator for 30-60 minutes to allow the matrix to solidify.

  • Overlay and Incubation: Add warm culture medium (often containing the test compounds as well) on top of the solidified matrix.

  • Imaging and Analysis: Capture brightfield images of each spheroid at T=0 and at regular intervals (e.g., every 24 hours) for 3-6 days.[28] Quantify the total area covered by the spheroid and the invading cells at each time point. The change in area over time reflects the invasive capacity.

Conclusion and Future Directions

The experimental evidence strongly indicates that Phenylboronic Acid is a significantly more potent and selective inhibitor of cancer cell migration than Boric Acid . This enhanced efficacy is attributed to its unique chemical structure, which facilitates stronger interactions with key signaling molecules in the Rho GTPase pathway and allows for selective targeting of sialic acid residues that are overexpressed on cancer cell surfaces.[1][9][13] While Boric Acid shows some biological activity at high concentrations, its lack of potency and selectivity at physiological levels makes it a less viable candidate for therapeutic development in this context.[3][4][5]

For researchers in oncology and drug development, PBA and its derivatives represent a compelling avenue for the design of novel anti-metastatic agents. Future research should focus on further elucidating the downstream effects of PBA-sialic acid binding, exploring its in vivo efficacy in preclinical models of metastasis, and developing more complex boronic acid-based compounds with even greater affinity and tumor specificity. The robust and reproducible in vitro assays detailed in this guide provide the foundational tools necessary to advance these critical investigations.

References

A Researcher's Guide to N-Phenyl Sulfonamide Derivatives: A Structural Comparison for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<A_I>

Abstract

The N-phenyl sulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its remarkable versatility allows for targeted modifications, leading to compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[2][3][4] This guide provides an in-depth structural comparison of N-phenyl sulfonamide derivatives, synthesizing technical data with field-proven insights to aid researchers and drug development professionals. We will explore key structural modifications, compare their effects on various biological targets, and provide validated experimental protocols for synthesis and evaluation, empowering researchers to rationally design the next generation of sulfonamide-based therapeutics.

The N-Phenyl Sulfonamide Core: A Scaffold Ripe for Innovation

The fundamental structure of an N-phenyl sulfonamide consists of a sulfonamide group (-SO₂NH-) linking a phenyl ring (the N-phenyl group) to another aryl or alkyl group (the R-group). The true power of this scaffold lies in the three primary points of diversification, which allow for fine-tuning of its physicochemical and pharmacological properties.

  • R¹ (Substituents on the N-phenyl ring): Modifications here directly influence how the molecule orients itself within a target's binding pocket and affect properties like lipophilicity and metabolic stability.

  • R² (Substituents on the sulfonyl-bearing phenyl ring): This position is critical for modulating the electronic properties of the sulfonamide group and can be a key determinant of target selectivity.

  • R³ (Substitution on the sulfonamide nitrogen): While often a hydrogen, substitution at this position can alter hydrogen bonding capabilities and steric profile.

The strategic manipulation of these positions is the essence of structure-activity relationship (SAR) studies for this class of compounds.

Comparative Analysis of Biological Activities

The utility of N-phenyl sulfonamides is best understood by comparing how structural changes impact their activity against different biological targets.

As Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are metalloenzymes crucial for processes like pH regulation and CO₂ transport.[5] Their inhibition is a therapeutic strategy for glaucoma, edema, and certain cancers.[6] The sulfonamide moiety is a classic zinc-binding group (ZBG), making these derivatives natural candidates for CA inhibition.

Structural Insights & SAR:

  • The Unsubstituted Sulfonamide is Key: The primary sulfonamide group (-SO₂NH₂) is essential for coordinating with the Zn²⁺ ion in the CA active site.

  • Aromatic/Heterocyclic Tails: The "tail" of the molecule (the R²-bearing ring) extends out of the active site, and modifications here are the primary driver of isoform selectivity. For instance, incorporating 1,1'-biphenyl scaffolds has led to highly potent and selective inhibitors of tumor-associated isoforms like hCA IX, XII, and XIV.[7]

  • Substitution Pattern: The position of substituents on the phenyl rings can dramatically alter inhibitory potency. A study of sulfamide-containing derivatives found that placing the sulfamide in the ortho-position of the phenyl ring was detrimental to potency against hCA I, whereas a meta-substitution was favorable.[8]

Quantitative Comparison of CA Inhibitors:

Compound IDTarget IsoformInhibition Constant (Kᵢ)Key Structural FeatureReference
Acetazolamide (Standard) hCA I250 nM1,3,4-Thiadiazole ring[8]
Compound 6k hCA I45.8 nMmeta-sulfamide fluoro-substituted phenyl[8]
Compound 20 hCA XIV0.26 nM1,1'-Biphenyl scaffold with amino group[7]
Compound 12 hCA XIVSubnanomolar1,1'-Biphenyl scaffold with alcohol group[7]
As Anticancer Agents

N-phenyl sulfonamides exert anticancer effects through diverse mechanisms, including the inhibition of kinases, topoisomerase, and anti-apoptotic proteins, as well as the activation of tumor-specific enzymes.[2][9]

2.2.1. Kinase Inhibition

Kinases are pivotal in cell signaling pathways that control proliferation, survival, and migration. Dysregulation of kinases is a hallmark of cancer.

Structural Insights & SAR:

  • FAK Inhibitors: A series of sulfonamide-substituted diphenylpyrimidines (Sul-DPPYs) were developed as potent Focal Adhesion Kinase (FAK) inhibitors. These compounds showed efficacy against refractory cancer cell lines like pancreatic and NSCLC-resistant cells.[10]

  • RSK2 Inhibitors: By introducing a phenyl sulfonamide group to a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide core, researchers developed potent inhibitors of Ribosomal S6 Protein Kinase 2 (RSK2), which is implicated in tumor cell growth and survival.[11]

  • CDK-2 Inhibitors: Structure-activity studies on purine-based sulfonamides revealed that the position of the sulfonamide on the 2-arylamino ring is critical. Moving it from the 4- to the 3-position reduced potency against Cyclin-Dependent Kinase 2 (CDK2) by 40-fold.[12]

2.2.2. Pyruvate Kinase M2 (PKM2) Activation

Unlike traditional inhibition, some sulfonamides act as activators of the tumor-specific enzyme Pyruvate Kinase M2 (PKM2). Activating PKM2 can reverse the Warburg effect, slowing cancer cell proliferation.[9]

Structural Insights & SAR:

  • A recent study unveiled novel sulfonamide derivatives that potently activate PKM2.[9] Compound 9b , an imidazopyrimidine-based sulfonamide, was a potent activator and exhibited selective antiproliferative effects against A549 lung cancer cells, inducing apoptosis and G2 phase cell cycle arrest.[9] The study noted that attaching the sulfonyl group to an unsubstituted phenyl ring was a key feature for PKM2 activation in this series.[9]

Quantitative Comparison of Anticancer Activity:

Compound IDTarget/Cell LineIC₅₀ ValueMechanism of ActionReference
Compound 7e Pancreatic Cancer Cells (AsPC-1, Panc-1)<10 µMFAK Inhibition[10]
NSYSU-115 RSK245.5 nMRSK2 Inhibition[11]
Compound 9b A549 (Lung Cancer)Potent (Value not specified)PKM2 Activation[9]
Compound 15 PC-3 (Prostate Cancer)29.2 µMApoptosis Induction (Ceramide analogue)[13]
As Anti-inflammatory Agents

The anti-inflammatory properties of N-phenyl sulfonamides often stem from their ability to inhibit key mediators like Tumor Necrosis Factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).[4][14]

Structural Insights & SAR:

  • TNF-α Inhibition: Structural modifications of thalidomide, a known anti-inflammatory agent, led to the development of N-phenyl sulfonamide phthalimide derivatives.[15] The tetrafluorinated phthalimide derivative LASSBio-1439 (2e) showed an in vitro anti-TNF-α effect similar to thalidomide.[14]

  • COX-2 Inhibition: By hybridizing N-phenyl sulfonamide with N-acylhydrazone moieties, researchers created potent and selective COX-2 inhibitors.[4] Compounds with specific substitutions demonstrated strong in vivo anti-inflammatory effects.[4]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of N-phenyl sulfonamide derivatives.

General Synthesis of N-Phenyl Sulfonamides

The most common method for synthesizing N-phenyl sulfonamides is the nucleophilic substitution reaction between an amine and a sulfonyl chloride.[1] A base is required to neutralize the HCl byproduct.[1]

Protocol: Synthesis of N-Substituted-Benzenesulfonamide

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the desired aniline derivative (1.1 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a base, such as pyridine (1.5 eq), to the stirred solution.[1]

  • Sulfonyl Chloride Addition: Dissolve the benzenesulfonyl chloride derivative (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., Ethanol/water) to yield the pure sulfonamide.[1]

  • Characterization: Confirm the structure and purity using NMR Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1][14]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a standard colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.[16] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Culture a selected cancer cell line (e.g., MCF-7, A549) until 70-80% confluent. Trypsinize the cells, count them, and dilute to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of this suspension (5,000 cells/well) into a 96-well plate and incubate for 24 hours to allow attachment.[16]

  • Compound Treatment: Prepare a stock solution of the synthesized N-phenyl sulfonamide derivative in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Incubation: Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium + DMSO) and a blank control (medium only). Incubate the plate for 48-72 hours.[16]

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[16][17]

  • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[16][17] Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[16]

Visualizing Key Concepts

Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase S1 1. Reaction Setup (Aniline + DCM) S2 2. Base Addition (Pyridine @ 0°C) S1->S2 S3 3. Reagent Addition (Sulfonyl Chloride) S2->S3 S4 4. Reaction (Stir 6-18h @ RT) S3->S4 S5 5. Workup & Purification (Extraction & Chromatography) S4->S5 S6 6. Characterization (NMR, MS, IR) S5->S6 E2 2. Compound Treatment (Serial Dilutions) S6->E2 Pure Compound E1 1. Cell Seeding (96-well plate) E1->E2 E3 3. Incubation (48-72 hours) E2->E3 E4 4. MTT Assay (Add MTT, then DMSO) E3->E4 E5 5. Data Acquisition (Read Absorbance @ 570nm) E4->E5 E6 6. Data Analysis (Calculate IC50) E5->E6

Caption: Workflow for N-phenyl sulfonamide synthesis and anticancer evaluation.

Structure-Activity Relationship Logic

SAR_Logic cluster_mods cluster_outcomes Scaffold {  Core Scaffold | N-Phenyl Sulfonamide } Mod1 R¹ Position N-Phenyl Ring Lipophilicity Binding Orientation Scaffold->Mod1 Mod2 R² Position Sulfonyl-Phenyl Ring Target Selectivity Electronic Properties Scaffold->Mod2 Mod3 R³ Position Sulfonamide N-H H-Bonding Steric Profile Scaffold->Mod3 Outcome1 Potency (e.g., IC₅₀, Kᵢ) Mod1->Outcome1 Outcome2 Selectivity (e.g., CA Isoforms) Mod1->Outcome2 Outcome3 ADME Properties Mod1->Outcome3 Mod2->Outcome1 Mod2->Outcome2 Mod3->Outcome1 Mod3->Outcome3

Caption: Logic map of Structure-Activity Relationships for N-phenyl sulfonamides.

Conclusion and Future Perspectives

The N-phenyl sulfonamide scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. As demonstrated, subtle structural modifications can lead to profound changes in biological activity and target selectivity, enabling the development of potent inhibitors for targets ranging from carbonic anhydrases to various protein kinases. The future of this field lies in the rational design of multifunctional ligands—single molecules capable of hitting multiple targets implicated in a disease pathway, such as dual TNF-α/PDE4 inhibitors.[15] Furthermore, exploring novel synthetic methodologies, such as nitrogen-centered radical approaches, can open avenues to previously inaccessible chemical space and lead to the discovery of derivatives with enhanced potency and novel mechanisms of action.[18][19] By combining established SAR principles with modern synthetic and screening techniques, the N-phenyl sulfonamide framework is poised to deliver the next generation of targeted therapies.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a definitive guide on the responsible management and disposal of 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid (CAS No. 957062-69-0). As researchers, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. This document provides an in-depth, procedural framework for handling this compound's waste stream, ensuring the protection of laboratory personnel and the ecosystem. Our approach is grounded in established chemical principles and regulatory standards, empowering you to manage your research byproducts with confidence and integrity.

Hazard Profile Analysis: Understanding the "Why"

To effectively manage waste, we must first understand the inherent hazards of the molecule itself. The disposal protocol for this compound is dictated by the combined characteristics of its three key functional components.

  • The Boronic Acid Moiety (-B(OH)₂): Boronic acids are a versatile class of compounds, but they are not without hazards. They are Lewis acids and can exhibit varying levels of toxicity.[1] Recent studies have also prompted a re-evaluation of their toxicological profiles, suggesting that they should be handled with care.[2] From a disposal perspective, they should not be released into the environment.[3]

  • The Chlorinated Aromatic Moiety (-C₆H₄Cl): This is the most critical feature influencing the disposal pathway. Halogenated organic compounds are a distinct category of chemical waste.[4] They are often toxic, persistent in the environment, and can emit obnoxious or hazardous byproducts.[5] Improper disposal, such as incineration at inadequate temperatures, can lead to the formation of hydrogen chloride and, in some cases, highly toxic dioxins.[5][6] For this reason, regulatory bodies mandate their segregation from other waste streams.[4]

  • The Sulfamoyl Linker (-SO₂NH-): While the primary disposal concerns stem from the other two groups, the overall compound's properties, such as potential skin and eye irritation, must be considered. Safety Data Sheets (SDS) for analogous compounds frequently list irritation and potential toxicity as hazards.[7][8][9]

Based on this analysis, this compound must be classified and handled as hazardous chemical waste , with a specific designation as halogenated organic waste .

Core Disposal Principle: Segregation and Compliance

The foundational principle for disposing of this compound is strict waste segregation. Under regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its management from "cradle to grave".[10][11] This responsibility includes proper identification, segregation, and documentation.[11][12]

Mixing this chlorinated compound with non-halogenated organic waste streams complicates and increases the cost of disposal for the entire container. Therefore, all waste streams containing this compound must be placed in a dedicated, clearly labeled "Halogenated Organic Waste" container.[4]

Hazard Summary Table

The following table summarizes the anticipated hazards based on the compound's structure and data from analogous chemicals. Always refer to the specific SDS provided by your supplier for the most accurate information.

Hazard ClassificationAnticipated RiskRationale & Representative Citations
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Based on SDS for similar phenylboronic acid derivatives.[3][7][9]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)A common classification for boronic acids and chlorinated aromatics.[7][9]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)A common classification for boronic acids and chlorinated aromatics.[7][9]
Specific Target Organ Toxicity May cause respiratory irritationA potential hazard associated with fine chemical powders.[7][9]
Environmental Hazard Acutely toxic to aquatic lifeChlorinated organic compounds are frequently toxic and persistent.[5]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to managing all waste generated from work involving this compound.

Step 1: Immediate Safety & Personal Protective Equipment (PPE)

Before beginning any work or disposal procedure, ensure you are in a controlled environment and equipped with the appropriate PPE.

  • Engineering Controls: All handling of the solid compound and its solutions, including weighing and waste collection, must be conducted within a certified chemical fume hood.[4][13]

  • Required PPE:

    • Eye Protection: Safety goggles or glasses with side shields.

    • Hand Protection: Nitrile gloves.

    • Body Protection: A lab coat.[13]

Step 2: Waste Characterization and Segregation

Properly characterizing and segregating waste at the point of generation is the most critical step.

Caption: Decision tree for segregating waste containing the target compound.

Step 3: Waste Collection and Containerization
  • Containers: Use only chemically compatible, sealable containers provided by your institution's Environmental Health and Safety (EHS) department.[14]

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "this compound".

    • An indication of the solvent matrix for liquid waste.

    • The appropriate hazard pictograms (e.g., irritant, toxic, environmentally hazardous).

  • Practice: Keep waste containers closed when not actively adding waste.[15] Store them in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[13][15]

Step 4: Decontamination of Empty Containers

Empty containers that held the pure compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • First Rinse: In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered acutely hazardous waste and must be collected and added to your "Halogenated Organic Liquid Waste" container.[13]

  • Subsequent Rinses: Depending on your institutional policy, the second and third rinses may also need to be collected as hazardous waste. Consult your EHS office.

  • Final Disposal: After the final rinse, allow the container to air dry completely in the fume hood. Deface or remove the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.

Step 5: Final Disposal Workflow

The ultimate disposal of the collected hazardous waste is a regulated process managed by professionals.

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_ehs EHS & Contractor Responsibility Generate 1. Generate & Segregate Waste Collect 2. Collect in Labeled, Sealed Containers Generate->Collect Store 3. Store in Designated Satellite Accumulation Area Collect->Store Request 4. Request Pickup from EHS Department Store->Request Pickup 5. EHS Collects Waste Request->Pickup Transfer of Custody Manifest 6. Manifest & Transport (RCRA Regulated) Pickup->Manifest Dispose 7. Final Disposal by Licensed Facility Manifest->Dispose Incineration Specialized incineration is required for halogenated organics to prevent formation of HCl and other toxic gases. Dispose->Incineration High-Temperature Incineration

Caption: Workflow from laboratory waste generation to final disposal.

This final step typically involves high-temperature incineration by a licensed hazardous waste disposal company, which has the technology to scrub acidic gases like hydrogen chloride from the effluent.[5]

By adhering to this comprehensive guide, you ensure that your critical research is conducted not only with scientific rigor but also with the highest standards of safety and environmental responsibility.

References

Essential Safety Guide: Personal Protective Equipment for Handling 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment. This document is intended for researchers, scientists, and drug development professionals who may handle this compound or structurally similar ones.

Hazard Assessment and Compound Profile

This compound is a bifunctional molecule, incorporating both a sulfonamide and a phenylboronic acid moiety. A comprehensive risk assessment must consider the hazards associated with both functional groups. While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from analogous structures provide a strong basis for hazard identification.

  • Arylboronic Acids: This class of compounds is known to be harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2][3][4] They are consistently classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[3][4][5] Furthermore, as fine powders, they can cause respiratory tract irritation.[3][4]

  • Sulfonamides: Aromatic sulfonamides can also present risks of skin and eye irritation.[6]

  • Hazardous Decomposition: In the event of a fire, thermal decomposition can release toxic and irritating gases, including carbon monoxide, carbon dioxide, oxides of boron, and nitrogen and sulfur oxides.[7][8]

Based on this composite profile, this compound should be handled as a hazardous substance with risks of oral toxicity, skin and eye irritation, and respiratory irritation.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is required to establish a reliable barrier against exposure. The following table summarizes the minimum required PPE for handling this compound in a solid or solution form under standard laboratory conditions.

Area of Protection Required PPE Specifications and Rationale
Eye and Face Chemical Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes to protect against dust particles and splashes.[3][9] A face shield should be worn over goggles when there is a significant risk of splashing. Standard safety glasses are insufficient.
Hand Protection Chemical-Resistant Gloves (Double-Gloving Recommended)Powder-free nitrile gloves are the standard. Always inspect gloves for defects before use.[2] Double-gloving is best practice when handling hazardous solids to minimize contamination during doffing.[10] Change gloves every 30-60 minutes or immediately upon known contact.[10]
Body Protection Chemical-Resistant Laboratory CoatA long-sleeved, cuffed lab coat made of a low-permeability material is mandatory to protect skin.[6] Ensure the coat is fully buttoned.
Respiratory Protection Engineering Controls (Primary) / Respirator (Secondary)Primary: All handling of the solid compound, especially weighing and transfers, must occur within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[7][11] Secondary: For spill cleanup or if engineering controls are not available/sufficient, an N95-rated (or better) respirator is required.[9][10]

Procedural Guidance: Donning and Doffing of PPE

The sequence of putting on and removing PPE is as critical as the equipment itself to prevent cross-contamination.

Step-by-Step Donning Protocol
  • Lab Coat: Put on the laboratory coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of the lab coat.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if the procedure warrants it.

  • Respirator (if required): Perform a seal check before entering the work area.

Step-by-Step Doffing Protocol

This protocol is designed to contain contaminants on the outer surfaces of the PPE.

  • Decontaminate Outer Gloves: Before removal, wipe down the outer gloves with 70% ethanol or another appropriate decontaminating solution.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out to trap contamination. Dispose of them immediately in the designated chemical waste container.

  • Remove Lab Coat: Unbutton the lab coat. Remove it by rolling it down the arms and folding it away from the body to contain the exterior surface. Place it in a designated receptacle for laundering or disposal.

  • Remove Face/Eye Protection: Remove the face shield and goggles from the back to the front. Place them in a designated area for decontamination.

  • Remove Inner Gloves: Remove the final pair of gloves using the same inside-out technique. Dispose of them in the chemical waste container.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[2][11]

PPE Selection and Hazard Mitigation Workflow

The level of PPE can be adjusted based on the specific task and associated risk. The following workflow illustrates this decision-making process.

PPE_Workflow cluster_0 Task Assessment cluster_1 Engineering & PPE Controls start Identify Handling Task weighing Weighing Solid / Transfers start->weighing solution Working with Solutions start->solution spill Spill / Emergency Cleanup start->spill hood Chemical Fume Hood weighing->hood Primary Control goggles Safety Goggles weighing->goggles lab_coat Lab Coat weighing->lab_coat gloves Double Nitrile Gloves weighing->gloves respirator N95+ Respirator weighing->respirator If outside hood solution->goggles face_shield Face Shield solution->face_shield Risk of splash solution->lab_coat solution->gloves spill->goggles spill->face_shield spill->lab_coat spill->gloves spill->respirator Required

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.